molecular formula C27H39Cl2N9O7S3 B8071401 Cefotiam hexetil hydrochloride CAS No. 95840-69-0

Cefotiam hexetil hydrochloride

Cat. No.: B8071401
CAS No.: 95840-69-0
M. Wt: 768.8 g/mol
InChI Key: FFSANQNELHESQJ-LWBICVDYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cefotiam hexetil dihydrochloride is the dihydrochloride salt of cefotiam 1-(cyclohexyloxycarbonyloxy)ethyl ester. It is used as a prodrug for cefotiam. It has a role as an antibacterial drug and a prodrug. It contains a cefotiam hexetil ester. It is functionally related to a cefotiam.
Cefotiam Hexetil Hydrochloride is the hydrochloride salt of cefotiam hexetil, an ester prodrug of cefotiam for parenteral use. Cefotiam is a semi-synthetic, beta-lactam cephalosporin antibiotic with antibacterial activity. After administration of this compound the ester bond is cleaved, releasing active cefotiam.

Properties

IUPAC Name

1-cyclohexyloxycarbonyloxyethyl (6R,7R)-7-[[2-(2-amino-1,3-thiazol-4-yl)acetyl]amino]-3-[[1-[2-(dimethylamino)ethyl]tetrazol-5-yl]sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H37N9O7S3.2ClH/c1-15(42-27(40)43-18-7-5-4-6-8-18)41-24(39)21-16(13-46-26-31-32-33-35(26)10-9-34(2)3)12-44-23-20(22(38)36(21)23)30-19(37)11-17-14-45-25(28)29-17;;/h14-15,18,20,23H,4-13H2,1-3H3,(H2,28,29)(H,30,37);2*1H/t15?,20-,23-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFSANQNELHESQJ-LWBICVDYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(OC(=O)C1=C(CSC2N1C(=O)C2NC(=O)CC3=CSC(=N3)N)CSC4=NN=NN4CCN(C)C)OC(=O)OC5CCCCC5.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(OC(=O)C1=C(CS[C@H]2N1C(=O)[C@H]2NC(=O)CC3=CSC(=N3)N)CSC4=NN=NN4CCN(C)C)OC(=O)OC5CCCCC5.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H39Cl2N9O7S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

768.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95789-30-3
Record name Cefotiam hexetil hydrochloride [JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095789303
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid, 7-(((2-amino-4-thiazolyl)acetyl)amino)- 3-(((1-(2-(dimethylamino)ethyl)-1H-tetrazol-5-yl)thio)methyl)-8-oxo-,1-(((cyclohexyloxy) carbonyl)oxy)ethyl ester, dihydrochloride, (6R-(6-alpha,7-beta))-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CEFOTIAM HEXETIL HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3N1X7E8CLE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Cefotiam Hexetil Hydrochloride: A Comprehensive Technical Guide to its Antibacterial Spectrum

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefotiam hexetil hydrochloride is a third-generation cephalosporin antibiotic with a broad spectrum of activity against a variety of bacterial pathogens.[1][2] As a prodrug, it is hydrolyzed in the body to its active form, cefotiam. This guide provides an in-depth overview of the antibacterial spectrum of cefotiam, supported by quantitative data, detailed experimental methodologies, and visualizations of its mechanism of action and experimental workflows.

Mechanism of Action

Cefotiam, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. The primary molecular targets of cefotiam are penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis. By binding to these proteins, cefotiam disrupts the cross-linking of peptidoglycan chains, leading to a weakened cell wall and subsequent cell lysis.

Recent studies have elucidated the specific binding affinities of cefotiam to various PBPs. For instance, in Salmonella, cefotiam has demonstrated a high affinity for PBP3SAL, an alternative PBP utilized by the bacterium within host cells. The 50% inhibitory concentration (IC50) values for cefotiam binding to different PBPs in Salmonella have been determined as follows:

  • PBP3SAL: 0.0004 mg/mL

  • PBP3: 0.00375 mg/mL

  • PBP1A: 0.004 mg/mL

  • PBP1B: 0.0028 mg/mL

This high affinity for PBP3SAL suggests a particular efficacy of cefotiam against intracellular Salmonella.

cluster_membrane Bacterial Cell Membrane Cefotiam Cefotiam PBP Penicillin-Binding Proteins (PBPs) Cefotiam->PBP Binds to Peptidoglycan_synthesis Peptidoglycan Synthesis PBP->Peptidoglycan_synthesis Inhibits Cell_wall Bacterial Cell Wall Peptidoglycan_synthesis->Cell_wall Prevents formation of Cell_lysis Cell Lysis Cell_wall->Cell_lysis Weakened wall leads to

Mechanism of action of Cefotiam.

Antibacterial Spectrum

Cefotiam exhibits a broad spectrum of in vitro activity against a range of clinically significant Gram-positive and Gram-negative bacteria. The following tables summarize the minimum inhibitory concentration (MIC) values, including MIC50 and MIC90, for cefotiam against various bacterial isolates.

Gram-Positive Bacteria
MicroorganismNo. of IsolatesMIC50 (µg/mL)MIC90 (µg/mL)MIC Range (µg/mL)
Staphylococcus aureus (Methicillin-susceptible)27--0.5 - 1
Staphylococcus epidermidis-<1.5--
Streptococcus pneumoniae-<1.5--
Streptococcus pyogenes-<1.5--
Gram-Negative Bacteria
MicroorganismNo. of IsolatesMIC50 (µg/mL)MIC90 (µg/mL)MIC Range (µg/mL)
Escherichia coli-<1.5--
Klebsiella pneumoniae-<1.5--
Proteus mirabilis-<1.5--
Haemophilus influenzae-<1.5--

Note: Cefotiam is generally not active against Pseudomonas aeruginosa, Enterococcus species, and methicillin-resistant Staphylococcus aureus (MRSA).

Experimental Protocols

The determination of the in vitro antibacterial activity of cefotiam is typically performed using standardized antimicrobial susceptibility testing methods. The following outlines the key experimental protocols.

Agar Dilution Method

The agar dilution method is a reference method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

a. Media Preparation:

  • Mueller-Hinton Agar (MHA) is prepared according to the manufacturer's instructions.

  • The pH of the medium is adjusted to between 7.2 and 7.4 at room temperature.

  • A series of MHA plates containing twofold serial dilutions of cefotiam are prepared.

b. Inoculum Preparation:

  • Bacterial isolates are grown on a suitable agar medium to obtain isolated colonies.

  • Several colonies are transferred to a sterile broth and incubated to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • The standardized inoculum is further diluted to achieve a final concentration of approximately 10⁴ CFU per spot on the agar plate.

c. Inoculation and Incubation:

  • The prepared bacterial inocula are spotted onto the surface of the cefotiam-containing MHA plates.

  • Plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.

d. Interpretation:

  • The MIC is recorded as the lowest concentration of cefotiam that completely inhibits visible growth of the organism.

cluster_workflow Agar Dilution Workflow start Start prep_media Prepare Mueller-Hinton Agar with Cefotiam serial dilutions start->prep_media prep_inoculum Prepare standardized bacterial inoculum (0.5 McFarland) start->prep_inoculum spot_inoculum Spot inocula onto agar plates prep_media->spot_inoculum prep_inoculum->spot_inoculum incubate Incubate at 35°C for 16-20 hours spot_inoculum->incubate read_mic Read MIC (lowest concentration with no growth) incubate->read_mic end End read_mic->end

Workflow for Agar Dilution Susceptibility Testing.
Disk Diffusion Method

The disk diffusion method is a widely used qualitative or semi-quantitative method for antimicrobial susceptibility testing.

a. Media and Inoculum Preparation:

  • Mueller-Hinton Agar plates are prepared as described for the agar dilution method.

  • A standardized bacterial inoculum (0.5 McFarland) is prepared.

b. Inoculation and Disk Application:

  • A sterile cotton swab is dipped into the standardized inoculum and used to evenly streak the entire surface of the MHA plate.

  • Paper disks impregnated with a standard concentration of cefotiam (e.g., 30 µg) are placed on the agar surface.

c. Incubation and Interpretation:

  • Plates are incubated under the same conditions as the agar dilution method.

  • The diameter of the zone of inhibition (the area around the disk with no bacterial growth) is measured in millimeters.

  • The zone diameter is interpreted as "Susceptible," "Intermediate," or "Resistant" based on established clinical breakpoints.

Conclusion

This compound demonstrates a valuable antibacterial spectrum, particularly against common Gram-positive and Gram-negative pathogens encountered in clinical practice. Its mechanism of action, involving the inhibition of bacterial cell wall synthesis through binding to essential PBPs, provides a strong basis for its therapeutic efficacy. The standardized methodologies outlined in this guide are crucial for the accurate assessment of its in vitro activity and for guiding appropriate clinical use. Further research into its activity against a broader range of contemporary clinical isolates will continue to define its role in the management of infectious diseases.

References

Cefotiam hexetil hydrochloride chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Cefotiam Hexetil Hydrochloride: Chemical Structure and Properties

Introduction

This compound is an orally administered third-generation cephalosporin antibiotic.[1][2][3][4] It functions as a prodrug, meaning it is converted into its active form, cefotiam, within the body.[2][3][4][5] Cefotiam itself is a broad-spectrum, semi-synthetic, beta-lactam antibiotic effective against a range of Gram-positive and Gram-negative bacteria.[1][6][7][8] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, pharmacology, and relevant experimental insights for researchers, scientists, and drug development professionals.

Chemical Identity and Structure

This compound is the dihydrochloride salt of the 1-(cyclohexyloxycarbonyloxy)ethyl ester of cefotiam.[5][9][10] This esterification enhances the molecule's oral bioavailability.

Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC Name 1-cyclohexyloxycarbonyloxyethyl (6R,7R)-7-[[2-(2-amino-1,3-thiazol-4-yl)acetyl]amino]-3-[[1-[2-(dimethylamino)ethyl]tetrazol-5-yl]sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;dihydrochloride[5]
CAS Number 95789-30-3[2][5][11]
Molecular Formula C₂₇H₃₉Cl₂N₉O₇S₃[3][5][6] (also cited as C₂₇H₃₇N₉O₇S₃·2HCl)[1][9][12]
Molecular Weight 768.76 g/mol [3][5][6][11][12]
Synonyms CTM-HE, SCE-2174, Pansporin T[2][5][9][10]

Physicochemical Properties

The physicochemical characteristics of this compound are crucial for its formulation and delivery.

Table 2: Physicochemical Properties of this compound

PropertyValue
Physical Form Solid, white crystalline powder[13][14]
Melting Point 120-130°C[9]
Solubility DMSO: 55 mg/mL (71.54 mM)[1] to 100 mg/mL (130.07 mM)[6]
Storage Conditions Hygroscopic, store at -20°C under an inert atmosphere[9]

Pharmacology

Mechanism of Action

This compound itself has no antibacterial activity.[2][3][4] After oral administration, it is absorbed and its ester bond is cleaved by esterases in the body to release the active metabolite, cefotiam.[5]

Cefotiam, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[7][8][15] The process involves several key steps:

  • Target Binding: Cefotiam binds with high affinity to penicillin-binding proteins (PBPs).[5][7][8][15]

  • Inhibition of Transpeptidation: PBPs are transpeptidases essential for the final step in peptidoglycan synthesis, which involves cross-linking the peptide chains to form a rigid cell wall.[5][15]

  • Cell Lysis: By inhibiting this cross-linking process, cefotiam disrupts cell wall integrity, leading to a weakened structure that cannot withstand the internal osmotic pressure, ultimately causing bacterial cell lysis and death.[5][15]

Cefotiam is noted for its stability against some beta-lactamases, enzymes produced by bacteria that can inactivate many beta-lactam antibiotics.[7][15]

cluster_0 Inhibition of Bacterial Cell Wall Synthesis PBP Penicillin-Binding Proteins (PBPs) Crosslinking Peptidoglycan Cross-linking PBP->Crosslinking Catalyzes Lysis Cell Lysis and Death PBP->Lysis Inhibition leads to Cefotiam Active Cefotiam Cefotiam->PBP Binds to Cefotiam->Crosslinking Inhibits Synthesis Cell Wall Synthesis Crosslinking->Synthesis Final step of

Diagram 1: Mechanism of action of Cefotiam.
Pharmacokinetics

The pharmacokinetic profile of Cefotiam is characterized by its transformation from the prodrug form and subsequent distribution and elimination.

Prodrug Cefotiam Hexetil HCl (Oral Administration) Absorption GI Tract Absorption Prodrug->Absorption Activation Hydrolysis by Esterases Absorption->Activation Active Active Cefotiam (in Circulation) Activation->Active Distribution Tissue Distribution Active->Distribution Elimination Renal Excretion Active->Elimination

Diagram 2: Pharmacokinetic pathway of the prodrug.

Table 3: Pharmacokinetic Parameters of Cefotiam

ParameterValueNotes
Bioavailability ~45-60% (Oral, Intramuscular)Following administration of cefotiam hexetil.[7][16]
Protein Binding ~40%[7][16][17]
Metabolism Prodrug is hydrolyzed to active cefotiam.[5] Cefotiam itself has minimal hepatic metabolism.[17]
Elimination Half-life ~1 hour[7][8][16]In subjects with normal renal function.
Time to Peak Plasma Conc. 2.1 hoursAfter a 400 mg oral dose of cefotiam hexetil.[16]
Peak Plasma Concentration 2.6 mg/LAfter a 400 mg oral dose of cefotiam hexetil.[16]
Excretion Primarily renal (unchanged drug)[7][16][17]60-80% of the dose is excreted in urine within 8 hours.[16]
Distribution High concentrations in kidney, heart, prostate, bile, and ascitic fluid.[7][17]
Antibacterial Spectrum

Cefotiam has a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[7][8] It is particularly active against many species of the Enterobacteriaceae family.[7] However, it notably lacks activity against Pseudomonas aeruginosa.[7][16][18] Its effectiveness extends to methicillin-susceptible Staphylococcus aureus and various streptococci.[16][18]

Experimental Protocols

Detailed experimental protocols are essential for reproducible research. Below is a generalized methodology for determining the Minimum Inhibitory Concentration (MIC), a key measure of antibiotic efficacy.

Protocol: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

This protocol is a standard method used to determine the in vitro susceptibility of bacteria to an antimicrobial agent.

  • Preparation of Antimicrobial Agent:

    • Prepare a stock solution of Cefotiam hydrochloride in a suitable solvent (e.g., sterile deionized water or DMSO), as specified by standard guidelines (e.g., CLSI).

    • Perform serial two-fold dilutions of the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to achieve a range of desired concentrations.

  • Preparation of Bacterial Inoculum:

    • Culture the bacterial strain to be tested on an appropriate agar medium overnight at 35-37°C.

    • Select several colonies and suspend them in a sterile saline solution.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation:

    • Add the diluted bacterial inoculum to each well of the microtiter plate containing the serially diluted Cefotiam.

    • Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).

    • Incubate the plate at 35-37°C for 16-20 hours in ambient air.

  • Interpretation of Results:

    • After incubation, visually inspect the plates for bacterial growth (indicated by turbidity).

    • The MIC is defined as the lowest concentration of Cefotiam that completely inhibits visible growth of the organism.

A Prepare Cefotiam Stock Solution B Perform Serial Dilutions in Microtiter Plate A->B D Inoculate Plate with Standardized Bacteria B->D Combine C Prepare Bacterial Inoculum (0.5 McFarland Standard) C->D E Incubate Plate (16-20h at 37°C) D->E F Read Results: Observe Turbidity E->F G Determine MIC: Lowest concentration with no visible growth F->G

Diagram 3: Workflow for MIC determination.

Conclusion

This compound is a clinically significant oral prodrug antibiotic. Its conversion to the active cefotiam allows for effective treatment of a broad range of bacterial infections. A thorough understanding of its chemical properties, mechanism of action, and pharmacokinetic profile is vital for its optimal use in clinical settings and for guiding future research and development in the field of antibacterial agents.

References

A Comprehensive Technical Guide to the Physicochemical Properties of Cefotiam Hexetil Hydrochloride for Formulation Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefotiam hexetil hydrochloride is a third-generation oral cephalosporin antibiotic. It is a prodrug that is hydrolyzed in the body to its active form, cefotiam, which exerts its antibacterial effect by inhibiting bacterial cell wall synthesis. The successful formulation of this compound into a stable, bioavailable, and effective dosage form is critically dependent on a thorough understanding of its physicochemical properties. This technical guide provides an in-depth overview of these properties, offering crucial data and methodologies for formulation scientists.

Core Physicochemical Properties

A comprehensive understanding of the physicochemical properties of an active pharmaceutical ingredient (API) is the foundation of rational drug formulation. These properties influence everything from manufacturing processes to the in vivo performance of the drug product.

General Properties
PropertyValueReference
Chemical Name 1-cyclohexyloxycarbonyloxyethyl (6R,7R)-7-[[2-(2-amino-1,3-thiazol-4-yl)acetyl]amino]-3-[[1-[2-(dimethylamino)ethyl]tetrazol-5-yl]sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;dihydrochloride[1]
CAS Number 95789-30-3[2][3]
Molecular Formula C₂₇H₃₉Cl₂N₉O₇S₃[1][2]
Molecular Weight 768.76 g/mol [2][3]
Solubility

The solubility of this compound is a critical factor influencing its dissolution rate and subsequent absorption.

SolventSolubilityReference
Water 33 mg/mL[3]
Ethanol 22 mg/mL[3]
DMSO 100 mg/mL (130.07 mM)[2][3]

Note: The aqueous solubility of ionizable compounds like this compound is pH-dependent. Further studies are required to establish a detailed pH-solubility profile, which is essential for predicting its behavior in the gastrointestinal tract and for the development of oral dosage forms.

Dissociation Constant (pKa)
Melting Point

The melting point is a key indicator of a compound's purity and can influence manufacturing processes such as milling and heat-sensitive formulation techniques. The available data suggests a melting point range rather than a sharp melting point, which may indicate decomposition upon heating.

PropertyValueReference
Melting Point 120-130°C[4]
Polymorphism

Polymorphism, the ability of a solid material to exist in more than one crystalline form, can significantly impact a drug's solubility, dissolution rate, stability, and bioavailability. To date, no specific polymorphic forms of this compound have been detailed in publicly available literature. A thorough solid-state characterization is a critical step in preformulation to identify and characterize any potential polymorphs.

Hygroscopicity

Hygroscopicity is the tendency of a substance to absorb moisture from the atmosphere. This property is critical for determining appropriate storage conditions, packaging, and manufacturing environments to prevent degradation and changes in physical properties. There is no specific public data on the hygroscopicity of this compound.

Stability Profile

This compound is known to be unstable, particularly in solution. Understanding its degradation pathways is essential for developing a stable formulation with an adequate shelf-life.

Forced degradation studies are crucial to identify potential degradation products and establish the intrinsic stability of the molecule. A study on cefotiam hydrochloride (the active moiety) identified isomeric impurities under long-term stability and high-temperature conditions.[5][6] Specifically, the Δ3(4) isomer of cefotiam was identified as a degradation product.[5]

Degradation under Stress Conditions:

  • Acidic and Alkaline Hydrolysis: Cephalosporins are generally susceptible to hydrolysis, with the β-lactam ring being a primary site of degradation. A study on cefotiam hydrochloride showed the formation of impurities under both acidic (0.1 M HCl) and alkaline (0.1 M NaOH) conditions at room temperature.[5]

  • Oxidative Degradation: The presence of a thioether linkage in the C-3 side chain suggests potential susceptibility to oxidation. The aforementioned study also subjected cefotiam hydrochloride to oxidative stress using 10% H₂O₂.[5]

  • Thermal Degradation: The molecule shows susceptibility to degradation at elevated temperatures.[5]

A comprehensive forced degradation study on this compound would be necessary to fully elucidate its degradation pathways and identify all significant degradation products.

Experimental Protocols

The following are detailed methodologies for determining the key physicochemical properties of this compound.

Aqueous Solubility Determination (Shake-Flask Method)
  • Preparation of Buffers: Prepare a series of buffers with pH values ranging from 1 to 8 (e.g., HCl for pH 1-2, phosphate buffers for pH 3-8).

  • Sample Preparation: Add an excess amount of this compound to vials containing each buffer.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Analysis: After equilibration, centrifuge the samples to separate the undissolved solid. Withdraw an aliquot of the supernatant, filter it through a suitable filter (e.g., 0.45 µm), and dilute it appropriately.

  • Quantification: Analyze the concentration of the dissolved drug in the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

pKa Determination (Potentiometric Titration)
  • Sample Preparation: Dissolve a precisely weighed amount of this compound in a suitable solvent (e.g., water or a water-cosolvent mixture if solubility is limited).

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).

  • Data Acquisition: Record the pH of the solution after each addition of the titrant using a calibrated pH meter.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa value(s) can be determined from the inflection point(s) of the titration curve or by analyzing the first derivative of the curve.[7][8]

Melting Point and Thermal Analysis (Differential Scanning Calorimetry - DSC)
  • Sample Preparation: Accurately weigh a small amount of the this compound sample (typically 2-5 mg) into an aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan in the DSC cell.

  • Thermal Scan: Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen purge.

  • Data Analysis: Record the heat flow as a function of temperature. The melting point is determined as the onset or peak of the melting endotherm on the resulting DSC thermogram. The thermogram can also provide information on other thermal events such as desolvation or decomposition.

Polymorphism Screening (X-ray Powder Diffraction - XRPD)
  • Sample Preparation: Gently grind the this compound sample to a fine powder.

  • Instrument Setup: Mount the powdered sample in a sample holder of the XRPD instrument.

  • Data Acquisition: Expose the sample to monochromatic X-ray radiation and scan over a specific range of 2θ angles (e.g., 2° to 40°).

  • Data Analysis: The resulting diffraction pattern, which is a plot of diffraction intensity versus 2θ angle, is a unique fingerprint for a specific crystalline form. Different polymorphs will produce distinct XRPD patterns.[9][10]

Hygroscopicity Assessment (Dynamic Vapor Sorption - DVS)
  • Sample Preparation: Place a known weight of the this compound sample in the DVS instrument.

  • Instrument Program: Subject the sample to a pre-defined humidity program, typically starting from a low relative humidity (RH) (e.g., 0% or 5%) and incrementally increasing to a high RH (e.g., 90% or 95%), followed by a desorption phase of decreasing RH.

  • Data Acquisition: The instrument continuously measures the change in mass of the sample as a function of RH at a constant temperature.

  • Data Analysis: A sorption-desorption isotherm is generated by plotting the percentage change in mass versus RH. The shape of the isotherm and the extent of water uptake provide a quantitative measure of the material's hygroscopicity.[11][12][13][14]

Forced Degradation Studies
  • Stress Conditions: Subject this compound to a variety of stress conditions as recommended by ICH guidelines, including:

    • Acid Hydrolysis: 0.1 M HCl at room temperature and elevated temperature (e.g., 60°C).

    • Base Hydrolysis: 0.1 M NaOH at room temperature and elevated temperature.

    • Oxidative Degradation: 3-30% H₂O₂ at room temperature.

    • Thermal Degradation: Dry heat (e.g., 80°C) and moist heat.

    • Photodegradation: Exposure to UV and visible light.[5][15][16][17]

  • Sample Analysis: At various time points, withdraw samples and analyze them using a stability-indicating HPLC method.

  • Data Analysis: Quantify the parent drug and any degradation products. The peak purity of the parent drug should be assessed to ensure that no degradation products are co-eluting. Mass spectrometry (LC-MS) can be used to identify the structure of the major degradation products.

Visualization of Key Relationships and Workflows

Relationship between Physicochemical Properties and Formulation Strategy

Physicochemical_Formulation_Relationship cluster_physchem Physicochemical Properties cluster_formulation Formulation & Process Considerations Solubility Solubility & pKa DosageForm Dosage Form Selection (e.g., Tablet, Capsule) Solubility->DosageForm Impacts Dissolution & BA Excipients Excipient Compatibility Solubility->Excipients Use of Solubilizers Stability Stability Stability->Excipients Avoid Reactive Excipients Manufacturing Manufacturing Process (e.g., Wet/Dry Granulation) Stability->Manufacturing Control of Heat & Moisture Packaging Packaging & Storage Stability->Packaging Protective Packaging Polymorphism Polymorphism Polymorphism->DosageForm Affects Bioavailability Polymorphism->Manufacturing Potential for Phase Changes Hygroscopicity Hygroscopicity Hygroscopicity->Manufacturing Requires Humidity Control Hygroscopicity->Packaging Moisture-Barrier Packaging

Caption: Interplay of physicochemical properties and formulation development.

Experimental Workflow for Solid-State Characterization

Solid_State_Workflow start API Sample dsc DSC Analysis (Melting Point, Thermal Events) start->dsc xrpd XRPD Analysis (Crystallinity, Polymorphs) start->xrpd dvs DVS Analysis (Hygroscopicity) start->dvs microscopy Microscopy (Particle Size & Morphology) start->microscopy data_integration Integrate Data for Solid-State Profile dsc->data_integration xrpd->data_integration dvs->data_integration microscopy->data_integration end Informed Formulation Strategy data_integration->end

Caption: Workflow for comprehensive solid-state characterization of an API.

Conclusion

The physicochemical properties of this compound present a multifaceted challenge for formulation scientists. Its solubility, potential for polymorphism, and inherent instability necessitate a rigorous preformulation program. By systematically determining the properties outlined in this guide and applying the described experimental protocols, researchers and drug development professionals can build a robust understanding of this molecule. This knowledge is paramount for the development of a stable, safe, and effective oral dosage form of this compound, ultimately ensuring its therapeutic benefit to patients. Further investigation into a detailed pH-solubility profile, a comprehensive solid-state screening for polymorphs, and a thorough analysis of its degradation pathways are highly recommended to de-risk the formulation development process.

References

Stability of the Beta-Lactam Ring in Cefotiam Hexetil Hydrochloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of the beta-lactam ring in Cefotiam hexetil hydrochloride, a third-generation oral cephalosporin. This compound is a prodrug that is hydrolyzed in the body to release the active moiety, cefotiam.[1][2] The integrity of the beta-lactam ring is paramount to the antibiotic's efficacy, as its cleavage renders the drug inactive.[3] This document details the factors influencing the stability of this critical structural component, outlines experimental protocols for its assessment, and presents known degradation pathways.

Core Concepts of Beta-Lactam Ring Stability

The susceptibility of the beta-lactam ring to hydrolysis is a well-documented characteristic of this class of antibiotics. The four-membered ring is inherently strained, making it susceptible to nucleophilic attack and subsequent cleavage.[4] The stability of the beta-lactam ring in cephalosporins like cefotiam is influenced by several factors, including pH, temperature, and the presence of enzymes such as beta-lactamases.[5][6] Generally, cephalosporins exhibit a U-shaped pH-rate profile, with maximum stability typically observed in the slightly acidic to neutral pH range.[7]

Quantitative Stability Data

The following table summarizes the expected qualitative stability of this compound based on general knowledge of cephalosporins.

Stress ConditionExpected Impact on Beta-Lactam Ring StabilityPrimary Degradation Pathway
Acidic pH (e.g., 0.1 M HCl) Decreased stabilityHydrolysis of the beta-lactam ring
Neutral pH (e.g., Water) Relatively stableSlow hydrolysis
Alkaline pH (e.g., 0.1 M NaOH) Significantly decreased stabilityBase-catalyzed hydrolysis of the beta-lactam ring
Oxidative (e.g., H₂O₂) Potential for degradationOxidation of the sulfur atom in the dihydrothiazine ring and potential cleavage of the beta-lactam ring
Thermal (e.g., 60-80°C) Decreased stabilityAccelerated hydrolysis and potential isomerization
Photolytic (e.g., UV light) Potential for degradationPhotochemical reactions leading to ring cleavage or modification

Experimental Protocols for Stability Assessment

To evaluate the stability of the beta-lactam ring in this compound, forced degradation studies are essential. These studies, conducted under conditions more severe than accelerated stability testing, help to identify potential degradation products and establish stability-indicating analytical methods.

Forced Degradation Study Protocol (Adapted from studies on Cefotiam Hydrochloride)

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of water and acetonitrile) at a concentration of approximately 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M hydrochloric acid. Incubate at room temperature for a defined period (e.g., 3 hours). Neutralize the solution before analysis.

  • Base Hydrolysis: Mix the stock solution with 0.1 M sodium hydroxide. Incubate at room temperature for a defined period (e.g., 3 hours). Neutralize the solution before analysis.

  • Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 10%). Store at room temperature for a defined period (e.g., 20 minutes).

  • Thermal Degradation: Heat the stock solution in an oven at a specified temperature (e.g., 60°C for 5 days or 80°C for 12 hours).

  • Photolytic Degradation: Expose the stock solution to a light source providing both UV and visible light, as per ICH Q1B guidelines.

3. Sample Analysis:

  • Following exposure to the stress conditions, dilute the samples to a suitable concentration for analysis by a stability-indicating HPLC method.

Stability-Indicating HPLC-MS/MS Method (Adapted from a study on Cefotiam hexetil impurities)
  • Chromatographic Column: Agilent SB-C18 (150 mm x 2.1 mm, 3.5 µm) or equivalent.

  • Mobile Phase: A gradient elution using:

    • A: 0.1% formic acid in water

    • B: Acetonitrile

  • Gradient Program:

    Time (min) % B
    0 3
    5 3
    15 20
    20 40
    30 60

    | 40 | 80 |

  • Flow Rate: 0.3 mL/min.

  • Detection: DAD at 254 nm and MS/MS detection.

  • Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode.

Degradation Pathways and Visualization

The degradation of this compound can proceed through several pathways, primarily involving the hydrolysis of the beta-lactam ring and the ester linkage of the hexetil prodrug. Isomerization of the double bond in the dihydrothiazine ring is also a potential degradation route.

G cluster_main This compound Stability cluster_products Degradation Products Cefotiam_Hexetil_HCl Cefotiam Hexetil Hydrochloride Hydrolysis Hydrolysis (Acidic/Basic/Neutral pH) Cefotiam_Hexetil_HCl->Hydrolysis Oxidation Oxidation (e.g., H₂O₂) Cefotiam_Hexetil_HCl->Oxidation Thermal_Stress Thermal Stress (Heat) Cefotiam_Hexetil_HCl->Thermal_Stress Photolysis Photolysis (UV/Vis Light) Cefotiam_Hexetil_HCl->Photolysis Inactive_Metabolites Inactive Metabolites (Beta-Lactam Ring Cleavage) Hydrolysis->Inactive_Metabolites Prodrug_Cleavage_Products Prodrug Cleavage Products (Cefotiam) Hydrolysis->Prodrug_Cleavage_Products Oxidized_Products Oxidized Products Oxidation->Oxidized_Products Isomers Isomers (e.g., Δ³-isomer) Thermal_Stress->Isomers Photolysis->Inactive_Metabolites

Caption: Factors influencing the degradation of this compound.

The primary degradation pathway for cephalosporins involves the opening of the beta-lactam ring. This can be initiated by nucleophilic attack from water, hydroxide ions, or other nucleophiles present in the solution.

G Cefotiam_Core Cefotiam Core Structure (Intact Beta-Lactam Ring) Nucleophilic_Attack Nucleophilic Attack on Beta-Lactam Carbonyl Cefotiam_Core->Nucleophilic_Attack Tetrahedral_Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Tetrahedral_Intermediate Ring_Opening Beta-Lactam Ring Opening Tetrahedral_Intermediate->Ring_Opening Inactive_Product Inactive Hydrolyzed Product Ring_Opening->Inactive_Product

Caption: Generalized mechanism of beta-lactam ring hydrolysis.

The following diagram illustrates a typical workflow for a forced degradation study.

G Start Start: Cefotiam Hexetil HCl Sample Stress Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) Start->Stress Neutralize_Dilute Neutralize (if applicable) and Dilute Samples Stress->Neutralize_Dilute Analysis Analyze by Stability-Indicating HPLC-MS/MS Method Neutralize_Dilute->Analysis Identify Identify and Quantify Degradation Products Analysis->Identify Pathway Elucidate Degradation Pathways Identify->Pathway End End: Stability Profile Pathway->End

Caption: Experimental workflow for forced degradation studies.

Conclusion

The stability of the beta-lactam ring is a critical quality attribute of this compound. While specific quantitative stability data remains elusive in publicly accessible literature, a thorough understanding of the general principles of cephalosporin degradation, coupled with robust experimental protocols, allows for a comprehensive assessment of its stability profile. Forced degradation studies are indispensable for identifying potential degradants and developing validated, stability-indicating analytical methods. This knowledge is crucial for ensuring the quality, safety, and efficacy of this compound throughout its lifecycle, from development to clinical use. Further research into the specific degradation kinetics of this compound would be beneficial for a more precise prediction of its shelf-life and stability under various conditions.

References

The Journey of a Third-Generation Cephalosporin: A Technical Guide to the Discovery and Development of Cefotiam Hexetil Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cefotiam hexetil hydrochloride is an orally active third-generation cephalosporin antibiotic that has played a significant role in the treatment of various bacterial infections. As a prodrug, it is hydrolyzed in the body to its active form, cefotiam, which exhibits a broad spectrum of bactericidal activity against both Gram-positive and Gram-negative pathogens. This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, synthesis, and key experimental data related to this compound. It is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the field of drug development and infectious disease research.

Discovery and Development History

Cefotiam was first patented in 1973 and approved for medical use in 1981. It was initially developed by Takeda Pharmaceutical Co., Ltd. as a parenteral third-generation cephalosporin. Recognizing the need for an oral formulation to improve patient compliance and facilitate outpatient treatment, the hexetil ester prodrug, this compound, was subsequently developed. This modification allows for oral administration, after which the compound is readily absorbed and hydrolyzed by esterases in the body to release the active cefotiam moiety.

Mechanism of Action

The bactericidal effect of cefotiam is achieved through the inhibition of bacterial cell wall synthesis.[1] Like other β-lactam antibiotics, cefotiam targets and binds to penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the final steps of peptidoglycan synthesis.[1] Peptidoglycan is a critical component of the bacterial cell wall, providing structural integrity and protection against osmotic lysis. By acylating the transpeptidase domain of PBPs, cefotiam blocks the cross-linking of peptidoglycan chains. This disruption of the cell wall structure leads to the activation of autolytic enzymes, resulting in bacterial cell lysis and death.

Cefotiam has demonstrated a high affinity for multiple PBPs, which contributes to its potent and broad-spectrum activity. Its ability to penetrate the outer membrane of Gram-negative bacteria allows it to effectively reach its target PBPs in the periplasmic space.[1]

Cefotiam_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Bacterial Cell Cefotiam_Hexetil_HCl Cefotiam Hexetil HCl (Oral Prodrug) Cefotiam_Hexetil Cefotiam Hexetil Cefotiam_Hexetil_HCl->Cefotiam_Hexetil Absorption Cefotiam_Active Cefotiam (Active) Cefotiam_Hexetil->Cefotiam_Active Hydrolysis by Esterases PBPs Penicillin-Binding Proteins (PBPs) Cefotiam_Active->PBPs Binding Peptidoglycan_Synthesis Peptidoglycan Cross-linking Cefotiam_Active->Peptidoglycan_Synthesis Inhibition PBPs->Peptidoglycan_Synthesis Catalyzes Cell_Wall_Disruption Cell Wall Disruption Peptidoglycan_Synthesis->Cell_Wall_Disruption Leads to Cell_Lysis Bacterial Cell Lysis Cell_Wall_Disruption->Cell_Lysis

Mechanism of action of this compound.

Data Presentation

Pharmacokinetic Properties of Cefotiam

The pharmacokinetic profile of cefotiam has been well-characterized in numerous studies. The oral administration of this compound leads to the systemic availability of the active drug, cefotiam. Key pharmacokinetic parameters are summarized in the table below.

ParameterValueSpeciesAdministrationReference
Oral Bioavailability ~45%Human400 mg Cefotiam hexetil[2]
Protein Binding ~40%Human-[1][3][4]
Elimination Half-life ~1 hourHuman (normal renal function)Intravenous[1][2][3][5]
up to 12-13 hoursHuman (severe renal impairment)Intravenous[2]
~2.65 hoursHuman (neonates)Intravenous[2]
Renal Excretion 50-70% of doseHumanIntravenous[3][4]
Peak Serum Concentration (Cmax) 2.6 mg/LHuman400 mg Cefotiam hexetil (oral)[2]
Time to Peak (Tmax) 2.1 hoursHuman400 mg Cefotiam hexetil (oral)[2]
In Vitro Efficacy: Minimum Inhibitory Concentrations (MICs)

Cefotiam exhibits potent in vitro activity against a broad range of clinically relevant bacteria. The following table presents the MIC values for cefotiam against several key pathogens.

OrganismMIC Range (µg/mL)NotesReference
Staphylococcus aureus (methicillin-susceptible)0.25 - 32[6]
Escherichia coli-Active[2]
Klebsiella pneumoniae-Active[2]
Proteus mirabilis1.56[7]
Haemophilus influenzae-Active

Note: MIC values can vary depending on the strain and testing methodology.

Clinical Efficacy of this compound

Clinical trials have demonstrated the efficacy of this compound in treating a variety of infections.

IndicationDosageClinical Success RateReference
Acute Ear, Nose, and Throat Infections600 mg daily90% (improvement/cure)[8]
Super-infected Chronic Sinusitis200 mg twice daily82% (cure/improvement)[9]
Lower Respiratory Tract Infections1 g twice daily (intravenous cefotiam)90% (satisfactory response)[2]
Bacteremia (E. coli, Klebsiella spp., P. mirabilis)-71.9% (treatment success)[10]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is a multi-step process that typically involves the esterification of cefotiam with 1-iodoethyl cyclohexyl carbonate. The following is a generalized workflow based on patented synthesis methods.

Cefotiam_Hexetil_HCl_Synthesis Cefotiam_HCl Cefotiam Hydrochloride Potassium_Salt_Formation Potassium Salt Formation (e.g., with Potassium Bicarbonate in Acetone/Water) Cefotiam_HCl->Potassium_Salt_Formation Cefotiam_Potassium Cefotiam Potassium Salt Potassium_Salt_Formation->Cefotiam_Potassium Esterification Esterification (with 1-iodoethyl cyclohexyl carbonate in DMF) Cefotiam_Potassium->Esterification Cefotiam_Hexetil_Crude Crude Cefotiam Hexetil Esterification->Cefotiam_Hexetil_Crude Purification Purification (e.g., Extraction and Crystallization) Cefotiam_Hexetil_Crude->Purification Cefotiam_Hexetil_Pure Purified Cefotiam Hexetil Purification->Cefotiam_Hexetil_Pure HCl_Salt_Formation Hydrochloride Salt Formation (with HCl in an organic solvent) Cefotiam_Hexetil_Pure->HCl_Salt_Formation Cefotiam_Hexetil_HCl_Final This compound HCl_Salt_Formation->Cefotiam_Hexetil_HCl_Final

Generalized synthesis workflow for this compound.

Detailed Methodologies:

Numerous patents describe specific reaction conditions. A representative method involves:

  • Potassium Salt Formation: Cefotiam hydrochloride is reacted with a base such as potassium bicarbonate or potassium acetate in a solvent system like acetone and water to form the potassium salt of cefotiam.[11]

  • Esterification: The cefotiam potassium salt is then reacted with an esterifying agent, typically 1-iodoethyl cyclohexyl carbonate, in a polar aprotic solvent like N,N-dimethylformamide (DMF). This reaction is often carried out at low temperatures (e.g., -5 to 0 °C).

  • Purification of Cefotiam Hexetil: The resulting crude cefotiam hexetil is purified. This can involve extraction with a solvent like ethyl acetate, washing with brine, and then evaporation of the solvent.

  • Hydrochloride Salt Formation: The purified cefotiam hexetil is dissolved in an organic solvent, and hydrogen chloride gas or a solution of HCl in a solvent like ether is introduced to precipitate this compound.

  • Final Purification: The final product may be further purified by recrystallization from a suitable solvent system, such as ethanol and isopropanol, to yield a high-purity product.[12]

Note: Specific molar ratios, temperatures, reaction times, and purification techniques can vary between different patented methods, influencing the yield and purity of the final product.

In Vitro Susceptibility Testing

The in vitro activity of cefotiam is typically determined using standardized methods such as broth microdilution or agar dilution, following guidelines from organizations like the Clinical and Laboratory Standards Institute (CLSI).

Generalized Broth Microdilution Protocol:

  • Inoculum Preparation: A standardized inoculum of the test bacterium (e.g., adjusted to a 0.5 McFarland standard) is prepared in a suitable broth medium (e.g., Mueller-Hinton broth).

  • Serial Dilution: Cefotiam is serially diluted in the broth medium in a microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 35°C for 18-24 hours).

  • MIC Determination: The MIC is read as the lowest concentration of cefotiam that completely inhibits visible bacterial growth.

Disk Diffusion Test:

Interpretive criteria for the disk diffusion test using a 30-µg cefotiam disk have been established. For susceptible strains, the zone of inhibition is typically ≥18 mm, while for resistant strains, it is ≤14 mm.[13]

In Vivo Efficacy Studies

Animal models are crucial for evaluating the in vivo efficacy of antibiotics. A common model for urinary tract infections is described below.

Mouse Model of Proteus mirabilis Urinary Tract Infection:

  • Infection Induction: Mice are infected intraurethrally with a clinical isolate of Proteus mirabilis.

  • Treatment: A few days post-infection, treatment is initiated. Cefotiam is administered subcutaneously at various doses (e.g., twice daily for 5 days).[7]

  • Endpoint Evaluation: The therapeutic effect is assessed by quantifying the bacterial load in the bladder and kidneys after the treatment period.[7] A significant reduction or complete eradication of bacteria in these organs indicates efficacy.

Logical Relationships and Pathways

The development and application of this compound follow a logical progression from its chemical properties to its clinical utility.

Cefotiam_Development_Pathway Chemical_Structure Cefotiam Chemical Structure (β-lactam ring) Prodrug_Design Prodrug Design (Hexetil Ester) Chemical_Structure->Prodrug_Design In_Vitro_Activity Broad-Spectrum In Vitro Activity (Low MICs) Chemical_Structure->In_Vitro_Activity Oral_Bioavailability Improved Oral Bioavailability Prodrug_Design->Oral_Bioavailability Pharmacokinetics Favorable Pharmacokinetics (Absorption, Distribution, Excretion) Oral_Bioavailability->Pharmacokinetics In_Vivo_Efficacy In Vivo Efficacy (Animal Models) In_Vitro_Activity->In_Vivo_Efficacy Pharmacokinetics->In_Vivo_Efficacy Clinical_Trials Successful Clinical Trials (Phase I, II, III) In_Vivo_Efficacy->Clinical_Trials Regulatory_Approval Regulatory Approval and Clinical Use Clinical_Trials->Regulatory_Approval

Logical pathway from drug design to clinical use.

Conclusion

This compound stands as a testament to the successful application of prodrug chemistry to enhance the therapeutic utility of a potent parenteral antibiotic. Its broad spectrum of activity, coupled with the convenience of oral administration, has made it a valuable agent in the management of a wide range of bacterial infections. This technical guide has provided a detailed overview of its discovery, mechanism of action, synthesis, and key experimental data, offering a comprehensive resource for the scientific community. Further research into this and similar compounds can continue to advance the field of antibacterial drug development.

References

Spectroscopic Profiling of Cefotiam Hexetil Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic characteristics of Cefotiam hexetil hydrochloride, a prodrug of the second-generation cephalosporin antibiotic, Cefotiam. The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols utilized for these analyses. This information is crucial for the structural elucidation, identification, and quality control of this important pharmaceutical compound.

Introduction

This compound is an orally administered β-lactam antibiotic. As a prodrug, it is hydrolyzed in the body to its active form, Cefotiam. A thorough understanding of its spectroscopic properties is essential for ensuring its identity, purity, and stability throughout the drug development and manufacturing processes. This guide summarizes the key spectroscopic data and methodologies for the analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectral Data of Cefotiam
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
9.45d1H-NH (amide)
7.15s2H-NH₂ (amino)
6.69s1HThiazole-H
5.61dd1HH-7
5.05d1HH-6
4.30d1H-CH₂-S-
4.15d1H-CH₂-S-
3.66s2H-CH₂-CO-
3.52d1HH-2
3.33d1HH-2
4.45t2H-N-CH₂-
2.78t2H-CH₂-N(CH₃)₂
2.54s6H-N(CH₃)₂

Data is for the active moiety, Cefotiam, and serves as a reference.

¹³C NMR Spectral Data of Cefotiam
Chemical Shift (δ) ppmCarbon TypeAssignment
170.5C-C=O (amide)
167.1C-C=O (carboxyl)
163.0Cβ-lactam C=O
149.8CTetrazole C
141.2CThiazole C-2
117.0CThiazole C-5
107.5CHThiazole C-4
59.2CHC-7
57.5CHC-6
56.9CH₂-N-CH₂-
48.0CH₂-CH₂-N(CH₃)₂
43.5CH₃-N(CH₃)₂
34.5CH₂-CH₂-CO-
28.9CH₂C-2
25.8CH₂-CH₂-S-

Data is for the active moiety, Cefotiam, and serves as a reference.

Experimental Protocol for NMR Analysis
  • Instrument: Varian INOVA 600 MHz NMR Spectrometer.[1]

  • Sample Preparation: A solution of Cefotiam hydrochloride (approximately 10 mg) is prepared in deuterated dimethyl sulfoxide (DMSO-d6).[1]

  • Internal Standard: Tetramethylsilane (TMS) is used as an internal reference standard (δ = 0.00 ppm).[1]

  • Data Acquisition: ¹H and ¹³C NMR spectra are acquired at 25°C. For structural confirmation, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed.[1]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups.

Characteristic IR Absorption Bands
Wavenumber (cm⁻¹)Functional GroupVibrational Mode
~3400-3200N-HStretching (Amide and Amine)
~3000-2850C-HStretching (Alkyl)
~1770C=OStretching (β-lactam carbonyl)
~1750C=OStretching (Ester carbonyl)
~1670C=OStretching (Amide I)
~1540N-HBending (Amide II)
~1250C-OStretching (Ester)
Experimental Protocol for IR Analysis
  • Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

  • Sample Preparation: The solid sample of this compound can be prepared for analysis using the potassium bromide (KBr) pellet method. A small amount of the sample is ground with dry KBr powder and pressed into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used by placing the solid sample directly on the ATR crystal.

  • Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound, which aids in its identification and structural elucidation. Electrospray ionization (ESI) is a common technique for the analysis of polar molecules like this compound.

Mass Spectrometry Data
m/z (Mass-to-Charge Ratio)Interpretation
696.2[M+H]⁺ (protonated molecule of Cefotiam hexetil)
526.1[M+H]⁺ of Cefotiam (loss of the hexetil ester group)
399.1Fragment ion
271.1Fragment ion
156.1Fragment ion

Fragmentation data is based on the analysis of Cefotiam and its derivatives and may be representative for this compound.

Experimental Protocol for MS Analysis
  • Instrument: A High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS) with an ESI source.[2][3]

  • Chromatographic Separation: An Agilent SB-C18 column (or equivalent) is used for separation. The mobile phase typically consists of a gradient of acetonitrile and water with 0.1% formic acid.[2][3]

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).[2][3]

    • Scan Range: m/z 50-1000.[2][3]

    • Source Voltage: 4 kV.[2][3]

    • Drying Gas Temperature: 350°C.[2][3]

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Handling cluster_analysis Spectroscopic Techniques cluster_data Data Processing & Interpretation cluster_output Final Report Sample Cefotiam Hexetil Hydrochloride Prep Sample Preparation Sample->Prep NMR NMR (¹H, ¹³C) Prep->NMR IR IR Prep->IR MS MS Prep->MS NMR_Data NMR Spectra (Chemical Shifts, Coupling Constants) NMR->NMR_Data IR_Data IR Spectrum (Absorption Bands) IR->IR_Data MS_Data Mass Spectrum (m/z, Fragmentation) MS->MS_Data Interpretation Structural Elucidation NMR_Data->Interpretation IR_Data->Interpretation MS_Data->Interpretation Report Comprehensive Analysis Report Interpretation->Report

References

Methodological & Application

Application Notes and Protocols for the HPLC Analysis of Cefotiam Hexetil Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive guide for the High-Performance Liquid Chromatography (HPLC) analysis of Cefotiam hexetil hydrochloride, tailored for researchers, scientists, and professionals in drug development. The protocols herein detail the necessary reagents, instrumentation, and methodologies for the identification and quantification of this compound and its related impurities.

Introduction

This compound is a second-generation cephalosporin antibiotic.[1] Its efficacy and safety are dependent on its purity. Therefore, a robust analytical method is crucial for quality control, stability studies, and formulation development. Reversed-phase HPLC (RP-HPLC) is a primary and effective method for analyzing Cefotiam and its potential impurities.[1][2] This document outlines a validated HPLC method for this purpose.

Analytical Method Overview

The described method utilizes reversed-phase chromatography with UV detection to separate this compound from its degradation products and impurities. The method is sensitive, rapid, and reliable for the analysis of Cefotiam hexetil and its related substances, making it suitable for quality control applications.[3][4]

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of this compound.

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing start Start sample Weigh Cefotiam Hexetil HCl Sample start->sample dissolve Dissolve in Deionized Water sample->dissolve inject Inject Sample dissolve->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Peak Integration detect->integrate quantify Quantification & Impurity Profiling integrate->quantify report Generate Report quantify->report

Caption: HPLC Analysis Workflow for this compound.

Experimental Protocols

Materials and Reagents
  • This compound reference standard and samples

  • Acetonitrile (HPLC grade)

  • Formic acid (AR grade)

  • Deionized water

  • Hydrochloric acid (0.1 M) for forced degradation

  • Sodium hydroxide (0.1 M) for forced degradation

  • Hydrogen peroxide (10%) for forced degradation

Instrumentation and Chromatographic Conditions

The following table summarizes the instrumental parameters for the HPLC analysis. Two potential methods are presented based on available literature.

ParameterMethod 1Method 2
HPLC System HPLC with Diode Array Detector (DAD) or UV DetectorHPLC with UV Detector
Column Agilent SB-C18 (150 mm x 2.1 mm, 3.5 µm)[3]Kromasil C18 (250 mm x 4.6 mm, 5 µm)[2]
Mobile Phase A 0.1% Formic acid in water[3]Phosphate Buffer (pH 7.2)[2]
Mobile Phase B Acetonitrile[3]Acetonitrile[2]
Gradient Program Time (min)/%B: 0/3, 5/3, 15/20, 20/40, 30/60, 40/80[3]Time (min)/%B: 0/3, 20/10, 50/25, 51/3, 55/3[5]
Flow Rate 0.3 mL/min[3]1.0 mL/min[2]
Injection Volume Not specified, typically 10-20 µL20 µL[2]
Column Temperature Not specified, typically ambient or 40°C[2]40°C[2]
Detection Wavelength 254 nm[3]254 nm[2]
Standard and Sample Preparation

Standard Solution: Accurately weigh a suitable amount of this compound reference standard and dissolve in deionized water to obtain a known concentration (e.g., 1 mg/mL).

Sample Solution: Accurately weigh and dissolve the this compound sample in deionized water to achieve a concentration similar to the standard solution.[3]

Forced Degradation Studies Protocol

Forced degradation studies are essential to demonstrate the specificity of the stability-indicating method.[6][7]

Acid Degradation: Dissolve 20 mg of this compound in 1.0 mL of 0.1 M HCl and keep at room temperature for 3 hours.[2] Neutralize the solution before injection.

Alkaline Degradation: Dissolve 20 mg of this compound in 1.0 mL of 0.1 M NaOH and maintain at room temperature for 3 hours.[2] Neutralize the solution prior to analysis.

Oxidative Degradation: Dissolve 20 mg of this compound in 1.0 mL of 10% H₂O₂ and store at room temperature for 20 minutes.[2]

The following diagram illustrates the workflow for forced degradation studies.

cluster_stress Forced Degradation Conditions cluster_analysis Analysis start Cefotiam Hexetil HCl Sample acid Acid Hydrolysis (0.1 M HCl, 3h, RT) start->acid base Alkaline Hydrolysis (0.1 M NaOH, 3h, RT) start->base oxidation Oxidation (10% H2O2, 20min, RT) start->oxidation neutralize Neutralization (for Acid/Base Samples) acid->neutralize base->neutralize hplc HPLC Analysis oxidation->hplc neutralize->hplc

References

Application Note: Determination of Minimum Inhibitory Concentration (MIC) of Cefotiam Hexetil Hydrochloride by Broth Microdilution

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefotiam is a third-generation cephalosporin antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1] Its mechanism of action involves the inhibition of bacterial cell wall synthesis by targeting penicillin-binding proteins, leading to cell lysis.[1] Cefotiam hexetil hydrochloride is a prodrug of cefotiam, designed for oral administration. The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental in vitro antimicrobial susceptibility test. It establishes the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standardized and widely used technique for determining MIC values, providing quantitative results that are essential for antimicrobial research and development, and for guiding therapeutic choices.

This document provides a detailed protocol for determining the MIC of this compound using the broth microdilution method, adhering to the principles outlined by the Clinical and Laboratory Standards Institute (CLSI).

Principle of the Method

The broth microdilution method involves challenging a standardized bacterial inoculum with serial twofold dilutions of this compound in a liquid growth medium. Following incubation, the microdilution plates are examined for visible bacterial growth. The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth.

Materials and Equipment

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates with lids

  • Bacterial strains (e.g., quality control strains, clinical isolates)

  • Spectrophotometer or McFarland turbidity standards

  • Incubator (35 ± 2°C)

  • Pipettes and sterile, disposable tips

  • Multichannel pipette

  • Sterile reservoirs

  • Vortex mixer

Data Presentation

Quality Control Parameters
  • Escherichia coli ATCC® 25922™

  • Staphylococcus aureus ATCC® 29213™ (Note: for broth microdilution, S. aureus ATCC® 29213 is typically used, whereas ATCC® 25923 is used for disk diffusion).[2]

It is imperative for individual laboratories to establish their own internal QC ranges for this compound. This can be achieved by testing the QC strains over a series of 20 to 30 independent experiments and calculating the mean and standard deviation of the MIC values.

Table 1: Example Quality Control Log for this compound MIC

DateQC StrainCefotiam MIC (µg/mL)AnalystLot Number (Media)Lot Number (Drug)Within Range (Y/N)
YYYY-MM-DDE. coli ATCC® 25922™
YYYY-MM-DDS. aureus ATCC® 29213™
MIC Interpretive Criteria

MIC interpretive criteria (breakpoints) categorize a microorganism as Susceptible (S), Intermediate (I), or Resistant (R) to an antibiotic. As of the latest CLSI M100 and EUCAST documents, specific MIC breakpoints for Cefotiam are not listed.[2][3][4] Therefore, researchers should consult with infectious disease specialists and refer to relevant pharmacological and clinical data to establish appropriate interpretive criteria for their studies. A 1985 study proposed tentative MIC breakpoints for cefotaxime, a related cephalosporin, as ≤8 µg/mL for susceptible and >32 µg/mL for resistant, which may serve as a historical reference but should not be used for current clinical interpretation without further validation.[5]

Table 2: Example of MIC Data Reporting for Test Isolates

Isolate IDOrganismCefotiam MIC (µg/mL)Interpretation

Experimental Protocols

Preparation of this compound Stock Solution

This compound is soluble in DMSO.[5][6][7][8]

  • Weighing: Accurately weigh a sufficient amount of this compound powder.

  • Dissolving: Dissolve the powder in 100% DMSO to create a high-concentration stock solution (e.g., 10 mg/mL or 10,000 µg/mL).[5][6][7][8] The use of sonication is recommended to ensure complete dissolution.[7]

  • Sterilization: The stock solution should be prepared under aseptic conditions. Due to its solvent base, it cannot be autoclaved.

  • Storage: Aliquot the stock solution into sterile, single-use vials and store at -80°C for up to one year.[7] Avoid repeated freeze-thaw cycles.

Preparation of Bacterial Inoculum
  • Subculture: From a stock culture, streak the test organism onto a non-selective agar plate (e.g., Tryptic Soy Agar) and incubate at 35 ± 2°C for 18-24 hours to obtain isolated colonies.

  • Colony Selection: Select 3-5 well-isolated colonies of the same morphological type.

  • Suspension: Transfer the selected colonies into a tube containing sterile saline or CAMHB.

  • Standardization: Vortex the suspension and adjust its turbidity to match a 0.5 McFarland standard. This can be done visually or using a spectrophotometer (absorbance at 625 nm should be between 0.08 and 0.13). A 0.5 McFarland standard corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Final Dilution: Within 15 minutes of standardization, dilute the adjusted bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. This typically requires a 1:100 dilution of the standardized suspension.

Broth Microdilution Procedure
  • Plate Preparation: Dispense 50 µL of CAMHB into all wells of a 96-well microtiter plate.

  • Drug Dilution:

    • Prepare an intermediate dilution of the this compound stock solution in CAMHB.

    • Add 50 µL of the appropriate Cefotiam concentration to the first well of each row to be tested, resulting in a total volume of 100 µL.

    • Perform serial twofold dilutions by transferring 50 µL from the first well to the second, mixing, and continuing this process across the plate to the desired final concentration. Discard 50 µL from the last well containing the antibiotic.

  • Controls:

    • Growth Control: One well containing 100 µL of CAMHB inoculated with the bacterial suspension (no antibiotic).

    • Sterility Control: One well containing 100 µL of uninoculated CAMHB.

  • Inoculation: Add 50 µL of the final diluted bacterial inoculum (prepared in step 2.5) to each well, except for the sterility control. The final volume in each well will be 100 µL.

  • Incubation: Cover the plates with lids and incubate at 35 ± 2°C for 16-20 hours in ambient air.

Reading and Interpreting Results
  • Examine Controls: Before reading the test wells, check the control wells. The sterility control should show no growth, and the growth control should show distinct turbidity.

  • Determine MIC: Using a reading aid (e.g., a viewing box with a dark background), examine the wells for bacterial growth (indicated by turbidity or a pellet at the bottom of the well). The MIC is the lowest concentration of this compound that completely inhibits visible growth.

Mandatory Visualizations

Broth_Microdilution_Workflow Broth Microdilution Workflow for MIC Determination cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading P1 Prepare Cefotiam Hexetil HCl Stock Solution (in DMSO) P3 Prepare Working Dilutions of Cefotiam in CAMHB P1->P3 Dilute P2 Prepare Bacterial Inoculum (0.5 McFarland Standard) A3 Inoculate Wells with 50 µL of Standardized Bacteria P2->A3 Standardize & Dilute A1 Dispense 50 µL CAMHB into 96-well plate A2 Create Serial Dilutions of Cefotiam in Plate A1->A2 A2->A3 I1 Incubate at 35°C for 16-20 hours A3->I1 A4 Include Growth and Sterility Controls A4->I1 I2 Visually Inspect for Growth I1->I2 I3 Determine Lowest Concentration with No Growth (MIC) I2->I3

Caption: Workflow for MIC determination by broth microdilution.

Serial_Dilution_Diagram Serial Dilution in a 96-Well Plate cluster_plate Single Row of a 96-Well Plate cluster_inoculum Inoculation Step W1 Well 1 100 µL (Drug + Broth) W2 Well 2 50 µL Broth W1->W2 Transfer 50 µL W3 Well 3 50 µL Broth W2->W3 Transfer 50 µL W4 Well 4 50 µL Broth W3->W4 Transfer 50 µL W_dots ... W4->W_dots W10 Well 10 50 µL Broth W_dots->W10 Inoculum Add 50 µL of Standardized Inoculum to Wells 1-11 W11 Growth Control 50 µL Broth W12 Sterility Control 100 µL Broth Final_Result Final Volume per Well = 100 µL (except Sterility Control)

Caption: Serial dilution and inoculation process in a microtiter plate.

References

Application Notes and Protocols: Cefotiam Hexetil Hydrochloride Time-Kill Assay for Staphylococcus aureus

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefotiam is a third-generation cephalosporin antibiotic with broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[1][2] Its bactericidal action is attributed to the inhibition of bacterial cell wall synthesis.[1][3][4] Cefotiam hexetil hydrochloride, a prodrug of cefotiam, is orally administered and hydrolyzed to the active form, cefotiam, in the intestinal wall and blood. This application note provides a detailed protocol for performing a time-kill assay to evaluate the in vitro bactericidal activity of this compound against Staphylococcus aureus (S. aureus), a significant human pathogen.

Time-kill assays are crucial in preclinical antimicrobial drug development to determine the pharmacodynamic properties of an antibiotic, specifically its ability to kill a bacterial population over time.[5][6] This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) for determining the bactericidal activity of antimicrobial agents.[5]

Mechanism of Action of Cefotiam

Cefotiam, like other β-lactam antibiotics, exerts its bactericidal effect by interfering with the synthesis of the bacterial cell wall. The primary target of cefotiam is the penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.[3] Peptidoglycan provides structural integrity to the bacterial cell wall. By binding to and inactivating PBPs, cefotiam inhibits the cross-linking of peptidoglycan chains, leading to a weakened cell wall and subsequent cell lysis and death.[1][3][4]

Mechanism of Action of Cefotiam Cefotiam Cefotiam PBPs Penicillin-Binding Proteins (PBPs) Cefotiam->PBPs Binds to Peptidoglycan_Synthesis Peptidoglycan Cross-linking Cefotiam->Peptidoglycan_Synthesis Inhibits PBPs->Peptidoglycan_Synthesis Catalyzes Cell_Wall Bacterial Cell Wall Synthesis Peptidoglycan_Synthesis->Cell_Wall Essential for Cell_Lysis Cell Lysis and Death Cell_Wall->Cell_Lysis Weakened wall leads to

Caption: Mechanism of action of Cefotiam against bacteria.

Experimental Protocol: Time-Kill Assay

This protocol outlines the steps to assess the bactericidal activity of this compound against S. aureus.

Materials:

  • This compound (analytical grade)

  • Staphylococcus aureus strain (e.g., ATCC 29213)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Tryptic Soy Agar (TSA)

  • Phosphate-buffered saline (PBS), sterile

  • Sterile polypropylene tubes

  • Micropipettes and sterile tips

  • Spectrophotometer

  • Incubator (37°C)

  • Shaking incubator (37°C)

  • Spiral plater or manual plating supplies

  • Colony counter

Procedure:

  • Preparation of Bacterial Inoculum:

    • From a fresh overnight culture of S. aureus on a TSA plate, select 2-3 colonies and inoculate into 5 mL of CAMHB.

    • Incubate at 37°C with shaking (200 rpm) for 2-4 hours to achieve a mid-logarithmic growth phase.

    • Adjust the bacterial suspension with sterile CAMHB to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Further dilute the adjusted suspension in CAMHB to achieve a final starting inoculum of approximately 5 x 10⁵ CFU/mL in the test tubes.

  • Preparation of this compound Concentrations:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, followed by dilution in CAMHB) at a concentration of 100x the highest desired test concentration. The final solvent concentration should not exceed 1% and should be included in the growth control to assess any inhibitory effects.

    • Perform serial dilutions of the stock solution in CAMHB to achieve final concentrations equivalent to 0.25x, 0.5x, 1x, 2x, and 4x the Minimum Inhibitory Concentration (MIC) of cefotiam for the S. aureus strain being tested. The MIC should be determined beforehand using a standardized method such as broth microdilution.

  • Time-Kill Assay Execution:

    • Set up a series of sterile tubes for each cefotiam concentration, a growth control (no antibiotic), and a sterility control (no bacteria).

    • Add the appropriate volume of the diluted cefotiam solutions and the prepared bacterial inoculum to each tube to achieve the final desired concentrations and a starting bacterial density of approximately 5 x 10⁵ CFU/mL.

    • Incubate all tubes at 37°C with shaking (200 rpm).

    • At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot (e.g., 100 µL) from each tube.

    • Perform serial 10-fold dilutions of the collected aliquots in sterile PBS to prevent antibiotic carryover.

    • Plate a defined volume (e.g., 100 µL) of the appropriate dilutions onto TSA plates.

    • Incubate the plates at 37°C for 18-24 hours.

  • Data Collection and Analysis:

    • Following incubation, count the number of colonies on the plates that have between 30 and 300 colonies.

    • Calculate the colony-forming units per milliliter (CFU/mL) for each time point and concentration.

    • Plot the log₁₀ CFU/mL versus time for each concentration and the growth control.

    • Bactericidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum. Bacteriostatic activity is defined as a <3-log₁₀ reduction in CFU/mL.

Time-Kill Assay Experimental Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum_Prep Prepare S. aureus Inoculum (~5x10^5 CFU/mL) Incubation Incubate Bacteria with Cefotiam at 37°C with shaking Inoculum_Prep->Incubation Antibiotic_Prep Prepare Cefotiam Concentrations (e.g., 0.25x to 4x MIC) Antibiotic_Prep->Incubation Sampling Sample at Time Points (0, 2, 4, 6, 8, 24h) Incubation->Sampling Dilution Perform Serial Dilutions Sampling->Dilution Plating Plate Dilutions onto Agar Dilution->Plating Colony_Count Incubate Plates and Count Colonies Plating->Colony_Count Data_Analysis Calculate log10 CFU/mL and Plot vs. Time Colony_Count->Data_Analysis Interpretation Determine Bactericidal/ Bacteriostatic Activity Data_Analysis->Interpretation

Caption: Workflow for the Cefotiam time-kill assay.

Data Presentation

The results of the time-kill assay should be summarized in a table to facilitate easy comparison of the different concentrations over time.

Time (hours)Growth Control (log₁₀ CFU/mL)0.25x MIC (log₁₀ CFU/mL)0.5x MIC (log₁₀ CFU/mL)1x MIC (log₁₀ CFU/mL)2x MIC (log₁₀ CFU/mL)4x MIC (log₁₀ CFU/mL)
0 5.725.715.735.725.705.71
2 6.856.105.454.884.153.52
4 7.986.525.114.213.402.89
6 8.757.235.383.852.95<2.00
8 9.107.955.954.103.10<2.00
24 9.258.807.505.504.20<2.00

Summary and Conclusion

This application note provides a comprehensive protocol for conducting a time-kill assay to evaluate the bactericidal activity of this compound against S. aureus. The detailed methodology, from inoculum preparation to data analysis, ensures reproducible and reliable results. The provided data table serves as an example of how to present the quantitative outcomes of such an assay. The visualization of the experimental workflow and the mechanism of action of cefotiam offer a clear understanding of the experimental process and the underlying principles of the antibiotic's function. This protocol is a valuable resource for researchers in microbiology and drug development engaged in the evaluation of antimicrobial agents.

References

Application Notes and Protocols for In Vitro Dissolution Testing of Cefotiam Hexetil Hydrochloride Tablets

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefotiam hexetil hydrochloride is a prodrug ester of the cephalosporin antibiotic cefotiam. As an orally administered antibiotic, the in vitro dissolution characteristics of its tablet formulation are a critical quality attribute, ensuring consistent drug release and bioavailability. These application notes provide detailed protocols for the in vitro dissolution testing of this compound tablets, aligning with general pharmacopeial principles. The methods described are designed to be a robust starting point for formulation development, quality control, and bioequivalence studies.

This compound is listed in the Japanese Pharmacopoeia (JP), and its dissolution performance is a key quality index for tablet formulations.[1][2][3] The drug substance is characterized as being very soluble in water and in 0.1 mol/L hydrochloric acid, a factor that influences the selection of an appropriate dissolution medium.[1]

Data Presentation

Quantitative dissolution data should be recorded systematically to allow for clear analysis and comparison between different formulations or batches. The following table provides a standardized format for data presentation.

Table 1: Dissolution Profile of this compound Tablets

Time Point (minutes)% Drug Dissolved - Vessel 1% Drug Dissolved - Vessel 2% Drug Dissolved - Vessel 3% Drug Dissolved - Vessel 4% Drug Dissolved - Vessel 5% Drug Dissolved - Vessel 6Mean (% Dissolved)Standard DeviationRelative Standard Deviation (%)
5
10
15
20
30
45
60

Experimental Protocols

Two primary methods are detailed below, utilizing USP Apparatus 1 (Basket) and Apparatus 2 (Paddle), which are standard in pharmacopeial dissolution testing.

Protocol 1: USP Apparatus 2 (Paddle Method)

This method is often preferred for standard tablet formulations.

1. Materials and Equipment:

  • Dissolution Test Station (USP Apparatus 2) with paddles, vessels, and a constant temperature water bath.

  • This compound tablets.

  • Dissolution Medium: 900 mL of 0.1 N Hydrochloric Acid (pH 1.2).

  • UV-Vis Spectrophotometer or a validated High-Performance Liquid Chromatography (HPLC) system.

  • Syringes and filters (e.g., 0.45 µm PVDF).

  • Calibrated timers, thermometers, and volumetric flasks.

2. Dissolution Test Parameters:

  • Apparatus: USP Apparatus 2 (Paddle).

  • Dissolution Medium: 0.1 N HCl.

  • Volume of Medium: 900 mL.

  • Temperature: 37 ± 0.5°C.

  • Paddle Speed: 50 rpm.

  • Sampling Times: 5, 10, 15, 20, 30, 45, and 60 minutes.

3. Procedure:

  • Prepare the 0.1 N HCl dissolution medium and deaerate it by a suitable method.

  • Place 900 mL of the medium into each dissolution vessel and allow the temperature to equilibrate to 37 ± 0.5°C.

  • Carefully drop one this compound tablet into each vessel, ensuring it settles at the bottom before starting the apparatus.

  • Immediately start the rotation of the paddles at 50 rpm.

  • At each specified time point, withdraw a sample (e.g., 10 mL) from a zone midway between the surface of the medium and the top of the paddle, not less than 1 cm from the vessel wall.

  • Immediately filter the withdrawn sample through a 0.45 µm syringe filter, discarding the first few milliliters of the filtrate.

  • If required, replace the volume of the withdrawn sample with an equal volume of fresh, pre-warmed dissolution medium.

  • Analyze the filtered samples for this compound concentration using a validated analytical method.

4. Analysis:

  • UV-Vis Spectrophotometry: Measure the absorbance of the sample solutions at the wavelength of maximum absorbance for this compound in 0.1 N HCl. Calculate the concentration against a standard solution of known concentration.

  • HPLC: Utilize a validated HPLC method with a suitable column (e.g., C18) and mobile phase to determine the drug concentration. This is the preferred method for higher specificity.

Protocol 2: USP Apparatus 1 (Basket Method)

This method can be advantageous for tablets that may float or disintegrate in a manner that is not suitable for the paddle method.

1. Materials and Equipment:

  • As listed in Protocol 1, but with basket assemblies instead of paddles.

2. Dissolution Test Parameters:

  • Apparatus: USP Apparatus 1 (Basket).

  • Dissolution Medium: 0.1 N HCl.

  • Volume of Medium: 900 mL.

  • Temperature: 37 ± 0.5°C.

  • Rotation Speed: 100 rpm.

  • Sampling Times: 5, 10, 15, 20, 30, 45, and 60 minutes.

3. Procedure:

  • Prepare the dissolution medium and equilibrate the dissolution vessels as described in Protocol 1.

  • Place one this compound tablet into each dry basket.

  • Lower the baskets into the dissolution vessels and immediately start the rotation at 100 rpm.

  • Sampling and analysis are performed as described in steps 5-8 of Protocol 1.

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of the in vitro dissolution testing process for this compound tablets.

Dissolution_Workflow cluster_prep Preparation Phase cluster_test Testing Phase cluster_analysis Analysis Phase prep_media Prepare & Deaerate Dissolution Medium (0.1 N HCl) equilibrate Equilibrate Medium to 37°C in Vessels prep_media->equilibrate prep_apparatus Set Up & Calibrate Dissolution Apparatus equilibrate->prep_apparatus start_test Introduce Tablet & Start Test prep_apparatus->start_test sampling Withdraw Samples at Predetermined Time Points start_test->sampling filtering Filter Samples Immediately sampling->filtering analysis Analyze Samples (UV-Vis or HPLC) filtering->analysis calculation Calculate % Drug Dissolved analysis->calculation reporting Report Results & Dissolution Profile calculation->reporting

Caption: Workflow for In Vitro Dissolution Testing.

Analytical_Method_Selection cluster_decision Method Choice cluster_methods Analytical Techniques start Filtered Sample decision Interference from Excipients? start->decision uv_vis UV-Vis Spectrophotometry (Simpler, Faster) decision->uv_vis No hplc HPLC (More Specific, Robust) decision->hplc Yes

Caption: Decision logic for analytical method selection.

References

Application Notes and Protocols: Preparation of Cefotiam Hexetil Hydrochloride Stock Solutions for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefotiam hexetil hydrochloride is a third-generation cephalosporin antibiotic. It is a prodrug that is hydrolyzed in vivo to its active form, cefotiam. Cefotiam exhibits broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria.[1][2][3] Its mechanism of action involves the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), which are essential for the final stages of peptidoglycan synthesis.[1][4] This disruption of the cell wall structure leads to bacterial cell lysis and death.[4] Accurate and consistent preparation of this compound stock solutions is critical for obtaining reliable and reproducible results in in vitro assays such as minimum inhibitory concentration (MIC) determinations, time-kill studies, and other cellular assays. This document provides detailed protocols for the preparation, storage, and handling of this compound stock solutions.

Quantitative Data Summary

The following tables summarize the key quantitative data for the preparation of this compound stock solutions.

Table 1: Solubility of this compound

SolventSolubilityMolar Concentration (approx.)Notes
DMSO 100 mg/mL130.07 mMUse of fresh, moisture-free DMSO is recommended as absorbed moisture can reduce solubility.[5]
Water 33 mg/mL42.92 mMN/A
Ethanol 22 mg/mL28.62 mMN/A

Table 2: Storage and Stability of this compound

FormStorage TemperatureDurationNotes
Powder -20°C3 yearsStore protected from moisture and light.[5][6]
Stock Solution in DMSO -80°C1 yearAliquot to avoid repeated freeze-thaw cycles.[5][7]
Stock Solution in DMSO -20°C1 monthAliquot to avoid repeated freeze-thaw cycles.[5][6]

Experimental Protocols

This section provides a detailed methodology for the preparation of a this compound stock solution in DMSO.

Materials:

  • This compound powder (purity ≥97%)

  • Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)

  • Sterile, RNase/DNase-free microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile, filtered pipette tips

Protocol for Preparing a 100 mg/mL (130.07 mM) Stock Solution:

  • Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination of the stock solution.

  • Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 100 mg/mL stock solution, weigh 100 mg of the powder.

  • Dissolution:

    • Transfer the weighed powder into a sterile tube.

    • Add the appropriate volume of fresh, anhydrous DMSO. For a 100 mg/mL solution, add 1 mL of DMSO to 100 mg of powder.

    • Cap the tube tightly and vortex thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution if necessary, but avoid excessive heat.

  • Sterilization (Optional): If required for the specific in vitro assay (e.g., cell culture), the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting and Storage:

    • Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This minimizes the number of freeze-thaw cycles, which can degrade the compound.

    • Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent.

    • Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (up to 1 month).[5][6][7]

Preparation of Working Solutions:

  • To prepare a working solution for your in vitro assay, thaw an aliquot of the stock solution at room temperature.

  • Dilute the stock solution to the desired final concentration using the appropriate sterile culture medium or buffer.

  • It is crucial to ensure that the final concentration of DMSO in the assay medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity or other off-target effects. A vehicle control (medium with the same final concentration of DMSO) should always be included in the experiment.

Visualizations

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

The following diagram illustrates the mechanism of action of Cefotiam, the active metabolite of this compound.

G cluster_bacterium Bacterial Cell PBP Penicillin-Binding Proteins (PBPs) Peptidoglycan_synthesis Peptidoglycan Synthesis (Cell Wall Formation) PBP->Peptidoglycan_synthesis Catalyzes Cell_lysis Cell Lysis and Death Peptidoglycan_synthesis->Cell_lysis Inhibition leads to Cefotiam Cefotiam (Active Form) Cefotiam->PBP Binds to and inhibits Cefotiam_hexetil Cefotiam Hexetil HCl (Prodrug) Hydrolysis Hydrolysis (in vivo/in vitro) Cefotiam_hexetil->Hydrolysis Hydrolysis->Cefotiam

Caption: Mechanism of Cefotiam action.

Experimental Workflow: Stock Solution Preparation

The following diagram outlines the workflow for preparing this compound stock solutions.

G start Start weigh Weigh Cefotiam Hexetil HCl Powder start->weigh dissolve Dissolve in Anhydrous DMSO weigh->dissolve vortex Vortex until Fully Dissolved dissolve->vortex filter Filter Sterilize (0.22 µm filter) (Optional) vortex->filter aliquot Aliquot into Single-Use Tubes filter->aliquot store Store at -20°C or -80°C aliquot->store end End store->end

Caption: Stock solution preparation workflow.

References

Application Notes and Protocols: Cefotiam Hexetil Hydrochloride Formulation with Cyclodextrins for Improved Solubility

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefotiam hexetil hydrochloride is a third-generation cephalosporin antibiotic with a broad spectrum of activity. However, its clinical efficacy can be limited by its poor aqueous solubility, which can lead to variable absorption and bioavailability. This document provides detailed application notes and protocols for the formulation of this compound with cyclodextrins to enhance its solubility and dissolution properties. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity, capable of forming inclusion complexes with poorly soluble drug molecules, thereby increasing their apparent solubility and dissolution rate. A marketed oral tablet formulation of Cefotiam hexetil HCl, Pansporin T®, already utilizes α-Cyclodextrin, demonstrating the industrial feasibility of this approach.

Data Presentation

The following tables are designed to structure the quantitative data obtained from the experimental protocols outlined below.

Table 1: Phase Solubility Study of this compound with Various Cyclodextrins

Cyclodextrin TypeCyclodextrin Concentration (mM)Cefotiam Hexetil HCl Solubility (mg/mL)Stability Constant (K_s) (M⁻¹)Complexation Efficiency (CE)
α-Cyclodextrin 0
2
4
6
8
10
β-Cyclodextrin 0
2
4
6
8
10
γ-Cyclodextrin 0
2
4
6
8
10
HP-β-Cyclodextrin 0
2
4
6
8
10

Table 2: Dissolution Profile of this compound and its Cyclodextrin Inclusion Complexes

FormulationTime (min)% Drug Dissolved (0.1 N HCl)% Drug Dissolved (Phosphate Buffer pH 6.8)
Cefotiam Hexetil HCl (Pure) 5
15
30
45
60
Physical Mixture (Drug:CD) 5
15
30
45
60
Kneading Method Complex 5
15
30
45
60
Co-evaporation Method Complex 5
15
30
45
60

Table 3: Characterization of this compound-Cyclodextrin Inclusion Complexes

FormulationMethodKey FTIR Peaks (cm⁻¹)DSC Endothermic Peak (°C)Key XRD Peaks (2θ)
Cefotiam Hexetil HCl -
Cyclodextrin -
Physical Mixture -
Inclusion Complex Kneading
Inclusion Complex Co-evaporation

Experimental Protocols

Phase Solubility Study

This protocol determines the effect of different cyclodextrins on the aqueous solubility of this compound.

Materials:

  • This compound

  • α-Cyclodextrin, β-Cyclodextrin, γ-Cyclodextrin, Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Distilled water

  • Orbital shaker

  • 0.45 µm syringe filters

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Prepare a series of aqueous solutions of each cyclodextrin at concentrations ranging from 0 to 10 mM.

  • Add an excess amount of this compound to each cyclodextrin solution in sealed vials.

  • Equilibrate the vials by shaking at a constant temperature (e.g., 25°C or 37°C) for 72 hours to ensure equilibrium is reached.

  • After equilibration, centrifuge the samples to separate the undissolved drug.

  • Filter the supernatant through a 0.45 µm syringe filter.

  • Dilute the filtered samples appropriately and determine the concentration of dissolved this compound using a validated HPLC method.

  • Plot the solubility of this compound against the cyclodextrin concentration to obtain a phase solubility diagram.

  • Calculate the stability constant (K_s) and complexation efficiency (CE) from the slope of the linear portion of the phase solubility diagram using the Higuchi and Connors method.

Preparation of Inclusion Complexes

The following protocols describe common methods for preparing solid inclusion complexes of this compound with cyclodextrins.

Materials:

  • This compound

  • Selected cyclodextrin (based on phase solubility results)

  • Mortar and pestle

  • Water-ethanol mixture (e.g., 1:1 v/v)

  • Vacuum oven

Procedure:

  • Determine the optimal molar ratio of this compound to cyclodextrin (e.g., 1:1) from the phase solubility study.

  • Place the accurately weighed cyclodextrin in a mortar and add a small amount of the water-ethanol mixture to form a homogeneous paste.

  • Add the accurately weighed this compound to the paste.

  • Knead the mixture for 60 minutes, adding small amounts of the solvent mixture as needed to maintain a suitable consistency.

  • Dry the resulting paste in a vacuum oven at 40-50°C until a constant weight is achieved.

  • Pulverize the dried complex and pass it through a sieve.

  • Store the prepared inclusion complex in a desiccator.

Materials:

  • This compound

  • Selected cyclodextrin

  • Ethanol (or other suitable organic solvent)

  • Rotary evaporator

  • Water bath

Procedure:

  • Dissolve the accurately weighed this compound and cyclodextrin in a suitable volume of ethanol in a round-bottom flask.

  • Attach the flask to a rotary evaporator.

  • Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 45°C) until a thin film is formed on the flask wall.

  • Further dry the solid complex in a vacuum oven to remove any residual solvent.

  • Scrape the dried complex, pulverize it, and store it in a desiccator.

Characterization of Inclusion Complexes

These protocols are used to confirm the formation of the inclusion complex and to characterize its solid-state properties.

Purpose: To identify changes in the vibrational frequencies of functional groups, indicating interaction between the drug and cyclodextrin.

Procedure:

  • Prepare pellets of the pure drug, cyclodextrin, their physical mixture, and the prepared inclusion complexes with KBr.

  • Record the FTIR spectra over a suitable range (e.g., 4000-400 cm⁻¹).

  • Compare the spectra to identify shifts, disappearance, or broadening of characteristic peaks of this compound.

Purpose: To investigate the thermal behavior and confirm the formation of the inclusion complex.

Procedure:

  • Accurately weigh 3-5 mg of the sample into an aluminum pan and seal it.

  • Heat the sample at a constant rate (e.g., 10°C/min) over a temperature range of 30-300°C under a nitrogen atmosphere.

  • Record the DSC thermograms for the pure drug, cyclodextrin, physical mixture, and inclusion complexes.

  • The disappearance or shifting of the endothermic peak of the drug in the complex is indicative of inclusion complex formation.

Purpose: To assess the changes in the crystalline structure of the drug upon complexation.

Procedure:

  • Pack the sample powder into a sample holder.

  • Scan the sample over a 2θ range of 5-60°.

  • Record the diffraction patterns for the pure drug, cyclodextrin, physical mixture, and inclusion complexes.

  • A change from a crystalline pattern (sharp peaks) for the drug to an amorphous or different crystalline pattern in the complex suggests inclusion.

In Vitro Dissolution Study

Purpose: To evaluate the dissolution rate of this compound from the prepared inclusion complexes.

Materials:

  • USP Dissolution Apparatus (e.g., Type II - Paddle)

  • Dissolution media: 0.1 N HCl and phosphate buffer (pH 6.8)

  • HPLC system

Procedure:

  • Fill the dissolution vessels with 900 mL of the dissolution medium, maintained at 37 ± 0.5°C.

  • Set the paddle speed to a suitable rate (e.g., 50 or 75 rpm).

  • Place a quantity of the pure drug, physical mixture, or inclusion complex equivalent to a specific dose of this compound into each vessel.

  • Withdraw samples (e.g., 5 mL) at predetermined time intervals (e.g., 5, 15, 30, 45, 60 minutes) and replace with an equal volume of fresh medium.

  • Filter the samples and analyze the drug concentration using a validated HPLC method.

  • Plot the cumulative percentage of drug dissolved against time.

Visualizations

experimental_workflow cluster_prep Preparation & Screening cluster_methods Inclusion Complex Preparation cluster_char Characterization cluster_eval Evaluation A Phase Solubility Study B Select Optimal Cyclodextrin A->B C Kneading Method B->C D Co-evaporation Method B->D E FTIR Spectroscopy C->E F DSC Analysis C->F G XRPD Analysis C->G D->E D->F D->G H In Vitro Dissolution Study E->H F->H G->H I Data Analysis & Comparison H->I

Caption: Experimental Workflow for Formulation and Evaluation.

inclusion_mechanism cluster_reactants Initial State (Poor Solubility) cluster_product Final State (Improved Solubility) Drug Cefotiam Hexetil HCl (Hydrophobic) Plus + CD Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) Complex Inclusion Complex (Water Soluble) CD->Complex Complexation (Non-covalent interaction)

Caption: Mechanism of Cyclodextrin Inclusion Complexation.

Application Notes and Protocols for the Development of a Stability-Indicating Assay for Cefotiam Hexetil Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Cefotiam hexetil hydrochloride is a prodrug of the second-generation cephalosporin antibiotic, cefotiam. It is crucial to develop a stability-indicating assay method (SIAM) to ensure the quality, safety, and efficacy of the drug product by separating and quantifying the active pharmaceutical ingredient (API) from its potential degradation products. This document outlines the protocols for developing and validating a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for this compound.

Experimental Workflow

The development of a stability-indicating assay involves several key stages, from stress testing to method validation. The overall workflow is depicted below.

Stability-Indicating Assay Development Workflow cluster_stress Forced Degradation Studies cluster_method HPLC Method Development cluster_validation Method Validation (ICH Guidelines) stress_acid Acid Hydrolysis degraded_samples Degraded Samples stress_acid->degraded_samples stress_base Base Hydrolysis stress_base->degraded_samples stress_ox Oxidative Degradation stress_ox->degraded_samples stress_therm Thermal Degradation stress_therm->degraded_samples stress_photo Photolytic Degradation stress_photo->degraded_samples col_select Column Selection optimized_method Optimized HPLC Method col_select->optimized_method mp_opt Mobile Phase Optimization mp_opt->optimized_method det_wave Detector Wavelength Selection det_wave->optimized_method specificity Specificity validated_method Validated Stability-Indicating Method specificity->validated_method linearity Linearity linearity->validated_method accuracy Accuracy accuracy->validated_method precision Precision precision->validated_method robustness Robustness robustness->validated_method lod_loq LOD & LOQ lod_loq->validated_method api This compound API api->stress_acid Expose to Stress Conditions api->stress_base Expose to Stress Conditions api->stress_ox Expose to Stress Conditions api->stress_therm Expose to Stress Conditions api->stress_photo Expose to Stress Conditions degraded_samples->col_select Analyze Samples degraded_samples->mp_opt Analyze Samples degraded_samples->det_wave Analyze Samples optimized_method->specificity Validate Method optimized_method->linearity Validate Method optimized_method->accuracy Validate Method optimized_method->precision Validate Method optimized_method->robustness Validate Method optimized_method->lod_loq Validate Method

Caption: Workflow for developing a stability-indicating assay.

Experimental Protocols

Forced Degradation Studies

Forced degradation studies are performed to generate potential degradation products and to demonstrate the specificity of the analytical method. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.

a. Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile:water 50:50 v/v).

b. Stress Conditions:

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep the solution at 60°C for 2 hours. After the specified time, cool the solution to room temperature and neutralize it with an equivalent amount of 0.1 M NaOH.

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep the solution at room temperature for 1 hour. After the specified time, neutralize the solution with an equivalent amount of 0.1 M HCl.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂). Keep the solution at room temperature for 4 hours, protected from light.

  • Thermal Degradation: Expose the solid drug powder to a temperature of 80°C in a hot air oven for 24 hours. Also, reflux a 1 mg/mL solution of the drug in water at 80°C for 4 hours.

  • Photolytic Degradation: Expose a 1 mg/mL solution of the drug to UV light (254 nm) and visible light for 24 hours in a photostability chamber.

HPLC Method Development and Validation

A reversed-phase HPLC method is developed to separate this compound from its degradation products.

a. Chromatographic Conditions:

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A 0.02 M Ammonium Acetate buffer (pH 5.0)
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0
20
25
30
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm
Injection Volume 20 µL

b. Method Validation:

The developed method should be validated according to ICH guidelines for the following parameters:

  • Specificity: Analyze the stressed samples to ensure that the peaks of the degradation products are well-resolved from the main drug peak.

  • Linearity: Prepare a series of solutions of this compound in the range of 50-150% of the target concentration. Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (should be >0.999).

  • Accuracy: Perform recovery studies by spiking a placebo with known amounts of the drug at three different concentration levels (e.g., 80%, 100%, and 120%). The recovery should be within 98-102%.

  • Precision:

    • System Precision: Inject the standard solution six times and calculate the relative standard deviation (%RSD) of the peak areas (should be <2%).

    • Method Precision (Repeatability): Analyze six independent samples of the drug product and calculate the %RSD of the assay results (should be <2%).

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or instrument.

  • Robustness: Intentionally vary chromatographic parameters such as flow rate, column temperature, and mobile phase pH to assess the method's reliability.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be detected and quantified with acceptable precision and accuracy.

Data Presentation

The quantitative data from the forced degradation studies and method validation should be summarized in clear and concise tables.

Table 1: Summary of Forced Degradation Studies
Stress ConditionReagent/ConditionDurationTemperature% DegradationNumber of Degradants
Acid Hydrolysis0.1 M HCl2 hours60°C15.22
Base Hydrolysis0.1 M NaOH1 hourRoom Temp.18.53
Oxidative Degradation3% H₂O₂4 hoursRoom Temp.12.82
Thermal (Solid)Dry Heat24 hours80°C8.51
Thermal (Solution)Water4 hours80°C10.12
PhotolyticUV/Vis Light24 hoursRoom Temp.6.31
Table 2: Summary of Method Validation Parameters
ParameterResultAcceptance Criteria
Linearity (Correlation Coefficient, r²) 0.9995≥ 0.999
Accuracy (% Recovery) 99.5% - 101.2%98.0% - 102.0%
Precision (%RSD)
- System Precision0.85%≤ 2.0%
- Method Precision1.10%≤ 2.0%
- Intermediate Precision1.35%≤ 2.0%
Robustness No significant impact on results-
LOD 0.05 µg/mL-
LOQ 0.15 µg/mL-

Signaling Pathways and Logical Relationships

The degradation of this compound under various stress conditions can be visualized as a series of pathways leading to different degradation products.

Cefotiam_Hexetil_Degradation_Pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_other Other Stressors cefotiam Cefotiam Hexetil HCl acid_deg Acidic Degradation Product(s) cefotiam->acid_deg 0.1 M HCl, 60°C base_deg Basic Degradation Product(s) cefotiam->base_deg 0.1 M NaOH, RT ox_deg Oxidative Degradation Product(s) cefotiam->ox_deg 3% H₂O₂, RT therm_deg Thermal Degradation Product(s) cefotiam->therm_deg 80°C photo_deg Photolytic Degradation Product(s) cefotiam->photo_deg UV/Vis Light

Caption: Degradation pathways of Cefotiam hexetil HCl.

The described protocols provide a comprehensive framework for the development and validation of a stability-indicating HPLC method for this compound. This method is crucial for the routine quality control and stability assessment of the drug substance and its pharmaceutical formulations, ensuring that the product meets the required standards of quality, safety, and efficacy throughout its shelf life. The successful application of these protocols will result in a robust and reliable analytical method capable of accurately quantifying this compound in the presence of its degradation products.

Application Note: Cefotiam Hexetil Hydrochloride Impurity Profiling by LC-MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the identification and quantification of impurities in Cefotiam hexetil hydrochloride using Liquid Chromatography-Mass Spectrometry (LC-MS). The described methodology is essential for quality control and stability testing in the pharmaceutical industry, ensuring the safety and efficacy of this cephalosporin antibiotic. The protocol includes sample preparation, detailed LC-MS parameters, and data analysis procedures. A summary of known impurities and their quantitative analysis is presented in a tabular format for easy reference.

Introduction

This compound is a prodrug of the second-generation cephalosporin antibiotic, Cefotiam. It is effective against a broad spectrum of Gram-positive and Gram-negative bacteria.[1][2] During synthesis, storage, and formulation, various impurities can arise, which may impact the drug's safety and efficacy. Regulatory bodies, such as the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH), mandate the identification and quantification of impurities present in concentrations greater than 0.1%.[2][3][4]

LC-MS has emerged as a powerful and sensitive technique for the analysis of drug impurities.[1][5][6] Its ability to separate complex mixtures and provide mass information allows for the confident identification and quantification of known and unknown impurities. This application note details a robust LC-MS method for the impurity profiling of this compound.

Experimental Protocols

Materials and Reagents
  • This compound reference standard and samples

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Methanol (HPLC grade)

  • Deionized water

  • Hydrochloric acid (for forced degradation)

  • Sodium hydroxide (for forced degradation)

  • Hydrogen peroxide (for forced degradation)

Sample Preparation

Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in deionized water to obtain a concentration of approximately 1 mg/mL. Further dilute with the mobile phase to the desired concentration (e.g., 50 µg/mL).

Sample Solution: Accurately weigh and dissolve the this compound sample in deionized water to achieve a final concentration of approximately 1 mg/mL.

Forced Degradation Studies: For a comprehensive impurity profile, forced degradation studies should be performed.[7][8]

  • Acidic Degradation: Dissolve 20 mg of the sample in 1.0 mL of 0.1 M HCl and keep at room temperature for 3 hours before neutralizing.[7][8]

  • Alkaline Degradation: Dissolve 20 mg of the sample in 1.0 mL of 0.1 M NaOH and keep at room temperature for 3 hours before neutralizing.[7][8]

  • Oxidative Degradation: Dissolve 20 mg of the sample in 1.0 mL of 10% H₂O₂ and store at room temperature for 20 minutes.[7][8]

LC-MS Instrumentation and Conditions

The following parameters can be used as a starting point and should be optimized for the specific instrumentation.

Parameter Condition
LC System Agilent 1200 Series or equivalent
Column Agilent SB-C18, 150 mm x 2.1 mm, 3.5 µm[1][6] or CAPCELL PAK C18, 150 x 4.6 mm, 5 µm[3]
Mobile Phase A 0.1% Formic acid in water[1][6]
Mobile Phase B Acetonitrile[1][6]
Gradient Elution Time (min)/%B: 0/3, 5/3, 15/20, 20/40, 30/60, 40/80[1][6]
Flow Rate 0.3 mL/min[1][6]
Column Temperature 30°C[3]
Injection Volume 20 µL
DAD Wavelength 254 nm[1][6]
Mass Spectrometer Agilent 6460 Triple Quadrupole or equivalent
Ionization Source Electrospray Ionization (ESI), Positive Mode[1][6]
Source Voltage 4.0 - 4.5 kV[3][6]
Cone Voltage 100 V[1][6]
Nebulizer Gas (Nitrogen) 40 psi[1][6]
Drying Gas (Nitrogen) Temp 350°C[1][6]
Drying Gas Flow 10 L/min[1][6]
Mass Range m/z 50-1000[1][6]

Data Presentation and Quantitative Analysis

The primary impurity identified in several studies is the Δ³-isomer of Cefotiam.[1][6] Other process-related impurities and degradation products may also be present. Quantitative analysis should be performed by creating a calibration curve with a reference standard. The levels of impurities can be expressed as a percentage of the active pharmaceutical ingredient (API).

Table 1: Summary of Known Impurities and Quantitative Data

Impurity Name/StructureMolecular WeightTypical Concentration Range (%)Notes
Δ³-Isomer of Cefotiam5250.02 - 0.17Identified as a major impurity in both Cefotiam hexetil and Cefotiam hydrochloride.[1][6][7] Levels were observed to increase in long-term stability samples from 0.02-0.06% to 0.15-0.17%.[7]
Isomer 2 (unspecified)5250.02 - 0.17An isomer of Cefotiam with the same molecular weight.[7] Levels were observed to increase in long-term stability samples from 0.02-0.06% to 0.17%.[7] The core structure of Cefotiam is likely retained.[8]

Note: The concentration ranges are based on limited available data and may vary depending on the manufacturing process and storage conditions.

Workflow and Diagrams

The overall workflow for this compound impurity profiling is depicted in the following diagram.

G cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing & Reporting Sample Cefotiam Hexetil HCl Sample Dissolve Dissolve in Deionized Water Sample->Dissolve Standard Reference Standard Standard->Dissolve Forced_Deg Forced Degradation Samples (Acid, Base, Oxidation) Neutralize_Dilute Neutralize and/or Dilute Forced_Deg->Neutralize_Dilute LC_Separation HPLC Separation (C18 Column, Gradient Elution) Dissolve->LC_Separation Neutralize_Dilute->LC_Separation MS_Detection MS/MS Detection (ESI+, Positive Mode) LC_Separation->MS_Detection Eluent Transfer Data_Acq Data Acquisition MS_Detection->Data_Acq Peak_Int Peak Integration & Identification Data_Acq->Peak_Int Quant Quantification Peak_Int->Quant Report Reporting & Documentation Quant->Report

Caption: Experimental workflow for LC-MS impurity profiling.

Conclusion

The LC-MS method described in this application note is a reliable and sensitive approach for the impurity profiling of this compound.[6] This methodology is crucial for ensuring the quality, safety, and stability of the drug product, meeting regulatory requirements. The provided protocol and data serve as a valuable resource for researchers and professionals in the field of pharmaceutical analysis.

References

Application Notes and Protocols for Testing Cefotiam Hexetil Hydrochloride Efficacy in Cell Culture Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for assessing the in vitro efficacy of Cefotiam hexetil hydrochloride, a third-generation cephalosporin antibiotic, using established cell culture models. The included methodologies are essential for preclinical evaluation and susceptibility testing of this antibiotic against a range of bacterial pathogens.

Introduction

This compound is the orally administered prodrug of Cefotiam. As a beta-lactam antibiotic, Cefotiam exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1][2] This is achieved through its affinity for and inhibition of penicillin-binding proteins (PBPs), which are crucial enzymes in the final steps of peptidoglycan synthesis.[1][2] The disruption of this process leads to a compromised cell wall and subsequent cell lysis. Cefotiam has a broad spectrum of activity against many Gram-positive and Gram-negative bacteria, although it is not effective against Pseudomonas aeruginosa.

Data Presentation

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of Cefotiam against various clinically relevant bacterial strains, providing a quantitative measure of its in vitro potency.

Bacterial SpeciesStrainMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Gram-Positive Bacteria
Staphylococcus aureus (Methicillin-susceptible)Clinical Isolates0.25 - 32--
Streptococcus pneumoniae (Penicillin-susceptible)Clinical Isolates≤0.06 - 0.5--
Streptococcus pyogenesClinical Isolates≤0.06--
Gram-Negative Bacteria
Escherichia coliClinical Isolates0.12 - >1280.564
Klebsiella pneumoniaeClinical Isolates0.12 - 1280.532
Proteus mirabilisClinical Isolates0.12 - 128132
Haemophilus influenzaeClinical Isolates≤0.06 - 0.5--
Enterobacter cloacaeClinical Isolates0.25 - >1282>128

MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

Experimental Protocols

Detailed methodologies for key in vitro assays to determine the efficacy of this compound are provided below. These protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.

Materials:

  • This compound stock solution

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Protocol:

  • Preparation of Antibiotic Dilutions:

    • Prepare a series of two-fold dilutions of this compound in MHB in a 96-well plate. The final volume in each well should be 100 µL.

    • Include a growth control well (MHB with inoculum, no antibiotic) and a sterility control well (MHB only).

  • Inoculum Preparation:

    • From a fresh culture, prepare a bacterial suspension in sterile saline or MHB to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation:

    • Add 100 µL of the standardized bacterial inoculum to each well containing the antibiotic dilutions and the growth control well.

    • Incubate the plate at 35-37°C for 16-20 hours in ambient air.

  • Interpretation of Results:

    • The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) as observed by the naked eye or measured with a microplate reader.

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Protocol:

  • Perform an MIC Assay: Follow the protocol for the MIC assay as described above.

  • Subculturing:

    • From the wells showing no visible growth in the MIC assay, take a 10-100 µL aliquot.

    • Spread the aliquot onto an appropriate agar plate (e.g., Mueller-Hinton Agar).

  • Incubation:

    • Incubate the agar plates at 35-37°C for 18-24 hours.

  • Interpretation of Results:

    • The MBC is the lowest concentration of the antibiotic that results in a ≥99.9% reduction in the initial inoculum count. This is determined by counting the number of colonies on the agar plates.

Time-Kill Curve Assay

This assay measures the rate of bacterial killing by an antimicrobial agent over time.

Protocol:

  • Preparation:

    • Prepare flasks containing MHB with different concentrations of this compound (e.g., 0.5x MIC, 1x MIC, 2x MIC, and 4x MIC).

    • Include a growth control flask with no antibiotic.

  • Inoculation:

    • Inoculate each flask with a standardized bacterial suspension to achieve a starting concentration of approximately 5 x 10⁵ CFU/mL.

  • Sampling and Plating:

    • At various time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.

    • Perform serial dilutions of the aliquots in sterile saline.

    • Plate the dilutions onto appropriate agar plates.

  • Incubation and Colony Counting:

    • Incubate the plates at 35-37°C for 18-24 hours.

    • Count the number of colonies on each plate to determine the CFU/mL at each time point.

  • Data Analysis:

    • Plot the log₁₀ CFU/mL against time for each antibiotic concentration and the growth control. A bactericidal effect is generally defined as a ≥3-log₁₀ decrease in CFU/mL (99.9% kill) from the initial inoculum.

Visualizations

Cefotiam Mechanism of Action

G cluster_bacterium Bacterial Cell Cefotiam Cefotiam PBP Penicillin-Binding Proteins (PBPs) Cefotiam->PBP Binds to Peptidoglycan_Synthesis Peptidoglycan Cross-linking PBP->Peptidoglycan_Synthesis Inhibits Cell_Wall Bacterial Cell Wall Integrity Peptidoglycan_Synthesis->Cell_Wall Maintains Lysis Cell Lysis Peptidoglycan_Synthesis->Lysis Leads to Cell_Wall->Lysis Loss of leads to G cluster_workflow Experimental Workflow Start Start: Bacterial Culture MIC_Assay MIC Assay Start->MIC_Assay MBC_Assay MBC Assay MIC_Assay->MBC_Assay Inform Time_Kill Time-Kill Curve MIC_Assay->Time_Kill Inform Data_Analysis Data Analysis & Interpretation MBC_Assay->Data_Analysis Time_Kill->Data_Analysis End End: Efficacy Profile Data_Analysis->End

References

Application Note: Moisture Content Analysis of Cefotiam Hexetil Hydrochloride Using Karl Fischer Titration

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cefotiam hexetil hydrochloride is a third-generation, semi-synthetic cephalosporin antibiotic.[1][2][3] The determination of water content is a critical quality control parameter for active pharmaceutical ingredients (APIs) like this compound, as it directly impacts the product's stability, shelf life, and efficacy.[4][5] Karl Fischer (KF) titration is the gold standard for determining water content in pharmaceutical products due to its high accuracy, precision, and specificity for water.[4][5][6] This method is widely recognized and described in major pharmacopeias.[7][8][9]

This application note provides detailed protocols for both volumetric and coulometric Karl Fischer titration methods for the analysis of this compound.

Principle of Karl Fischer Titration

The Karl Fischer titration is based on a chemical reaction between iodine and water in the presence of sulfur dioxide, a base, and a suitable solvent (typically an alcohol). The fundamental principle is that water and iodine react in a 1:1 molar ratio.[10] The endpoint of the titration is reached when all the water in the sample has been consumed, which is detected electrochemically.

There are two primary types of Karl Fischer titration:

  • Volumetric Titration: A KF reagent containing a known concentration of iodine is added to the sample via a burette. The volume of titrant consumed is used to calculate the water content. This method is ideal for samples with higher moisture content (typically >1% or 1000 ppm).[11][12]

  • Coulometric Titration: Iodine is generated electrochemically in the titration cell from an iodide-containing reagent. The total charge required to generate enough iodine to react with all the water is directly proportional to the amount of water. This method is highly sensitive and suitable for samples with very low moisture content (from 1 ppm up to 5%).[11][12][13]

Method Selection

The choice between volumetric and coulometric titration depends primarily on the expected water content of the this compound sample. The United States Pharmacopeia (USP) monograph for the related compound, Cefotiam Hydrochloride, specifies a water content limit of not more than 7.0%, suggesting volumetric titration is likely the more appropriate method.[14] However, for samples with expected moisture content below 1%, coulometric titration would be preferred.

A Start: Assess Sample B Expected Water Content > 1%? A->B C Select Volumetric Karl Fischer Titration B->C  Yes D Select Coulometric Karl Fischer Titration B->D  No E End: Method Selected C->E D->E

Figure 1. Decision workflow for selecting the appropriate Karl Fischer titration method.

Experimental Protocols

Volumetric Karl Fischer Titration Protocol

This method is suitable for determining the moisture content in this compound when it is expected to be above 1%.

Apparatus and Reagents

  • Volumetric Karl Fischer Titrator with a titration vessel and platinum indicator electrode.

  • Analytical Balance (readable to 0.1 mg).

  • One-component volumetric KF titrant (e.g., CombiTitrant 5, titer ≈ 5 mg/mL).

  • Solvent: Anhydrous Methanol or a specialized KF solvent.

  • Solubilizer (if needed): Formamide.[7][15]

  • Certified Water Standard for titer determination.

Experimental Procedure

  • Instrument Setup:

    • Assemble the Karl Fischer apparatus according to the manufacturer's instructions, ensuring the system is sealed from atmospheric moisture.

    • Fill the burette with the one-component KF titrant.

    • Add approximately 30-50 mL of anhydrous methanol to the titration vessel. If solubility issues are anticipated, a mixture of formamide and methanol (e.g., 2:1) can be used as the solvent.[14]

  • Solvent Conditioning (Pre-Titration):

    • Start the stirrer.

    • Initiate the pre-titration sequence on the instrument. The titrator will add titrant to neutralize any residual water in the solvent until a stable, dry endpoint is reached.

  • Titer Determination:

    • Accurately weigh a specific amount of a certified water standard (or a solid standard like di-sodium tartrate dihydrate) and add it to the conditioned vessel.

    • Start the titration. The instrument will dispense titrant until the endpoint is reached.

    • The titer (in mg/mL) is automatically calculated by the instrument. Repeat this process at least three times and use the mean value. The relative standard deviation (RSD) should be ≤ 0.5%.

  • Sample Analysis:

    • Accurately weigh approximately 50-100 mg of the this compound sample using a weighing boat.

    • Quickly add the sample directly into the titration vessel.

    • Re-weigh the boat to determine the exact sample weight by difference (back-weighing).[4]

    • Start the titration. A stirring or extraction time (e.g., 120 seconds) may be necessary to ensure complete dissolution and water release before the titration begins.[4][7]

    • For poorly soluble samples, the titration vessel can be heated to 50°C to aid dissolution.[4][7]

    • The instrument will automatically titrate to the endpoint and calculate the percentage of water.

  • Calculation:

    • The water content is calculated using the following formula: Water (%) = (Volume of Titrant (mL) × Titer (mg/mL)) / (Sample Weight (mg)) × 100

Coulometric Karl Fischer Titration Protocol

This method is suitable for determining trace amounts of moisture (<1%) in this compound.

Apparatus and Reagents

  • Coulometric Karl Fischer Titrator with a generator electrode (with or without a diaphragm).

  • Analytical Balance (readable to 0.1 mg).

  • Anolyte (anode solution, e.g., Coulomat AG).

  • Catholyte (cathode solution, if using a diaphragm cell, e.g., Coulomat CG).

  • Certified Water Standard for instrument verification.

Experimental Procedure

  • Instrument Setup:

    • Assemble the coulometric cell according to the manufacturer's instructions.

    • Fill the cell with the appropriate anolyte and, if applicable, catholyte.

  • Cell Conditioning:

    • Turn on the instrument and stirrer. The coulometer will begin to electrolytically generate iodine to consume any moisture present in the cell, a process known as conditioning.

    • Wait until the instrument indicates a low, stable drift rate, signifying that the cell is dry.

  • Instrument Verification:

    • Using a microliter syringe, inject a precise, small amount (e.g., 1 µL) of a certified water standard into the cell.

    • The instrument will titrate the water and display the result in micrograms (µg). The recovery should be within 100 ± 2%.

  • Sample Analysis:

    • Accurately weigh approximately 20-50 mg of the this compound sample. The ideal sample size should contain between 100 and 5000 µg of water.[15]

    • Quickly introduce the sample into the conditioned coulometric cell.

    • Allow the sample to dissolve completely before starting the titration.

    • The instrument will automatically start the titration and display the final water content in ppm or percentage once the endpoint is reached.

Data Presentation

Quantitative data from the analysis should be summarized for clarity and comparison.

Table 1: Typical Parameters for Volumetric KF Titration

ParameterValue
TitrantOne-component, 5 mg/mL
SolventAnhydrous Methanol / Formamide (2:1)
Sample Weight50 - 100 mg
Titration Vessel Temp.25°C (or 50°C if needed)[7]
Pre-titration Stir Time120 seconds[7]
Endpoint Potential100 - 250 mV
Stop Criterion (Drift)< 20 µL/min

Table 2: Example Results for this compound (Volumetric)

Sample IDSample Weight (mg)Titrant Volume (mL)Water Content (%)
Cefotiam-00185.20.593.46
Cefotiam-00288.50.613.44
Cefotiam-00386.10.603.48
Mean 3.46
Std. Dev. 0.02
RSD (%) 0.58
Note: These are example data based on a hypothetical titer of 5.0 mg/mL.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for performing a Karl Fischer titration analysis.

cluster_prep Preparation cluster_cal Calibration / Verification cluster_analysis Sample Analysis A Instrument Setup (Volumetric or Coulometric) B Add Solvent/Reagents to Titration Cell A->B C Condition Cell (Pre-titrate to dry endpoint) B->C D Perform Titer Determination (Volumetric Method) C->D E Accurately Weigh Sample C->E  (For Coulometric) D->E F Add Sample to Cell E->F G Start Titration F->G H Instrument Automatically Detects Endpoint G->H I Calculate and Report Water Content (%) H->I

Figure 2. General experimental workflow for Karl Fischer moisture content analysis.

References

Application Note: A Validated Bioanalytical Method for the Quantification of Cefotiam Hexetil Hydrochloride in Human Plasma using HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document details a robust and reliable bioanalytical method for the quantitative determination of Cefotiam, the active metabolite of Cefotiam hexetil hydrochloride, in human plasma. The method utilizes a straightforward protein precipitation extraction procedure followed by high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) analysis. This method is highly suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications involving Cefotiam. The validation parameters described herein demonstrate the method's accuracy, precision, and stability, adhering to regulatory guidelines.

Introduction

This compound is a third-generation cephalosporin antibiotic administered as a prodrug, which is rapidly hydrolyzed by esterases to its active form, Cefotiam, upon absorption. Accurate measurement of Cefotiam concentrations in human plasma is crucial for evaluating its pharmacokinetic profile, ensuring therapeutic efficacy, and maintaining patient safety. This application note provides a comprehensive protocol for a validated HPLC-MS/MS method designed for the sensitive and specific quantification of Cefotiam in human plasma. The methodology is based on established principles for the bioanalysis of cephalosporins, ensuring high-throughput and reliable results.

Experimental Protocols

Materials and Reagents
  • This compound reference standard

  • Cefotaxime (Internal Standard, IS)

  • HPLC-grade acetonitrile and methanol

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Drug-free human plasma (with K2-EDTA as anticoagulant)

Instrumentation
  • Liquid Chromatography: A high-performance liquid chromatography (HPLC) system capable of gradient elution.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Preparation of Solutions
  • Stock Solutions (1 mg/mL):

    • Accurately weigh and dissolve this compound and Cefotaxime (IS) in methanol to obtain individual stock solutions of 1 mg/mL. Store at -20°C.

  • Working Solutions:

    • Prepare serial dilutions of the Cefotiam stock solution with 50:50 (v/v) methanol:water to create working solutions for calibration standards and quality control samples.

    • Prepare a working solution of the Cefotaxime (IS) at a suitable concentration (e.g., 1 µg/mL) in 50:50 (v/v) methanol:water.

Preparation of Calibration Standards and Quality Control (QC) Samples
  • Spike blank human plasma with the appropriate Cefotiam working solutions to achieve the desired concentrations for the calibration curve and QC samples.

  • A typical calibration curve range could be 10 - 5000 ng/mL.

  • Prepare QC samples at a minimum of three concentration levels: Low (e.g., 30 ng/mL), Medium (e.g., 500 ng/mL), and High (e.g., 4000 ng/mL).

Sample Preparation Protocol

The protein precipitation method is a common and effective technique for extracting cephalosporins from plasma.[1][2]

  • Aliquot 100 µL of human plasma (blank, calibration standard, QC, or study sample) into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the Cefotaxime internal standard working solution and vortex briefly.

  • Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.

  • Vortex mix for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A).

  • Vortex to mix and inject into the HPLC-MS/MS system.

HPLC-MS/MS Conditions

The following are typical HPLC-MS/MS conditions for the analysis of Cefotiam, based on methods for similar cephalosporins.[3]

Table 1: Chromatographic Conditions

ParameterValue
HPLC Column C18 reverse-phase column (e.g., 2.1 x 150 mm, 3.5 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B Acetonitrile with 0.1% formic acid
Flow Rate 0.3 mL/min
Gradient Elution 3% B (0-5 min), 3-20% B (5-15 min), 20-40% B (15-20 min), 40-60% B (20-30 min), 60-80% B (30-40 min)
Injection Volume 10 µL
Column Temperature 40°C

Table 2: Mass Spectrometer Settings

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Source Voltage 4.0 kV
Nebulizing Gas Pressure 40 psi
Drying Gas Temperature 350°C
Drying Gas Flow 10 L/min
MRM Transitions (Proposed) To be optimized
   Cefotiame.g., m/z 525.1 → 396.1
   Cefotaxime (IS)e.g., m/z 456.0 → 324.0[4]

Method Validation Summary

The following tables summarize the expected performance characteristics of a validated bioanalytical method for Cefotiam in human plasma, based on typical acceptance criteria from regulatory bodies like the FDA and established data for similar cephalosporins.

Table 3: Linearity and Sensitivity

ParameterAcceptance Criteria / Typical Value
Calibration Model Weighted (1/x²) linear regression
Correlation Coefficient (r²) ≥ 0.99
Linearity Range 10 - 5000 ng/mL
Lower Limit of Quantification (LLOQ) 10 ng/mL

Table 4: Accuracy and Precision

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Intra-day Accuracy (%)Inter-day Accuracy (%)
LLOQ10≤ 20%≤ 20%80 - 120%80 - 120%
Low QC30≤ 15%≤ 15%85 - 115%85 - 115%
Mid QC500≤ 15%≤ 15%85 - 115%85 - 115%
High QC4000≤ 15%≤ 15%85 - 115%85 - 115%

Table 5: Stability

Stability TestStorage ConditionDurationAcceptance Criteria (% Deviation)
Short-term (Bench-top) Room Temperature4 hours± 15%
Long-term -80°C30 days± 15%
Freeze-Thaw -80°C to Room Temp.3 cycles± 15%
Autosampler 4°C24 hours± 15%

Visualization of Experimental Workflow

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing plasma Human Plasma Sample (100 µL) add_is Add Internal Standard (Cefotaxime) plasma->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporation supernatant->evaporate reconstitute Reconstitution evaporate->reconstitute hplc HPLC Separation (C18 Column) reconstitute->hplc msms MS/MS Detection (ESI+, MRM) hplc->msms quantification Quantification (Analyte/IS Ratio) msms->quantification report Generate Report quantification->report

Caption: Workflow for the bioanalysis of Cefotiam in human plasma.

Conclusion

The HPLC-MS/MS method described provides a sensitive, specific, and reliable approach for the quantification of this compound's active metabolite in human plasma. The simple protein precipitation sample preparation allows for high-throughput analysis, making it well-suited for studies requiring the processing of a large number of samples. The validation parameters outlined ensure that the method meets the stringent requirements for bioanalytical assays in a regulated environment.

References

Application Notes and Protocols for Cefotiam Hexetil Hydrochloride Solid Dispersion Preparation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the preparation of Cefotiam hexetil hydrochloride solid dispersions. The aim is to enhance the dissolution and bioavailability of this poorly water-soluble drug. The following protocols are based on established solid dispersion techniques successfully applied to similar cephalosporin antibiotics, such as Cefuroxime Axetil and Cefpodoxime Proxetil, due to the limited availability of specific literature for this compound.

Introduction to Solid Dispersions for Enhanced Solubility

This compound, a third-generation cephalosporin, exhibits poor aqueous solubility, which can limit its oral bioavailability.[1][2] Solid dispersion is a proven technique to improve the dissolution rate and bioavailability of such drugs.[3][4][5] This is achieved by dispersing the drug in a hydrophilic carrier matrix, which can lead to:

  • Particle Size Reduction: Dispersing the drug at a molecular level within the carrier.[6]

  • Increased Wettability: Enhancing the contact between the drug and the dissolution medium.[4]

  • Conversion to Amorphous State: Transforming the crystalline drug into a more soluble amorphous form.[7]

Commonly used hydrophilic carriers include polyethylene glycols (PEGs), polyvinylpyrrolidone (PVP), poloxamers, and hydroxypropyl methylcellulose (HPMC).[8] The primary methods for preparing solid dispersions are the solvent evaporation method, fusion (melting) method, and spray drying.[2]

Key Preparation Techniques and Protocols

The following sections detail the experimental protocols for the three primary solid dispersion preparation techniques. Researchers should optimize the drug-to-carrier ratio and process parameters for this compound based on these methodologies.

Solvent Evaporation Method

The solvent evaporation method involves dissolving both the drug and the carrier in a common solvent, followed by the evaporation of the solvent to form a solid dispersion.[6][9]

Experimental Protocol:

  • Selection of Solvent: Choose a volatile solvent in which both this compound and the selected hydrophilic carrier are soluble. Methanol has been shown to be effective for similar cephalosporins.[10]

  • Dissolution:

    • Accurately weigh the desired amounts of this compound and the hydrophilic carrier (e.g., PVP K30, PEG 4000) to achieve specific drug-to-carrier ratios (e.g., 1:1, 1:3, 1:5 w/w).[10]

    • Dissolve both components in the selected solvent in a beaker with continuous stirring until a clear solution is obtained.

  • Solvent Evaporation:

    • The solvent can be removed using a rotary evaporator at a controlled temperature (e.g., 40°C) and reduced pressure.[10]

    • Alternatively, the solvent can be evaporated in a water bath maintained at a constant temperature.

  • Drying and Pulverization:

    • The resulting solid mass is further dried in a desiccator under vacuum to remove any residual solvent.

    • The dried solid dispersion is then pulverized using a mortar and pestle and sieved to obtain a uniform particle size.[10]

  • Storage: Store the prepared solid dispersion in a tightly sealed container in a desiccator to prevent moisture absorption.

Experimental Workflow for Solvent Evaporation Method:

cluster_prep Preparation cluster_process Processing cluster_final Final Product Weigh Drug and Carrier Weigh Drug and Carrier Dissolve in Solvent Dissolve in Solvent Weigh Drug and Carrier->Dissolve in Solvent Drug:Carrier Ratios Solvent Evaporation Solvent Evaporation Dissolve in Solvent->Solvent Evaporation Drying Drying Solvent Evaporation->Drying Vacuum Pulverization & Sieving Pulverization & Sieving Drying->Pulverization & Sieving Solid Dispersion Powder Solid Dispersion Powder Pulverization & Sieving->Solid Dispersion Powder Storage Storage Solid Dispersion Powder->Storage Desiccator

Caption: Workflow for the Solvent Evaporation Method.

Fusion (Melting) Method

The fusion method involves melting the hydrophilic carrier and then incorporating the drug into the molten carrier.[11]

Experimental Protocol:

  • Carrier Melting:

    • Accurately weigh the hydrophilic carrier (e.g., Poloxamer 188, PEG with a low melting point) and place it in a suitable container (e.g., a glass beaker).

    • Heat the carrier until it melts completely. For Poloxamer 188, a temperature of around 60°C is appropriate.[11]

  • Drug Incorporation:

    • Add the accurately weighed this compound to the molten carrier.

    • Stir the mixture continuously until a homogenous dispersion is obtained.

  • Solidification:

    • Rapidly cool the molten mixture in an ice bath to ensure the formation of a solid mass and to prevent drug crystallization.

  • Pulverization and Sieving:

    • The solidified mass is crushed, pulverized using a mortar and pestle, and then sieved to obtain a uniform particle size.[11]

  • Storage: Store the prepared solid dispersion in a tightly sealed container in a desiccator.

Experimental Workflow for Fusion Method:

cluster_prep Preparation cluster_process Processing cluster_final Final Product Weigh Drug and Carrier Weigh Drug and Carrier Melt Carrier Melt Carrier Weigh Drug and Carrier->Melt Carrier Disperse Drug Disperse Drug Melt Carrier->Disperse Drug Add Drug Rapid Cooling Rapid Cooling Disperse Drug->Rapid Cooling Ice Bath Pulverization & Sieving Pulverization & Sieving Rapid Cooling->Pulverization & Sieving Solid Dispersion Powder Solid Dispersion Powder Pulverization & Sieving->Solid Dispersion Powder Storage Storage Solid Dispersion Powder->Storage Desiccator

Caption: Workflow for the Fusion (Melting) Method.

Spray Drying Method

Spray drying is a continuous process that converts a liquid feed into a dry particulate solid by spraying the feed into a hot drying medium.

Experimental Protocol:

  • Solution Preparation:

    • Prepare a solution by dissolving this compound and a suitable carrier (e.g., HPMC, PVP) in an appropriate solvent or solvent mixture.

  • Spray Dryer Setup:

    • Set up the spray dryer with the desired parameters. Key parameters to control include:

      • Inlet temperature

      • Outlet temperature

      • Feed rate

      • Aspirator rate

      • Nozzle type and size

  • Spray Drying Process:

    • Pump the solution through the nozzle, which atomizes the liquid into fine droplets.

    • The droplets are introduced into the drying chamber where the hot air evaporates the solvent rapidly, resulting in the formation of solid dispersion particles.

  • Product Collection:

    • The dried particles are separated from the air stream using a cyclone separator and collected.

  • Storage: Store the collected solid dispersion powder in a desiccator.

Logical Relationship for Spray Drying Parameters:

cluster_solution Solution Properties cluster_parameters Process Parameters cluster_characteristics Particle Characteristics Solution Properties Solution Properties Particle Characteristics Particle Characteristics Solution Properties->Particle Characteristics affects Drug Concentration Drug Concentration Process Parameters Process Parameters Process Parameters->Particle Characteristics affects Inlet Temperature Inlet Temperature Dissolution Performance Dissolution Performance Particle Characteristics->Dissolution Performance determines Particle Size Particle Size Carrier Type Carrier Type Solvent Solvent Feed Rate Feed Rate Aspirator Rate Aspirator Rate Morphology Morphology Amorphous Content Amorphous Content

Caption: Key Parameter Relationships in Spray Drying.

Characterization of Solid Dispersions

After preparation, it is crucial to characterize the solid dispersions to ensure the desired properties have been achieved.

Key Characterization Techniques:

  • Drug Content and Yield: Determine the actual drug content in the solid dispersion and calculate the percentage yield of the preparation process.

  • In Vitro Dissolution Studies: Perform dissolution testing using a USP dissolution apparatus (e.g., Type II, paddle) in a suitable medium (e.g., 0.1 N HCl or phosphate buffer) to compare the dissolution profile of the solid dispersion with that of the pure drug.[9][11]

  • Fourier Transform Infrared (FTIR) Spectroscopy: To identify any potential chemical interactions between the drug and the carrier.[6]

  • Differential Scanning Calorimetry (DSC): To determine the physical state of the drug (crystalline or amorphous) within the solid dispersion.[10]

  • Powder X-Ray Diffraction (PXRD): To confirm the amorphous nature of the drug in the solid dispersion.[10]

  • Scanning Electron Microscopy (SEM): To observe the surface morphology of the solid dispersion particles.

Quantitative Data Summary (from related cephalosporin studies)

The following tables summarize quantitative data from studies on solid dispersions of similar cephalosporin antibiotics, which can serve as a reference for formulating this compound solid dispersions.

Table 1: Formulation Parameters for Cephalosporin Solid Dispersions

DrugCarrierMethodDrug:Carrier Ratio (w/w)SolventReference
Cefuroxime AxetilUreaSolvent Evaporation1:1 to 1:7Methanol[6]
Cefuroxime AxetilPVP K30Solvent Evaporation1:1, 1:3, 1:5, 1:10Methanol[10]
Cefuroxime AxetilPEG 4000Solvent Evaporation1:1, 1:3, 1:5, 1:10Methanol[10]
Cefuroxime AxetilPoloxamer 188FusionNot specified-[11]
Cefpodoxime ProxetilSoluplus & PVP K30Amorphous Solid Dispersion1:1:1Not specified[7]

Table 2: Dissolution Enhancement of Cephalosporin Solid Dispersions

DrugCarrierDrug:Carrier RatioDissolution EnhancementReference
Cefuroxime AxetilUrea1:5Significant increase compared to pure drug[6]
Cefuroxime AxetilPoloxamer 188 & Neusilin US2Not specified23-fold improvement in drug release at 15 min[11]
Cefpodoxime ProxetilSoluplus & PVP K301:1:128-fold enhancement in solubility[7]

Conclusion

The preparation of this compound solid dispersions using techniques such as solvent evaporation, fusion, and spray drying with suitable hydrophilic carriers is a promising approach to enhance its solubility and dissolution rate. The protocols and data presented, adapted from studies on similar cephalosporins, provide a strong foundation for researchers to develop and optimize solid dispersion formulations of this compound. Comprehensive characterization is essential to ensure the quality and performance of the final product.

References

Troubleshooting & Optimization

Technical Support Center: Cefotiam Hexetil Hydrochloride Oral Bioavailability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the development of Cefotiam hexetil hydrochloride (CHH) oral dosage forms with enhanced bioavailability.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges affecting the oral bioavailability of this compound?

A1: this compound is a prodrug of Cefotiam, designed to improve absorption. However, its oral bioavailability can be limited by several factors. Like many BCS (Biopharmaceutics Classification System) Class IV drugs, it may exhibit both low aqueous solubility and low intestinal permeability. Furthermore, as a prodrug, it is susceptible to hydrolysis in the gastrointestinal tract before it can be absorbed. Studies on similar cephalosporin prodrugs suggest that after absorption into intestinal epithelial cells (enterocytes), the active drug may be metabolized and then actively transported back into the intestinal lumen, a process known as efflux, which further reduces net absorption[1].

Q2: What are the leading formulation strategies to enhance the oral bioavailability of CHH?

A2: The primary goal is to increase the solubility and/or permeability of the drug. Key strategies include:

  • Lipid-Based Formulations: Self-Emulsifying Drug Delivery Systems (SEDDS) are isotropic mixtures of oils and surfactants that form fine oil-in-water emulsions in the gut, keeping the drug in a dissolved state for absorption[2][3][4].

  • Nanoparticle Systems: Solid Lipid Nanoparticles (SLN) encapsulate the drug in a solid lipid core, which can protect it from degradation, improve its solubility, and facilitate absorption, potentially through the lymphatic system[5][6].

  • Solid Dispersions: Dispersing CHH in a hydrophilic polymer matrix can enhance its dissolution rate by maintaining the drug in an amorphous, higher-energy state[7].

  • Complexation: Using agents like cyclodextrins can form inclusion complexes with CHH, increasing its aqueous solubility[7][8][9].

Q3: How do Self-Emulsifying Drug Delivery Systems (SEDDS) work to improve absorption?

A3: SEDDS are composed of oils, surfactants, and sometimes cosolvents, which contain the dissolved drug[10]. When this mixture is orally administered and comes into contact with gastrointestinal fluids, the gentle agitation of the gut is sufficient to cause the system to spontaneously form a fine oil-in-water micro- or nano-emulsion[3]. This process presents the drug to the intestinal wall in a solubilized state within tiny droplets, maximizing the surface area for absorption and bypassing the slow dissolution step that often limits the bioavailability of poorly soluble drugs[2].

Q4: What is an In Vitro-In Vivo Correlation (IVIVC) and why is it critical in formulation development?

A4: An In Vitro-In Vivo Correlation (IVIVC) is a predictive mathematical model that describes the relationship between an in vitro property of a dosage form (like the rate of drug dissolution) and a relevant in vivo response (like the rate of drug absorption or the plasma concentration profile)[11][12][13]. A strong, predictive IVIVC (known as a "Level A" correlation) is highly valuable. It allows researchers to use simple in vitro dissolution tests as a surrogate for complex and expensive human bioequivalence studies, which can accelerate formulation optimization, support quality control, and justify certain post-approval manufacturing changes to regulatory agencies[14][15].

Troubleshooting Guides

This section addresses specific issues that may arise during experimentation.

Formulation & Development Issues

Q: My SEDDS formulation appears cloudy or fails to form a fine emulsion upon dilution. What are the potential causes and solutions? A:

  • Potential Cause 1: Incorrect Excipient Ratios. The ratio of oil to surfactant is critical for spontaneous emulsification[3].

    • Solution: Systematically vary the oil-to-surfactant ratio and construct a ternary phase diagram to identify the optimal region for self-emulsification.

  • Potential Cause 2: Poor Choice of Surfactant. The Hydrophilic-Lipophilic Balance (HLB) of the surfactant is crucial. For efficient oil-in-water emulsions, a surfactant with a higher HLB value (typically >12) is needed to ensure rapid dispersion[10].

    • Solution: Screen a panel of non-ionic surfactants with varying HLB values. Consider using a combination of a primary surfactant and a co-surfactant to achieve the desired properties.

  • Potential Cause 3: Drug Precipitation. The drug may be precipitating out of the oil/surfactant mixture upon dilution.

    • Solution: Evaluate the solubility of CHH in individual excipients and their combinations. A cosolvent (e.g., propylene glycol, ethanol) may be required to maintain drug solubility within the formulation.

Q: I am experiencing low drug entrapment efficiency (<70%) in my Solid Lipid Nanoparticle (SLN) formulation. How can this be improved? A:

  • Potential Cause 1: Drug Partitioning into the Aqueous Phase. If the drug has some water solubility, it may partition into the external aqueous phase during the nanoparticle production process.

    • Solution: Modify the production method. For instance, in a solvent evaporation/emulsification method, reducing the volume of the external aqueous phase or increasing the lipid concentration can favor drug encapsulation.

  • Potential Cause 2: Poor Lipid Solubility. The drug may have low solubility in the solid lipid chosen for the matrix.

    • Solution: Screen different lipids (e.g., Precirol ATO 5, Compritol 888 ATO) to find one with higher solubilizing capacity for CHH[6]. A mixture of lipids can sometimes improve drug loading.

  • Potential Cause 3: Rapid Drug Crystallization. The drug may be expelled from the lipid matrix as it cools and crystallizes.

    • Solution: Optimize the cooling rate during production. A rapid "shock" cooling (e.g., using an ice bath) can sometimes trap the drug more effectively within the lipid matrix before it can be expelled.

Analytical & Testing Issues

Q: My in vitro dissolution results for CHH tablets are highly variable between samples. What should I check? A:

  • Potential Cause 1: Inadequate Deaeration of Media. Dissolved gases in the dissolution medium can form bubbles on the tablet surface, altering the wetted surface area and affecting the dissolution rate.

    • Solution: Ensure the dissolution medium is properly deaerated according to USP guidelines (e.g., heating, filtering, and drawing a vacuum) before starting the test[16].

  • Potential Cause 2: Coning Effect (USP Apparatus 2). At lower paddle speeds, undissolved powder can form a cone at the bottom of the vessel, which is not effectively agitated, leading to artificially low and variable results.

    • Solution: Increase the paddle speed (e.g., from 50 rpm to 75 rpm) if appropriate for the formulation, or consider using the USP Apparatus 1 (Basket method), which is less prone to this issue[17].

  • Potential Cause 3: Inconsistent Tablet Manufacturing. Variability in tablet hardness, porosity, or drug content uniformity will directly translate to variable dissolution.

    • Solution: Review the tablet manufacturing process (granulation, compression force) to ensure consistency. Perform all required quality control tests on the tablet batch before dissolution testing.

Q: I am unable to establish a predictive Level A IVIVC for my formulation. What are the common pitfalls? A:

  • Potential Cause 1: Non-Discriminatory Dissolution Method. The chosen in vitro dissolution method may not be sensitive enough to detect the formulation differences that impact in vivo performance.

    • Solution: Develop a more discriminating dissolution method. Test different apparatuses, agitation speeds, and a range of pH values for the medium (e.g., pH 1.2, 4.5, 6.8) to find conditions that best reflect the in vivo release process[18].

  • Potential Cause 2: Complex In Vivo Absorption. The absorption of CHH may be influenced by factors not captured by dissolution, such as intestinal transporters or site-specific degradation.

    • Solution: A direct point-to-point correlation may not be possible. Consider a Level C correlation, which relates a single dissolution parameter (e.g., time to 85% dissolved) to a single pharmacokinetic parameter (e.g., AUC or Cmax)[12]. While less predictive, this can still guide formulation development.

  • Potential Cause 3: Insufficient Formulation Spread. An IVIVC requires formulations with distinctly different release rates (e.g., slow, medium, and fast) to build a robust model[11][14].

    • Solution: Deliberately develop and test formulations that cover a wider range of dissolution profiles to provide a stronger basis for the correlation.

Data Presentation: Formulation Components

Quantitative data from formulation studies is crucial for comparison and optimization.

Table 1: Example Excipient Compositions for this compound Tablets

ComponentFormulation A (mg/tablet)[8]Formulation B (mg/tablet)[9]Role in Formulation
Cefotiam Hexetil HCl100100Active Pharmaceutical Ingredient
Anhydrous Citric Acid7250Acidifier/Stabilizer
Microcrystalline Cellulose8060Filler/Binder
Betacyclodextrin / α-cyclodextrin54 (Beta)40 (Alpha)Solubilizing Agent
Hydroxypropyl Cellulose4030Binder
L-Tartaric Acid-15Acidifier/Disintegrant
Silicon Dioxide21.5Glidant
Magnesium Stearate3.62.5Lubricant

Experimental Protocols & Visualizations

Detailed methodologies and workflows are essential for reproducibility.

Protocol 1: In Vitro Dissolution Testing (USP Apparatus 2 - Paddle Method)

This protocol outlines a standard procedure for evaluating the dissolution of CHH tablets.

  • Apparatus Setup: USP Apparatus 2 (Paddle).

  • Dissolution Medium: 900 mL of a suitable buffer (e.g., pH 1.2 HCl, pH 4.5 acetate, or pH 6.8 phosphate buffer), deaerated and maintained at 37 ± 0.5°C[17].

  • Paddle Speed: Set to 50 or 75 rpm[17].

  • Procedure: a. Allow the medium to equilibrate to the target temperature. b. Place one tablet in each vessel. c. Start the apparatus immediately. d. Withdraw samples (e.g., 5 mL) at specified time points (e.g., 5, 10, 15, 30, 45, and 60 minutes). e. Immediately replace the withdrawn volume with fresh, pre-warmed medium. f. Filter the samples through a suitable filter (e.g., 0.45 µm PVDF)[19].

  • Analysis: a. Analyze the filtered samples for CHH concentration using a validated HPLC-UV method[19]. b. Calculate the cumulative percentage of the labeled drug amount dissolved at each time point.

Workflow Visualizations

The following diagrams illustrate key workflows in the development process.

Experimental_Workflow Preform Pre-formulation Studies (Solubility, Permeability, Stability) Strategy Select Formulation Strategy Preform->Strategy SEDDS Lipid-Based (SEDDS) Strategy->SEDDS Poor Solubility SLN Nanoparticles (SLN) Strategy->SLN Poor Stability & Solubility SD Solid Dispersion Strategy->SD Crystalline Drug Develop Formulation Development & Optimization SEDDS->Develop SLN->Develop SD->Develop Characterize Physicochemical Characterization (Particle Size, Drug Load, etc.) Develop->Characterize InVitro In Vitro Testing (Dissolution, Release Studies) Characterize->InVitro Screen Screen & Select Lead Formulation InVitro->Screen Screen->Develop Re-optimize InVivo In Vivo PK Studies (Animal Model / Human) Screen->InVivo Promising Candidate IVIVC Develop IVIVC Model InVivo->IVIVC Final Final Dosage Form IVIVC->Final

Caption: Workflow for developing an improved oral formulation of CHH.

SEDDS_Mechanism Start CHH in SEDDS Pre-concentrate (Oil + Surfactant + Drug) Admin Oral Administration Start->Admin Dilution Dilution in GI Fluids Admin->Dilution Emulsify Spontaneous Emulsification Dilution->Emulsify Droplets Formation of Fine O/W Droplets (Drug remains dissolved) Emulsify->Droplets SurfaceArea Increased Surface Area for Absorption Droplets->SurfaceArea Absorption Enhanced Absorption across Intestinal Epithelium SurfaceArea->Absorption Bioavailability Improved Oral Bioavailability Absorption->Bioavailability

Caption: Mechanism of SEDDS in enhancing drug absorption.

IVIVC_Workflow cluster_InVitro In Vitro Arm cluster_InVivo In Vivo Arm Formulations Develop 3+ Formulations (Slow, Medium, Fast Release) Dissolution Measure In Vitro Dissolution Profiles Formulations->Dissolution Correlation Correlate: % Dissolved vs. % Absorbed Dissolution->Correlation BE_Study Conduct Crossover Bioequivalence Study PlasmaData Measure Plasma Concentration vs. Time BE_Study->PlasmaData Deconvolution Deconvolute Plasma Data to get % Absorbed vs. Time PlasmaData->Deconvolution Deconvolution->Correlation Validation Validate Predictive Ability of Model Correlation->Validation Application Use IVIVC as Surrogate for Bioequivalence Validation->Application

Caption: Workflow for establishing a Level A IVIVC.

References

Technical Support Center: Optimization of Cefotiam Hexetil Hydrochloride Synthesis and Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and purification of Cefotiam hexetil hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the critical parameters to optimize in the esterification reaction for this compound synthesis?

A1: The critical parameters to optimize during the esterification of Cefotiam hydrochloride with 1-iodoethyl cyclohexyl carbonate include the molar ratio of reactants, reaction temperature, and reaction time. Optimization of these parameters is crucial for maximizing yield and minimizing the formation of impurities. A recommended molar ratio of Cefotiam hydrochloride to potassium carbonate to 1-iodoethyl cyclohexyl carbonate is 1:2.2-2.5:2.5-3. The reaction is typically carried out at a low temperature, around -5 to -10 °C, for a short duration of 8 to 10 minutes to avoid the generation of impurities.

Q2: What are the common impurities formed during the synthesis and how can they be minimized?

A2: A common impurity is the Δ²-isomer of Cefotiam hexetil. Its formation can be minimized by controlling the reaction time and temperature during the esterification process. Another set of impurities are the Δ³(4) isomers of cefotiam. These isomers can be identified and quantified using techniques like High-Performance Liquid Chromatography-tandem Mass Spectrometry (HPLC-MS/MS). Proper control of reaction conditions and purification methods are essential to keep these impurities within acceptable limits.

Q3: What purification methods are effective for this compound?

A3: Effective purification strategies involve a series of extraction and crystallization steps. After the esterification reaction, the crude product can be extracted with a solvent like ethyl acetate. This is followed by washing with a saturated sodium chloride solution, drying, and solvent evaporation under reduced pressure. The final purification often involves recrystallization from a suitable solvent system, such as 95% ethanol and isopropanol, to obtain a high-purity product. Some methods also describe the use of macroporous absorption resin for purification.

Troubleshooting Guides

Issue Possible Cause(s) Troubleshooting Steps
Low Yield of this compound - Suboptimal molar ratio of reactants.- Inefficient esterification reaction conditions.- Loss of product during extraction and purification.- Optimize the molar ratio of Cefotiam hydrochloride, potassium carbonate, and 1-iodoethyl cyclohexyl carbonate to 1:2.2-2.5:2.5-3.- Ensure the esterification reaction is carried out at -5 to -10 °C for 8-10 minutes.- Carefully perform the extraction with ethyl acetate and minimize losses during solvent evaporation and recrystallization.
High Levels of Isomeric Impurities (e.g., Δ²-isomer) - Prolonged reaction time or elevated temperature during esterification.- Inadequate purification.- Strictly control the esterification reaction time to 8-10 minutes and maintain the temperature at -5 to -10 °C.- Employ efficient recrystallization techniques. Consider using a solvent mixture like 95% ethanol and isopropanol for better purification.
Product Discoloration - Presence of impurities.- Degradation of the product.- Ensure thorough purification to remove colored impurities.- Add a water-soluble reducing agent during steps where color change is likely to occur.
Difficulty in Crystallization - Improper solvent system.- Presence of impurities inhibiting crystallization.- Use a suitable solvent system for crystallization, such as a mixture of methanol and petroleum ether.- Ensure the crude product is sufficiently pure before attempting crystallization.

Experimental Protocols

Optimized Esterification of Cefotiam Hydrochloride
  • In a dry, three-necked flask, dissolve 12g (0.020 mol) of Cefotiam hydrochloride in 120ml of N,N-dimethylformamide (DMF) and cool the solution to 0°C with stirring.

  • Once the temperature reaches -3°C, add 3.5g (0.025 mol) of anhydrous potassium carbonate and stir for 1 hour.

  • Subsequently, add the specified molar equivalent of 1-iodoethyl cyclohexyl carbonate.

  • Maintain the reaction at -5 to -10 °C and stir for 8-10 minutes.

  • After the reaction, proceed with the extraction and purification steps.

Purification by Recrystallization
  • Dissolve the crude Cefotiam hexetil in a minimal amount of 95% ethanol with stirring.

  • Add this solution dropwise to a larger volume of isopropanol while stirring to induce crystallization.

  • Filter the resulting solid and wash it with a small amount of cold isopropanol.

  • Dry the purified this compound powder under vacuum at room temperature.

Process Workflow and Logic Diagrams

SynthesisWorkflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage Cefotiam_HCl Cefotiam Hydrochloride Esterification Esterification (-5 to -10°C, 8-10 min) Cefotiam_HCl->Esterification K2CO3 Potassium Carbonate K2CO3->Esterification Iodo_ester 1-Iodoethyl Cyclohexyl Carbonate Iodo_ester->Esterification Crude_Product Crude Cefotiam Hexetil Esterification->Crude_Product Extraction Ethyl Acetate Extraction Crude_Product->Extraction Washing NaCl Wash Extraction->Washing Drying Drying Washing->Drying Evaporation Solvent Evaporation Drying->Evaporation Recrystallization Recrystallization (Ethanol/Isopropanol) Evaporation->Recrystallization Final_Product Pure Cefotiam Hexetil HCl Recrystallization->Final_Product

Caption: Workflow for the synthesis and purification of this compound.

TroubleshootingLogic Start Low Yield or High Impurity? Check_Ratio Verify Reactant Molar Ratios (1:2.2-2.5:2.5-3) Start->Check_Ratio Yes Failure Further Investigation Needed Start->Failure No Check_Temp_Time Check Esterification Temperature & Time (-5 to -10°C, 8-10 min) Check_Ratio->Check_Temp_Time Ratios Correct Optimize Optimize Conditions Check_Ratio->Optimize Ratios Incorrect Check_Purification Review Purification Protocol (Extraction & Recrystallization) Check_Temp_Time->Check_Purification Temp/Time Correct Check_Temp_Time->Optimize Temp/Time Incorrect Check_Purification->Optimize Protocol Incorrect Success Problem Resolved Check_Purification->Success Protocol Correct Optimize->Start Re-evaluate

Caption: Troubleshooting logic for optimizing this compound synthesis.

Strategies to prevent gel formation of Cefotiam hexetil hydrochloride in acidic conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cefotiam hexetil hydrochloride. The information provided addresses potential issues with gel formation in acidic conditions and offers strategies to ensure formulation stability and optimal performance during experiments.

Troubleshooting Guide: Preventing Gel Formation

Issue: You are observing gel formation or poor dissolution of this compound when preparing formulations in acidic conditions, simulating gastric fluid, or during stability studies.

Possible Cause: this compound, particularly in its amorphous state, may be prone to gelation in acidic environments. This can be influenced by factors such as pH, temperature, and ionic strength. The formation of a gel layer can hinder dissolution and impact bioavailability.

Solutions:

StrategyDescriptionKey Parameters to Monitor
pH Modification Maintain the pH of the formulation environment to optimize solubility and minimize conditions that favor gelation. The presence of an acidic moiety can help create a microenvironment that is more favorable for dissolution.pH of the dissolution medium, pKa of the drug and excipients.
Inclusion of Excipients Incorporate specific excipients to prevent gelation and enhance stability.Concentration of excipients, drug-to-excipient ratio, dissolution rate.
AcidifiersAnhydrous citric acid can be used to create an acidic microenvironment that promotes dissolution and prevents the formation of a viscous gel layer. It can be added both during dry granulation and as a wetting agent.Uniformity of the blend, granule properties.
Complexing AgentsBeta-cyclodextrin can form inclusion complexes with the drug molecule, improving its solubility and stability, thereby preventing gelation.[1][2]Stoichiometry of the complex, binding constant.
Polymeric Precipitation InhibitorsHydroxypropyl cellulose (HPC) can inhibit the precipitation of the drug from a supersaturated solution, preventing the formation of a gel-like precipitate.[3]Polymer concentration, viscosity of the formulation.
Solid-State Characterization Understand the solid-state properties of your this compound. The amorphous form is generally more soluble but can be more prone to gelation than the crystalline form.[4][5][6]Crystallinity, particle size, surface area.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound forming a gel in acidic dissolution media?

A1: Gel formation of some drugs in acidic media can be attributed to their molecular structure and the physicochemical properties of the amorphous state.[4][5] In an acidic environment, the drug may hydrate and swell to form a viscous gel layer on the surface of the particles, which can inhibit further dissolution.

Q2: What is the role of anhydrous citric acid in the formulation?

A2: Anhydrous citric acid acts as a micro-environmental acidifier. By maintaining a lower pH in the immediate vicinity of the drug particles, it can enhance the dissolution rate and prevent the formation of a gel.[7][8][9] Studies have also shown that citric acid, in combination with other excipients, can prevent cross-linking in gelatin capsules, which is another form of reduced dissolution.[7][8][10][11]

Q3: How does beta-cyclodextrin prevent gelation?

A3: Beta-cyclodextrin is a cyclic oligosaccharide with a hydrophobic inner cavity and a hydrophilic outer surface. It can encapsulate the this compound molecule, forming an inclusion complex.[1][2][12][13] This complexation increases the apparent solubility and stability of the drug, reducing its tendency to self-aggregate and form a gel.[1][14]

Q4: Can I use other polymers besides hydroxypropyl cellulose (HPC)?

A4: While HPC is a known precipitation inhibitor, other hydrophilic polymers could potentially serve a similar function.[3] However, the choice of polymer should be based on compatibility studies with this compound and its effectiveness in preventing gelation under your specific experimental conditions.

Q5: Should I be concerned about the crystalline form of this compound?

A5: While the amorphous form is often preferred for its higher solubility, it is thermodynamically unstable and can be more prone to gelation.[4][5][6] The crystalline form is more stable but may have lower dissolution rates. Understanding the solid-state characteristics of your active pharmaceutical ingredient is crucial for formulation development.

Experimental Protocols

Protocol 1: Evaluation of Excipients on the Dissolution of this compound in Simulated Gastric Fluid

Objective: To assess the effectiveness of different excipients in preventing the gelation and improving the dissolution of this compound in simulated gastric fluid (SGF).

Materials:

  • This compound

  • Anhydrous citric acid

  • Beta-cyclodextrin

  • Hydroxypropyl cellulose (low viscosity grade)

  • Simulated Gastric Fluid (SGF), USP (without pepsin)

  • Dissolution apparatus (USP Apparatus 2, paddles)

  • HPLC for quantification

Method:

  • Formulation Preparation: Prepare four formulations as described in the table below. For each formulation, accurately weigh the components and blend them thoroughly.

FormulationThis compound (mg)Anhydrous citric acid (mg)Beta-cyclodextrin (mg)Hydroxypropyl cellulose (mg)
Control 200000
F1 2007500
F2 2000600
F3 2000050
F4 200756050
  • Dissolution Testing:

    • Set up the dissolution apparatus with 900 mL of SGF at 37 ± 0.5 °C.

    • Set the paddle speed to 50 rpm.

    • Introduce one dose of each formulation into a separate dissolution vessel.

    • Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes). Replace the withdrawn volume with fresh, pre-warmed SGF.

    • Filter the samples immediately through a 0.45 µm syringe filter.

  • Analysis:

    • Analyze the concentration of this compound in each sample by a validated HPLC method.

    • Plot the percentage of drug dissolved against time for each formulation.

  • Observations:

    • Visually inspect the dissolution vessels for any signs of gel formation or particle aggregation.

Protocol 2: Preparation of this compound-Beta-Cyclodextrin Inclusion Complex

Objective: To prepare an inclusion complex of this compound with beta-cyclodextrin to potentially improve its stability and dissolution.

Materials:

  • This compound

  • Beta-cyclodextrin

  • Deionized water

  • Ethanol

  • Magnetic stirrer

  • Freeze-dryer or vacuum oven

Method:

  • Molar Ratio Calculation: Determine the required amounts of this compound and beta-cyclodextrin for a 1:1 molar ratio.

  • Complexation:

    • Dissolve the calculated amount of beta-cyclodextrin in a suitable volume of deionized water with gentle heating and stirring.

    • Separately, dissolve the this compound in a minimal amount of ethanol.

    • Slowly add the drug solution to the beta-cyclodextrin solution while continuously stirring.

    • Continue stirring the mixture at room temperature for 24-48 hours to allow for complex formation.

  • Isolation:

    • Freeze-dry the resulting solution to obtain a solid powder of the inclusion complex. Alternatively, the solvent can be removed under reduced pressure using a rotary evaporator followed by drying in a vacuum oven.

  • Characterization:

    • Characterize the prepared complex using techniques such as Fourier-Transform Infrared Spectroscopy (FTIR), Differential Scanning Calorimetry (DSC), and X-ray Diffraction (XRD) to confirm the formation of the inclusion complex.

Visualizations

experimental_workflow cluster_prep Formulation Preparation cluster_dissolution Dissolution Testing in SGF cluster_analysis Analysis start Weigh Cefotiam hexetil HCl and Excipients blend Thoroughly Blend Components start->blend dissolution_setup Setup Dissolution Apparatus (USP 2, 37°C, 50 rpm) blend->dissolution_setup add_formulation Introduce Formulation dissolution_setup->add_formulation sampling Withdraw Samples at Time Intervals add_formulation->sampling filter_samples Filter Samples sampling->filter_samples hplc HPLC Analysis filter_samples->hplc plot Plot Dissolution Profile hplc->plot end Results plot->end Evaluate Gel Formation and Dissolution Rate

Caption: Experimental workflow for evaluating the effect of excipients on this compound dissolution.

signaling_pathway cluster_drug Drug Action cluster_bacteria Bacterial Cell drug Cefotiam pbp Penicillin-Binding Proteins (PBPs) drug->pbp binds to and inhibits transpeptidation Transpeptidation (Peptidoglycan Cross-linking) pbp->transpeptidation catalyzes pbp->transpeptidation cell_wall Cell Wall Synthesis transpeptidation->cell_wall essential for transpeptidation->cell_wall lysis Cell Lysis

References

Technical Support Center: Forced Degradation Studies of Cefotiam Hexetil Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting forced degradation studies on Cefotiam hexetil hydrochloride.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the experimental and analytical phases of forced degradation studies.

Experimental Stage Troubleshooting
Issue Possible Cause(s) Recommended Solution(s)
No or minimal degradation observed after stress conditions. - Stress conditions are too mild (concentration of stressor, temperature, or duration is insufficient).- The compound is highly stable under the applied conditions.- Gradually increase the severity of the stress conditions. For example, increase the concentration of acid/base/oxidizing agent, raise the temperature, or prolong the exposure time.[1]- For thermal stress, consider higher temperatures (e.g., 80°C or higher) for shorter durations if 60°C for an extended period shows no effect.[2][3]- Ensure proper dissolution and exposure of the drug substance to the stressor.
Complete degradation of the drug substance. Stress conditions are too harsh.- Reduce the concentration of the stressor, lower the temperature, or shorten the duration of the study.[1]- A target degradation of 5-20% is generally considered appropriate for method validation.
Precipitation observed upon addition of stressor or during the study. - Poor solubility of the drug or its degradation products in the stress medium.- Reaction between the drug and the stressor leading to an insoluble product.- Use a co-solvent if it does not interfere with the degradation pathway or analysis.- Reduce the initial concentration of the drug substance.- Ensure the pH of the solution is maintained within a range where the drug and its degradants are soluble.
Analytical Stage Troubleshooting (HPLC/LC-MS)
Issue Possible Cause(s) Recommended Solution(s)
Peak tailing for the parent drug or degradation products. - Secondary interactions between basic analytes and acidic silanol groups on the column.- Column overload.- Inappropriate mobile phase pH or buffer capacity.- Use a column with end-capping or a base-deactivated stationary phase.- Lower the pH of the mobile phase to suppress silanol ionization.- Reduce the injection volume or sample concentration.[4]- Ensure the mobile phase pH is at least 2 units away from the analyte's pKa and use an appropriate buffer.
Peak splitting or shoulder peaks. - Co-elution of closely related degradation products or isomers.- Column void or contamination at the inlet frit.- Injection of sample in a solvent stronger than the mobile phase.- Optimize the gradient or mobile phase composition to improve resolution.- Try a different column chemistry or a longer column.- Reverse-flush the column or replace the inlet frit. If the problem persists, replace the column.[5][6]- Dissolve the sample in the initial mobile phase whenever possible.[7]
Ghost peaks appearing in the chromatogram. - Carryover from previous injections.- Contamination in the mobile phase or system.- Implement a robust needle wash program in the autosampler.- Flush the column and system with a strong solvent.- Use high-purity solvents and freshly prepared mobile phases.
Poor resolution between the parent peak and degradation products. - Suboptimal chromatographic conditions (mobile phase, gradient, column, temperature).- Modify the mobile phase composition (e.g., change the organic modifier or buffer).- Adjust the gradient slope or temperature to enhance separation.- Evaluate a column with a different selectivity.
Inconsistent retention times. - Fluctuation in mobile phase composition or flow rate.- Temperature variations.- Column equilibration issues.- Ensure proper mixing and degassing of the mobile phase.- Use a column oven to maintain a stable temperature.- Ensure the column is adequately equilibrated between injections.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting conditions for forced degradation of this compound?

A1: Based on studies of the related compound Cefotiam hydrochloride, the following conditions can be used as a starting point.[2][3] Adjustments may be necessary based on the stability of this compound.

  • Acidic Hydrolysis: 0.1 M HCl at room temperature for 3 hours.

  • Alkaline Hydrolysis: 0.1 M NaOH at room temperature for 3 hours.

  • Oxidative Degradation: 10% H₂O₂ at room temperature for 20 minutes.

  • Thermal Degradation: Heat at 60°C for 5 days or 80°C for 12 hours in a solid state.[2][3]

  • Photolytic Degradation: Expose the drug substance in solution and as a solid to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

Q2: What are the known degradation products of this compound?

A2: One identified degradation product for the related Cefotiam hydrochloride under thermal stress is the Δ3(4) isomer of cefotiam.[2][8] It is plausible that this compound could form a similar Δ3(4) isomer. The β-lactam ring is also a common site of degradation for cephalosporins under hydrolytic conditions. Further investigation using techniques like LC-MS/MS and NMR is necessary to identify and characterize all significant degradation products under different stress conditions.

Q3: How can I quantify the degradation products if I don't have reference standards?

A3: When reference standards for degradation products are unavailable, their amounts can be estimated using the principle of relative response factor (RRF) with respect to the parent drug. If the RRF is unknown, it is often assumed to be 1.0 for initial assessments. However, for accurate quantification, it is recommended to isolate the major degradation products and determine their RRFs or to use a universal detector like a Corona Charged Aerosol Detector (CAD).

Q4: My mass balance is not close to 100%. What could be the reasons?

A4: A mass balance of less than 100% can occur due to several reasons:

  • Non-chromophoric degradation products: Some degradants may lack a UV chromophore and will not be detected by a UV detector.

  • Volatile degradation products: Degradants that are volatile will not be detected by HPLC.

  • Incomplete elution: Some degradation products may be strongly retained on the column.

  • Differences in response factors: The molar absorptivity of degradation products can be significantly different from the parent drug, leading to inaccurate quantification when assuming an RRF of 1.0.

To troubleshoot, consider using a mass-based detector (like MS or CAD), a gradient with a strong final solvent to elute all compounds, and if possible, determine the RRFs of the major degradants.

Q5: What type of HPLC column is suitable for analyzing this compound and its degradation products?

A5: A reversed-phase C18 column is commonly used for the analysis of cephalosporins and their degradation products.[3][8] A column with a particle size of 3.5 µm or 5 µm and a length of 150 mm or 250 mm is a good starting point. The choice of a specific C18 column may depend on the hydrophobicity of the degradation products formed.

Experimental Protocols

Forced Degradation Experimental Protocol

This protocol is a general guideline and should be adapted based on the observed stability of this compound.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acidic Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Keep the solution at room temperature for 3 hours. Withdraw samples at appropriate time points, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase to the target concentration.[3]

    • Alkaline Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Keep the solution at room temperature for 3 hours. Withdraw samples, neutralize with 0.1 M HCl, and dilute with mobile phase.[3]

    • Oxidative Degradation: Mix an aliquot of the stock solution with 10% H₂O₂. Keep the solution at room temperature for 20 minutes. Withdraw samples and dilute with mobile phase.[3]

    • Thermal Degradation (Solution): Heat the stock solution at 60°C. Withdraw samples at various time points and dilute with mobile phase.

    • Thermal Degradation (Solid): Place a known amount of this compound powder in an oven at 80°C for 12 hours.[3] After the specified time, dissolve the powder in a suitable solvent and dilute to the target concentration with the mobile phase.

    • Photolytic Degradation: Expose the stock solution and solid drug substance to a photostability chamber according to ICH Q1B guidelines. Prepare samples for analysis by dissolving the solid or diluting the solution as required.

  • Sample Analysis: Analyze the stressed samples by a validated stability-indicating HPLC or LC-MS method.

Stability-Indicating HPLC Method
  • Column: C18, 4.6 x 250 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient: A typical starting point would be a linear gradient from 5% to 95% B over 30 minutes. The gradient should be optimized to achieve adequate separation of all degradation products from the parent peak.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at an appropriate wavelength (e.g., 254 nm)

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

Data Presentation

Table 1: Summary of Forced Degradation Conditions and Observations
Stress ConditionReagent/ConditionDurationTemperatureObservations (Example)% Degradation (Example)Number of Degradation Products (Example)
Acidic Hydrolysis0.1 M HCl3 hoursRoom TempClear solution15%2
Alkaline Hydrolysis0.1 M NaOH3 hoursRoom TempSlight yellowing25%3
Oxidative10% H₂O₂20 minsRoom TempColorless solution10%1
Thermal (Solid)80°C12 hours80°CPowder color change8%1 (Δ3(4) isomer)
PhotolyticICH Q1B--No visible change5%1

Note: The data in this table is for illustrative purposes and should be replaced with actual experimental results.

Visualizations

Experimental Workflow for Forced Degradation Studies

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome drug Cefotiam Hexetil Hydrochloride stock Prepare Stock Solution (e.g., 1 mg/mL) drug->stock acid Acidic (0.1 M HCl, RT, 3h) stock->acid alkali Alkaline (0.1 M NaOH, RT, 3h) stock->alkali oxidative Oxidative (10% H2O2, RT, 20min) stock->oxidative thermal Thermal (80°C, 12h) stock->thermal photo Photolytic (ICH Q1B) stock->photo sampling Sampling & Neutralization (if applicable) acid->sampling alkali->sampling oxidative->sampling thermal->sampling photo->sampling hplc HPLC/LC-MS Analysis sampling->hplc data Data Processing (% Degradation, Peak Purity) hplc->data pathway Identify Degradation Pathways data->pathway method Validate Stability- Indicating Method data->method

Caption: Workflow for conducting forced degradation studies.

Logical Relationship for Troubleshooting Peak Tailing

Peak_Tailing_Troubleshooting cluster_causes Potential Causes cluster_solutions Solutions start Peak Tailing Observed cause1 Secondary Interactions (Silanol Effects) start->cause1 cause2 Column Overload start->cause2 cause3 Mobile Phase Issues (pH, Buffer) start->cause3 cause4 Column Contamination/ Void start->cause4 sol1 Use Base-Deactivated Column or Lower Mobile Phase pH cause1->sol1 sol2 Reduce Injection Volume or Sample Concentration cause2->sol2 sol3 Adjust Mobile Phase pH (away from pKa) & Buffer cause3->sol3 sol4 Wash or Replace Column cause4->sol4 end Peak Shape Improved sol1->end sol2->end sol3->end sol4->end

Caption: Troubleshooting logic for HPLC peak tailing.

References

Identification and characterization of Cefotiam hexetil hydrochloride degradation products

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the identification and characterization of Cefotiam hexetil hydrochloride degradation products.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: this compound, a cephalosporin antibiotic, primarily degrades through two main pathways:

  • Isomerization: The double bond in the dihydrothiazine ring can migrate, leading to the formation of the Δ³-isomer of Cefotiam hexetil.[1]

  • Hydrolysis: This can occur at two main sites:

    • Beta-Lactam Ring Cleavage: The strained four-membered beta-lactam ring is susceptible to hydrolysis under both acidic and basic conditions, which leads to a loss of antibacterial activity.[2]

    • Ester Side-Chain Hydrolysis: The hexetil ester group can be hydrolyzed to release the active Cefotiam molecule.

Q2: What are the typical stress conditions used in forced degradation studies of this compound?

A2: Forced degradation studies are performed to understand the stability of the molecule under harsh conditions. Typical conditions include:

  • Acidic Hydrolysis: Exposure to 0.1 M HCl at room temperature.[1]

  • Alkaline Hydrolysis: Exposure to 0.1 M NaOH at room temperature.[1]

  • Oxidative Degradation: Treatment with hydrogen peroxide (e.g., 10% H₂O₂) at room temperature.[1]

  • Thermal Degradation: Heating the solid drug substance at elevated temperatures (e.g., 60-80°C).[1]

  • Photolytic Degradation: Exposing the drug substance to UV or fluorescent light.

Q3: Which analytical techniques are most suitable for identifying and characterizing the degradation products?

A3: A combination of chromatographic and spectroscopic techniques is generally employed:

  • High-Performance Liquid Chromatography (HPLC) with UV detection: This is the primary method for separating and quantifying the parent drug and its degradation products. A stability-indicating HPLC method is crucial.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique is essential for the identification and structural elucidation of degradation products by providing molecular weight and fragmentation data.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is used for the definitive structural confirmation of isolated degradation products.

Troubleshooting Guides

This section addresses common issues encountered during the HPLC analysis of this compound and its degradation products.

Issue 1: Poor Peak Shape (Tailing or Fronting) for the Parent Drug or Degradation Products

  • Possible Causes & Solutions:

    • Secondary Interactions with Stationary Phase: The basic nature of the Cefotiam molecule can lead to interactions with residual silanol groups on the C18 column, causing peak tailing.

      • Solution: Adjust the mobile phase pH to a lower value (e.g., pH 2.5-3.5) to suppress the ionization of silanol groups. Ensure the mobile phase has sufficient buffer capacity.

    • Column Overload: Injecting too concentrated a sample can lead to peak fronting.

      • Solution: Dilute the sample and reinject.

    • Inappropriate Mobile Phase Composition: The organic modifier and buffer concentration can affect peak shape.

      • Solution: Optimize the mobile phase composition. A slight increase in the organic solvent percentage or buffer concentration might improve the peak shape.

Issue 2: Inconsistent Retention Times

  • Possible Causes & Solutions:

    • Fluctuations in Mobile Phase Composition: Inaccurate mixing of the mobile phase components in a gradient elution can cause retention time shifts.

      • Solution: Ensure the mobile phase is thoroughly mixed and degassed. Prime the pump for each solvent line.

    • Column Temperature Variations: Changes in the column temperature can affect retention times.

      • Solution: Use a column oven to maintain a consistent temperature.

    • Column Equilibration: Insufficient equilibration time between gradient runs can lead to inconsistent retention.

      • Solution: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. A minimum of 10-15 column volumes is recommended.

Issue 3: Ghost Peaks in the Chromatogram

  • Possible Causes & Solutions:

    • Contamination in the Mobile Phase or System: Impurities in the solvents or carryover from previous injections can appear as ghost peaks.

      • Solution: Use high-purity HPLC-grade solvents. Flush the injector and system thoroughly. Run a blank gradient to identify the source of contamination.

    • Sample Degradation in the Autosampler: this compound may be unstable in certain sample diluents over time.

      • Solution: Use a diluent in which the sample is stable. Consider using a cooled autosampler. Prepare samples fresh and analyze them promptly.

Data Presentation

Stress ConditionReagent/ParameterDurationTemperatureExpected Degradation of CefotiamPrimary Degradation Products
Acidic Hydrolysis 0.1 M HCl3 hoursRoom Temp.SignificantBeta-lactam ring cleavage products, Δ³-isomer
Alkaline Hydrolysis 0.1 M NaOH3 hoursRoom Temp.Very RapidBeta-lactam ring cleavage products
Oxidative Degradation 10% H₂O₂20 minutesRoom Temp.ModerateOxidized derivatives
Thermal Degradation Dry Heat12 hours80°CSignificantΔ³-isomer and other thermal degradants

Experimental Protocols

1. Forced Degradation Study

  • Objective: To generate degradation products of this compound under various stress conditions.

  • Methodology:

    • Acid Hydrolysis: Dissolve 20 mg of this compound in 1.0 mL of 0.1 M HCl. Keep the solution at room temperature for 3 hours. Neutralize the solution with 0.1 M NaOH before dilution and injection.[1]

    • Alkaline Hydrolysis: Dissolve 20 mg of this compound in 1.0 mL of 0.1 M NaOH. Keep the solution at room temperature for 3 hours. Neutralize the solution with 0.1 M HCl before dilution and injection.[1]

    • Oxidative Degradation: Dissolve 20 mg of this compound in 1.0 mL of 10% H₂O₂. Store the solution at room temperature for 20 minutes.[1]

    • Thermal Degradation: Place 20 mg of solid this compound in an oven at 80°C for 12 hours.[1]

    • Sample Preparation for Analysis: After the specified stress period, cool the samples to room temperature. Dilute the samples with the mobile phase to a final concentration suitable for HPLC analysis (e.g., 0.2 mg/mL).

2. Stability-Indicating HPLC-UV Method

  • Objective: To separate and quantify this compound from its degradation products.

  • Methodology:

    • Chromatographic Conditions:

      • Column: Agilent SB-C18 (150 mm x 2.1 mm, 3.5 µm) or equivalent.

      • Mobile Phase A: 0.1% Formic acid in water.

      • Mobile Phase B: Acetonitrile.

      • Gradient Program:

        • 0-5 min: 3% B

        • 5-15 min: 3% to 20% B

        • 15-20 min: 20% to 40% B

        • 20-30 min: 40% to 60% B

        • 30-40 min: 60% to 80% B

      • Flow Rate: 0.3 mL/min.

      • Detection Wavelength: 254 nm.

      • Injection Volume: 10 µL.

      • Column Temperature: 30°C.

3. LC-MS/MS Characterization of Degradation Products

  • Objective: To identify the structure of the degradation products.

  • Methodology:

    • Chromatographic Conditions: Use the same HPLC method as described above.

    • Mass Spectrometry Conditions:

      • Ion Source: Electrospray Ionization (ESI) in positive mode.

      • Source Voltage: 4.0 kV.

      • Cone Voltage: 100 V.

      • Mass Range: m/z 50-1000.

      • Nebulizing Gas: Nitrogen at 40 psi.

      • Drying Gas Temperature: 350°C.

      • Drying Gas Flow: 10 L/min.

    • Data Acquisition: Acquire full scan MS and product ion scan (MS/MS) data for the peaks of interest. The fragmentation pattern will help in elucidating the structure of the degradation products.

Visualizations

experimental_workflow cluster_stress Forced Degradation cluster_analysis Analysis cluster_characterization Characterization Acid Acid HPLC_UV HPLC-UV Analysis (Separation & Quantification) Acid->HPLC_UV Base Base Base->HPLC_UV Oxidation Oxidation Oxidation->HPLC_UV Heat Heat Heat->HPLC_UV Light Light Light->HPLC_UV LC_MS LC-MS/MS Analysis (Identification) HPLC_UV->LC_MS Structure_Elucidation Structure Elucidation LC_MS->Structure_Elucidation Report Reporting Structure_Elucidation->Report Cefotiam_Hexetil Cefotiam Hexetil Hydrochloride Cefotiam_Hexetil->Acid Cefotiam_Hexetil->Base Cefotiam_Hexetil->Oxidation Cefotiam_Hexetil->Heat Cefotiam_Hexetil->Light

Caption: Experimental workflow for the identification of degradation products.

degradation_pathway Cefotiam_Hexetil Cefotiam Hexetil Hydrochloride Delta3_Isomer Δ³-Isomer Cefotiam_Hexetil->Delta3_Isomer Isomerization (Heat, Acid) Hydrolysis_Products Hydrolysis Products (Beta-Lactam Ring Opening) Cefotiam_Hexetil->Hydrolysis_Products Hydrolysis (Acid, Base) Cefotiam_Active Cefotiam (Active Drug) (Ester Hydrolysis) Cefotiam_Hexetil->Cefotiam_Active Ester Hydrolysis (Enzymatic/Chemical)

References

Minimizing isomer formation during Cefotiam hexetil hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing isomer formation during the synthesis of Cefotiam hexetil hydrochloride.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis, focusing on the control of isomer formation.

Issue Potential Cause Recommended Action
High levels of Δ²-isomer detected in the final product. Suboptimal reaction temperature during esterification. Maintain the esterification reaction temperature between -5°C and -10°C.[1]
Incorrect molar ratio of reactants. Use a precise molar ratio of Cefotiam hydrochloride to potassium carbonate to 1-iodoethyl cyclohexyl carbonate of 1:2.2-2.5:2.5-3.[1]
Prolonged reaction time. Optimize the esterification reaction time to be within 8-10 minutes.[1]
Inappropriate solvent. N,N-dimethylformamide (DMF) is the recommended solvent for the esterification step.[1]
Presence of Δ³-isomer and other unidentified isomers. Degradation of the product during synthesis or storage. Implement column-switching HPLC-MS and NMR techniques for the identification and characterization of isomers.[2][3][4][5] The Δ³(4) isomer is a known impurity.[2][3][4][5]
Isomerization at the C-7 position. The 7-S isomer is a potential impurity that can form during production and storage.[3]
Difficulty in purifying the final product to meet pharmacopeial standards. Inefficient removal of isomers during purification. Employ a refining process that involves the synthesis of a potassium or sodium salt of Cefotiam, followed by esterification and salt formation.[6]
Use of 1-iodoethyl cyclohexyl carbonate leading to impurities. Consider using 1-bromo ethyl cyclohexyl carbonate as an alternative in the esterification step.[6]

Frequently Asked Questions (FAQs)

Q1: What are the common isomers formed during the synthesis of this compound?

A1: The most common isomers are the Δ² and Δ³ isomers of the cephem nucleus.[1][2][3][4][5] The Δ²-isomer is a double bond isomer within the dihydrothiazine ring. Another potential isomer is the 7-S epimer at the C-7 position of the Cefotiam molecule.[3]

Q2: How can I minimize the formation of the Δ²-isomer?

A2: Minimizing the formation of the Δ²-isomer can be achieved by carefully controlling the reaction conditions during the esterification step. Key parameters include:

  • Temperature: Maintain a low temperature, specifically between -5°C and -10°C.[1]

  • Reaction Time: Keep the reaction time short, ideally between 8 to 10 minutes.[1]

  • Reagents and Stoichiometry: Use potassium carbonate as the base and maintain a specific molar ratio of Cefotiam hydrochloride to potassium carbonate to 1-iodoethyl cyclohexyl carbonate (1:2.2-2.5:2.5-3).[1]

  • Solvent: Utilize N,N-dimethylformamide (DMF) as the reaction solvent.[1]

Q3: What analytical methods are recommended for identifying and quantifying isomers?

A3: High-Performance Liquid Chromatography (HPLC) is the standard method for the separation and quantification of Cefotiam and its isomers.[1][3] For structural elucidation of unknown isomers, advanced techniques such as column-switching HPLC coupled with Mass Spectrometry (HPLC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended.[2][3][4][5]

Q4: Is there an alternative to 1-iodoethyl cyclohexyl carbonate that might reduce isomer formation?

A4: Yes, 1-bromo ethyl cyclohexyl carbonate can be used as an alternative to 1-iodoethyl cyclohexyl carbonate in the esterification reaction. This change in starting material may lead to a cleaner reaction profile and easier purification.[6]

Quantitative Data on Isomer Formation

The following table summarizes the impact of different reaction conditions on the formation of the Δ²-isomer.

Method Yield (%) Isomer Ratio (Product:Impurity) Δ²-Isomer Content (%) Purity (%)
Optimized Method 661:1.071.497.6
Comparative Example 621:1.282.1096.8

Data sourced from patent CN102424687A.[1]

Experimental Protocols

Protocol 1: Minimized Δ²-Isomer Synthesis of this compound

This protocol is based on the optimized method described in patent CN102424687A.[1]

Materials:

  • Cefotiam hydrochloride

  • N,N-dimethylformamide (DMF)

  • Anhydrous potassium carbonate

  • 1-iodoethyl cyclohexyl carbonate

Procedure:

  • In a 250 mL three-necked flask, add 120 mL of N,N-dimethylformamide and cool the flask with stirring.

  • Once the solution temperature reaches 0°C, add 12 g (0.020 mol) of Cefotiam hydrochloride and stir until fully dissolved.

  • Lower the temperature to -3°C and add 3.5 g (0.025 mol) of anhydrous potassium carbonate. Stir the mixture for 1 hour.

  • Maintain the temperature between -5°C and -10°C and add the specified amount of 1-iodoethyl cyclohexyl carbonate.

  • Allow the esterification reaction to proceed for 8-10 minutes.

  • Upon completion, proceed with the work-up and purification steps to isolate the Cefotiam hexetil crude product.

  • Convert the crude product to its hydrochloride salt to obtain this compound.

Protocol 2: HPLC Analysis of Cefotiam and its Isomers

This protocol provides a general guideline for the HPLC analysis based on literature.[3]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

Chromatographic Conditions:

  • Column: Kromasil reversed-phase C18 column (4.6 x 250 mm, 5 µm).[3]

  • Mobile Phase: A gradient elution is typically used. The mobile phase consists of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile).

  • Flow Rate: 1.0 mL/min.[3]

  • Detection Wavelength: 254 nm.[3]

  • Column Temperature: 40°C.[3]

  • Injection Volume: 20 µL.[3]

Procedure:

  • Prepare standard solutions of Cefotiam hydrochloride and any available isomer reference standards in a suitable diluent.

  • Prepare the sample solution by dissolving a known amount of the synthesized this compound in the diluent.

  • Inject the standard and sample solutions into the HPLC system.

  • Identify the peaks corresponding to Cefotiam and its isomers based on their retention times compared to the standards.

  • Quantify the amount of each isomer using the peak areas from the chromatograms.

Visualizations

G cluster_synthesis This compound Synthesis cluster_isomer Isomer Formation Cefotiam_HCl Cefotiam Hydrochloride Esterification Esterification Cefotiam_HCl->Esterification Crude_Product Cefotiam Hexetil (Crude) Esterification->Crude_Product Isomer_Formation Isomerization Esterification->Isomer_Formation Side Reaction (High Temp, Long Time) Purification Purification & Salt Formation Crude_Product->Purification Final_Product Cefotiam Hexetil Hydrochloride (Δ³) Purification->Final_Product Delta2_Isomer Δ²-Isomer Isomer_Formation->Delta2_Isomer

Caption: Reaction pathway for the synthesis of this compound and the formation of the Δ²-isomer.

G cluster_workflow Isomer Analysis and Control Workflow Start Synthesized Cefotiam Hexetil HCl HPLC_Analysis HPLC Analysis Start->HPLC_Analysis Check_Purity Isomer Content < 2%? HPLC_Analysis->Check_Purity Pass Product Meets Specification Check_Purity->Pass Yes Fail Product Fails Specification Check_Purity->Fail No Troubleshoot Troubleshoot Synthesis (Temp, Time, Reagents) Fail->Troubleshoot Troubleshoot->Start Re-synthesize

Caption: Workflow for the analysis and control of isomer formation in this compound synthesis.

References

Technical Support Center: Overcoming Poor In Vitro Dissolution of Cefotiam Hexetil Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor in vitro dissolution of Cefotiam hexetil hydrochloride.

Troubleshooting Guide & FAQs

Q1: My this compound active pharmaceutical ingredient (API) is showing very poor dissolution in standard aqueous media. What are the primary reasons for this?

A1: this compound is known to be poorly soluble in water. This inherent low aqueous solubility is the primary reason for its poor dissolution. Several factors can exacerbate this issue, including the crystalline structure of the API, particle size, and potential for agglomeration in the dissolution medium.

Q2: I am developing a tablet formulation and the dissolution is failing to meet the required specifications. What initial steps can I take to improve it?

A2: A common and effective approach is to optimize the formulation by including specific excipients that enhance dissolution. A patented formulation with reported high dissolution incorporates the following key components[1]:

  • Acidifying agents: Anhydrous citric acid or L-tartaric acid can create an acidic microenvironment that improves the solubility of this compound.

  • Solubilizing agents: Cyclodextrins, such as beta-cyclodextrin, can form inclusion complexes with the drug, increasing its apparent solubility.

  • Wetting agents and binders: Hydroxypropyl cellulose not only acts as a binder but also improves the wettability of the drug particles.

  • Fillers and disintegrants: Microcrystalline cellulose is a common filler that can also aid in tablet disintegration.

Q3: What is a good starting point for a tablet formulation to improve the dissolution of this compound?

A3: Based on a patented formulation, a promising starting point for a 200 mg this compound tablet is outlined below. This formulation utilizes a dry granulation method.

ComponentQuantity per Tablet (mg)Function
This compound200Active Pharmaceutical Ingredient
Anhydrous Citric Acid76Acidifying Agent
L-Tartaric Acid30Acidifying Agent
Microcrystalline Cellulose73Filler/Disintegrant
Beta-cyclodextrin67Solubilizing Agent
Hydroxypropyl Cellulose60Binder/Wetting Agent
Silicon Dioxide3Glidant
Magnesium Stearate5Lubricant

Q4: Are there more advanced techniques to enhance the dissolution of this compound beyond conventional tablet formulation?

A4: Yes, for challenging cases, advanced formulation strategies such as solid dispersions and nanoparticle engineering can be employed.

  • Solid Dispersions: This technique involves dispersing the drug in a hydrophilic carrier at a molecular level. This can be achieved by methods like solvent evaporation or melt extrusion. The resulting product has the drug in an amorphous state, which has higher energy and solubility than the crystalline form.

  • Nanoparticles: Reducing the particle size of the drug to the nanometer range drastically increases the surface area available for dissolution, leading to a faster dissolution rate. This can be achieved through techniques like emulsification-solvent evaporation or high-pressure homogenization.

Q5: How does the pH of the dissolution medium affect the dissolution of this compound?

A5: The dissolution of this compound is expected to be pH-dependent. The inclusion of acidifying agents in successful formulations suggests that a lower pH environment is beneficial for its dissolution. In acidic media (e.g., simulated gastric fluid, pH 1.2), the drug is likely to exhibit higher solubility. As the pH increases towards neutral or alkaline conditions (e.g., simulated intestinal fluid, pH 6.8), the dissolution rate may decrease. Therefore, it is crucial to test the dissolution in media of different pH values to fully characterize the formulation.

Q6: What dissolution testing conditions are appropriate for this compound formulations?

A6: The Japanese Pharmacopoeia provides guidelines for dissolution testing. For a tablet formulation, a paddle apparatus (USP Apparatus 2) is commonly used. Key parameters include:

  • Apparatus: USP Apparatus 2 (Paddle)

  • Dissolution Medium: As this compound tablets are intended for oral administration, testing in different pH media that simulate the gastrointestinal tract is recommended (e.g., pH 1.2, 4.5, and 6.8 buffers).

  • Volume of Medium: 900 mL

  • Temperature: 37 ± 0.5 °C

  • Paddle Speed: 50 or 75 rpm

  • Sampling Times: Multiple time points are recommended to get a complete dissolution profile (e.g., 5, 10, 15, 30, 45, and 60 minutes).

Experimental Protocols

Protocol 1: Preparation of this compound Tablets with Enhanced Dissolution (Dry Granulation)

This protocol is based on the formulation described in patent CN102895213B.

Materials:

  • This compound

  • Anhydrous citric acid

  • Microcrystalline cellulose

  • Beta-cyclodextrin

  • Hydroxypropyl cellulose

  • Silicon dioxide

  • Magnesium stearate

  • Ethanol (for wetting agent solution)

Procedure:

  • Milling and Blending: Mill this compound, anhydrous citric acid, microcrystalline cellulose, beta-cyclodextrin, and hydroxypropyl cellulose to a uniform particle size. Blend the powders thoroughly in a suitable blender.

  • Granulation: Prepare a 70% ethanol solution containing 28% of the remaining anhydrous citric acid to act as a wetting agent. Add this solution to the powder blend and granulate using a dry granulation (roller compaction) method.

  • Sizing: Mill the resulting granules to the desired size.

  • Final Blending: Add silicon dioxide and magnesium stearate to the granules and blend.

  • Compression: Compress the final blend into tablets of the target weight and hardness.

  • Coating (Optional): The tablets can be film-coated for stability and taste-masking.

Protocol 2: Preparation of this compound Solid Dispersion (Solvent Evaporation Method)

This is a general protocol that can be adapted for this compound.

Materials:

  • This compound

  • A suitable hydrophilic carrier (e.g., Polyvinylpyrrolidone (PVP) K30, Soluplus®, or a Poloxamer)

  • A suitable solvent (e.g., methanol, ethanol, or a mixture that dissolves both the drug and the carrier)

Procedure:

  • Dissolution: Dissolve this compound and the hydrophilic carrier in the selected solvent in a predetermined ratio (e.g., 1:1, 1:3, 1:5 drug to carrier).

  • Solvent Evaporation: Evaporate the solvent using a rotary evaporator under reduced pressure at a controlled temperature.

  • Drying: Dry the resulting solid mass in a vacuum oven to remove any residual solvent.

  • Milling and Sieving: Pulverize the dried solid dispersion and pass it through a sieve to obtain a powder of uniform size.

  • Characterization: Characterize the solid dispersion for drug content, dissolution rate, and physical form (e.g., using DSC and XRD to confirm the amorphous state).

Protocol 3: Preparation of this compound Nanoparticles (Emulsification-Solvent Evaporation Method)

This is a general protocol for preparing polymeric nanoparticles.

Materials:

  • This compound

  • A biodegradable polymer (e.g., PLGA, PCL)

  • An organic solvent (e.g., dichloromethane, ethyl acetate)

  • A surfactant/stabilizer (e.g., PVA, Poloxamer 188)

  • Purified water

Procedure:

  • Organic Phase Preparation: Dissolve this compound and the polymer in the organic solvent.

  • Aqueous Phase Preparation: Dissolve the surfactant in purified water.

  • Emulsification: Add the organic phase to the aqueous phase under high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion.

  • Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of nanoparticles.

  • Nanoparticle Recovery: Centrifuge the nanoparticle suspension to separate the nanoparticles from the aqueous phase.

  • Washing: Wash the nanoparticles with purified water to remove any excess surfactant.

  • Lyophilization (Optional): The nanoparticles can be freeze-dried to obtain a stable powder form. A cryoprotectant (e.g., trehalose) may be added before freeze-drying.

  • Characterization: Characterize the nanoparticles for particle size, zeta potential, drug loading, encapsulation efficiency, and in vitro drug release.

Data Presentation

The following table presents hypothetical dissolution data to illustrate the expected improvement from the different formulation approaches.

Time (minutes)% Drug Dissolved (Pure API)% Drug Dissolved (Optimized Tablet)% Drug Dissolved (Solid Dispersion 1:5)% Drug Dissolved (Nanoparticles)
52254060
105456585
158608095
30128595>99
451592>99>99
6018>95>99>99

Note: The data in this table is for illustrative purposes only and represents the expected trend of dissolution enhancement.

Visualizations

experimental_workflow_tablet cluster_formulation Tablet Formulation Workflow start Start milling Milling & Blending of API and Excipients start->milling granulation Dry Granulation (Roller Compaction) milling->granulation sizing Granule Sizing granulation->sizing final_blend Final Blending with Lubricant sizing->final_blend compression Tablet Compression final_blend->compression coating Optional Film Coating compression->coating end End coating->end experimental_workflow_sd cluster_sd Solid Dispersion Workflow start Start dissolve Dissolve Drug and Carrier in Solvent start->dissolve evaporate Solvent Evaporation (Rotary Evaporator) dissolve->evaporate dry Vacuum Drying evaporate->dry mill Pulverization and Sieving dry->mill characterize Characterization (DSC, XRD, Dissolution) mill->characterize end End characterize->end experimental_workflow_nano cluster_nano Nanoparticle Formulation Workflow start Start organic_phase Prepare Organic Phase (Drug + Polymer) start->organic_phase aqueous_phase Prepare Aqueous Phase (Surfactant) start->aqueous_phase emulsify Emulsification (Homogenization/Sonication) organic_phase->emulsify aqueous_phase->emulsify evaporate Solvent Evaporation emulsify->evaporate recover Nanoparticle Recovery (Centrifugation) evaporate->recover wash Washing recover->wash lyophilize Lyophilization (Optional) wash->lyophilize end End lyophilize->end dissolution_enhancement_mechanisms cluster_mechanisms Mechanisms of Dissolution Enhancement poor_dissolution Poorly Soluble this compound (Crystalline, Large Particles) optimized_tablet Optimized Tablet Formulation poor_dissolution->optimized_tablet solid_dispersion Solid Dispersion poor_dissolution->solid_dispersion nanoparticles Nanoparticles poor_dissolution->nanoparticles mechanism_tablet Increased Wettability Acidic Microenvironment Complexation (Cyclodextrin) optimized_tablet->mechanism_tablet mechanism_sd Amorphous State (Higher Energy) Reduced Particle Size (Molecular Level) Increased Wettability solid_dispersion->mechanism_sd mechanism_nano Increased Surface Area Reduced Diffusion Layer Thickness nanoparticles->mechanism_nano enhanced_dissolution Enhanced In Vitro Dissolution mechanism_tablet->enhanced_dissolution mechanism_sd->enhanced_dissolution mechanism_nano->enhanced_dissolution

References

Technical Support Center: Analytical Method Validation for Cefotiam Hexetil Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analytical method validation of Cefotiam hexetil hydrochloride. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

High-Performance Liquid Chromatography (HPLC) Method Validation

Frequently Asked Questions (FAQs) - HPLC Method

Q1: What is a typical starting HPLC-UV method for the analysis of this compound and its impurities?

A1: Based on available literature, a good starting point for developing an HPLC-UV method is to adapt methods used for Cefotiam and its related compounds. A reversed-phase method is generally suitable.

Recommended Starting HPLC-UV Conditions:

ParameterRecommended Condition
Column C18 (e.g., Kromasil or equivalent), 4.6 x 250 mm, 5 µm
Mobile Phase A gradient of aqueous formic acid (e.g., 0.1-0.3%) and acetonitrile.
Gradient Program Start with a low percentage of acetonitrile and gradually increase. A suggested starting point is a gradient from 3% to 80% acetonitrile over 40 minutes.[1]
Flow Rate 0.3 - 1.0 mL/min[1][2]
Column Temperature 40°C[2][3]
Detection Wavelength 254 nm[1][2][3]
Injection Volume 20 µL[2][3]

Disclaimer: This is a suggested starting method. It is crucial to perform a full method validation according to ICH guidelines to ensure its suitability for your specific application.

Troubleshooting Guide - HPLC Method
ProblemPossible Cause(s)Suggested Solution(s)
Peak Tailing for Cefotiam Peak - Secondary interactions with residual silanols on the column packing. - Inappropriate mobile phase pH. - Column overload.- Use a highly deactivated, end-capped C18 column. - Adjust the mobile phase pH with a suitable buffer to suppress silanol ionization. - Reduce the sample concentration or injection volume.
Poor Resolution Between Cefotiam and Impurities - Inadequate mobile phase composition. - Suboptimal gradient program. - Worn-out column.- Optimize the gradient slope and duration. - Try a different organic modifier (e.g., methanol instead of acetonitrile). - Replace the column with a new one of the same type.
Appearance of Unexpected Peaks - Degradation of the sample or standard solution. - Contamination from the solvent, glassware, or system. - Carryover from a previous injection.- Prepare fresh solutions and store them appropriately. - Use high-purity solvents and clean glassware. - Implement a robust needle wash program in the autosampler.
Inconsistent Retention Times - Fluctuations in mobile phase composition. - Unstable column temperature. - Leaks in the HPLC system.- Ensure proper mixing and degassing of the mobile phase. - Use a column oven to maintain a consistent temperature. - Check for any leaks in the pump, injector, and fittings.
Baseline Noise or Drift - Contaminated mobile phase or detector cell. - Air bubbles in the system. - Lamp deterioration in the UV detector.- Filter the mobile phase and flush the system. - Degas the mobile phase thoroughly. - Check the detector lamp's usage and replace if necessary.
Experimental Workflow for HPLC Method Validation

The following diagram illustrates a typical workflow for validating an HPLC method for this compound.

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Documentation Dev Develop HPLC Method (Column, Mobile Phase, etc.) Specificity Specificity (Forced Degradation) Dev->Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Robustness Robustness Precision->Robustness Report Validation Report Robustness->Report

Figure 1. HPLC method validation workflow.

Forced Degradation Studies

Frequently Asked Questions (FAQs) - Forced Degradation

Q2: What are the recommended stress conditions for forced degradation studies of this compound?

A2: Forced degradation studies are essential to establish the stability-indicating nature of the analytical method. Based on published studies, the following conditions are recommended:

Stress ConditionReagent and Conditions
Acid Hydrolysis 0.1 M HCl at room temperature for 3 hours.[2][3]
Base Hydrolysis 0.1 M NaOH at room temperature for 3 hours.[2][3]
Oxidation 10% H₂O₂ at room temperature for 20 minutes.[2][3]
Thermal Degradation 80°C for 12 hours or 120°C for 5 hours.[2]

Q3: What are the common degradation products of Cefotiam?

A3: A major degradation product identified in studies on Cefotiam is its Δ³(4) isomer.[1][2][3][4] This isomer may form under thermal stress and during long-term storage.

Troubleshooting Guide - Forced Degradation Studies
ProblemPossible Cause(s)Suggested Solution(s)
No Degradation Observed - Stress conditions are too mild. - The drug substance is highly stable under the tested conditions.- Increase the concentration of the stress agent, temperature, or duration of exposure.
Excessive Degradation (>20%) - Stress conditions are too harsh.- Reduce the concentration of the stress agent, temperature, or duration of exposure.
Poor Peak Shape of Degradants - Co-elution of multiple degradation products. - Degradants have different chemical properties affecting chromatography.- Optimize the HPLC gradient to improve the separation of degradation products. - Adjust the mobile phase pH.
Inconsistent Degradation Profiles - Variability in experimental conditions. - Instability of degradation products.- Ensure precise control of temperature, time, and reagent concentrations. - Analyze samples immediately after the stress period.
Logical Relationship in Forced Degradation Studies

The following diagram illustrates the relationship between applying stress conditions and evaluating the analytical method's specificity.

Forced_Degradation_Logic cluster_0 Stress Application cluster_1 Method Evaluation Drug Cefotiam Hexetil HCl Stress Apply Stress (Acid, Base, Heat, etc.) Drug->Stress DegradedSample Degraded Sample Stress->DegradedSample HPLC Analyze via HPLC DegradedSample->HPLC Evaluate Evaluate Peak Purity & Resolution HPLC->Evaluate Result Specificity Demonstrated Evaluate->Result

Figure 2. Forced degradation study logic.

Dissolution Testing

Frequently Asked Questions (FAQs) - Dissolution Testing

Q4: What are the official dissolution test methods for this compound tablets?

A4: this compound tablets are listed in the Japanese Pharmacopoeia (JP).[5][6] It is recommended to consult the current edition of the JP for the official dissolution test method, including apparatus, dissolution medium, rotation speed, and acceptance criteria.

Q5: this compound is poorly soluble in water. How can I achieve sink conditions during dissolution testing?

A5: For poorly soluble drugs like this compound, achieving sink conditions (where the concentration in the dissolution medium does not exceed 1/3 of the drug's saturation solubility) can be challenging. Here are some strategies:

  • Use of Surfactants: Incorporating a surfactant like sodium lauryl sulfate (SLS) in the dissolution medium can significantly enhance the solubility of the drug.

  • pH Adjustment: The solubility of this compound may be pH-dependent. Using a buffered dissolution medium at an appropriate pH can improve solubility.

  • Increase in Medium Volume: If feasible, increasing the volume of the dissolution medium can help maintain sink conditions.

Troubleshooting Guide - Dissolution Testing
ProblemPossible Cause(s)Suggested Solution(s)
Incomplete Dissolution - Poor solubility of the drug in the chosen medium. - Formulation issues (e.g., high binder concentration, excessive tablet hardness). - Inadequate agitation.- Add a surfactant (e.g., SLS) to the dissolution medium. - Optimize the pH of the medium. - Increase the rotation speed of the paddle or basket.
High Variability in Results - Inconsistent tablet manufacturing process. - Coning (mound formation) at the bottom of the vessel. - Air bubbles on the tablet surface.- Investigate and optimize the tablet manufacturing process. - Use a different apparatus (e.g., basket instead of paddle) or adjust the agitation speed. - Use deaerated dissolution medium.
Unexpectedly Fast Dissolution - Tablet disintegration is too rapid. - Formulation is not robust.- Evaluate the formulation for appropriate binder and disintegrant levels.
Filter Clogging - Excipients from the tablet are blocking the filter pores.- Use a filter with a larger pore size, if validated. - Centrifuge the dissolution samples before analysis.
Experimental Workflow for Dissolution Method Validation

The following diagram outlines the steps involved in validating a dissolution method.

Dissolution_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Documentation Dev Develop Dissolution Method (Apparatus, Medium, RPM) Specificity Specificity Dev->Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision Robustness Robustness Precision->Robustness Report Validation Report Robustness->Report

Figure 3. Dissolution method validation workflow.

References

Technical Support Center: Enhancing the Stability of Cefotiam Hexetil Hydrochloride in Pharmaceutical Compositions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cefotiam hexetil hydrochloride. The information is designed to address specific stability challenges encountered during experimental formulation and analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: this compound is susceptible to two main degradation pathways:

  • Hydrolysis of the hexetil ester: The ester prodrug moiety is hydrolyzed to release the active Cefotiam and other byproducts. This is a significant stability concern, particularly in the presence of moisture.

  • Isomerization of the Cefotiam core: The Δ³-isomer of the Cefotiam molecule can convert to the inactive Δ²-isomer.[1][2] This isomerization can be influenced by pH and temperature.

Q2: What are the optimal storage conditions for this compound raw material and its formulations?

A2: For solid-form this compound, storage at -20°C is recommended for long-term stability, potentially for more than three years. For short-term storage, 4°C is suitable for over a week. Stock solutions are best stored at -80°C and can be stable for more than a year. It is advisable to aliquot solutions to prevent repeated freeze-thaw cycles.[3]

Q3: How does pH affect the stability of this compound in aqueous solutions?

A3: Cephalosporins, in general, exhibit pH-dependent stability. While specific quantitative data for this compound is limited in the public domain, cephalosporin prodrug esters are known to be more stable in acidic to neutral pH ranges. Alkaline conditions can accelerate the hydrolysis of the ester linkage and the β-lactam ring.

Q4: What is the role of cyclodextrins in stabilizing this compound formulations?

A4: Cyclodextrins, such as the beta-cyclodextrin mentioned in stable formulations, can form inclusion complexes with drug molecules.[4] This encapsulation can protect the labile ester group of this compound from hydrolysis by limiting its interaction with water molecules in the formulation, thereby enhancing the overall stability of the drug product.

Troubleshooting Guide

Issue 1: Significant degradation of this compound is observed during wet granulation.

  • Potential Cause: The presence of water and heat during the granulation and drying processes can accelerate the hydrolysis of the ester prodrug.

  • Troubleshooting Steps:

    • Binder Selection: If possible, use a non-aqueous binder solution. If an aqueous binder is necessary, use the minimal amount required to achieve the desired granule properties.

    • Process Optimization: Minimize the wet massing time to reduce the exposure of the drug to water.

    • Drying Parameters: Employ a fluid bed dryer with controlled temperature and airflow to ensure rapid and efficient drying of the granules. Avoid excessively high temperatures that could promote degradation.[5]

    • Excipient Choice: Incorporate stabilizing excipients, such as anhydrous citric acid, which can create an acidic microenvironment that may slow down hydrolysis.[6]

Issue 2: The appearance of unknown peaks during HPLC stability analysis.

  • Potential Cause: These peaks could be degradation products resulting from hydrolysis, isomerization, or oxidation.

  • Troubleshooting Steps:

    • Forced Degradation Studies: Perform forced degradation studies under acidic, basic, oxidative, thermal, and photolytic conditions to intentionally generate degradation products.[1][2] This will help in identifying the retention times of potential degradants.

    • Peak Purity Analysis: Use a photodiode array (PDA) detector to check the peak purity of the main this compound peak and the unknown peaks. This can indicate if there is co-elution of multiple compounds.

    • Mass Spectrometry (MS) Coupling: Use LC-MS to obtain the mass-to-charge ratio (m/z) of the unknown peaks, which is a critical step in their identification and structural elucidation.

Issue 3: Poor content uniformity in the final dosage form.

  • Potential Cause: This can be due to improper mixing or segregation of the active pharmaceutical ingredient (API) and excipients, especially if there are significant differences in particle size and density.

  • Troubleshooting Steps:

    • Particle Size Analysis: Ensure that the particle size distribution of this compound and the chosen excipients are compatible to minimize segregation.

    • Blending Optimization: Optimize the blending time and speed to ensure a homogenous mixture without causing excessive particle attrition.

    • Granulation: If direct compression is problematic, consider granulation (wet or dry) to improve flow and content uniformity.

Data Presentation

Table 1: Example of a Stabilized this compound Tablet Formulation

ComponentQuantity per Unit (mg)Function
Cefotiam hexetil (as hydrochloride)100 - 200Active Pharmaceutical Ingredient
Anhydrous Citric Acid72 - 76Stabilizer, pH modifier
Beta-Cyclodextrin54 - 67Stabilizer, Complexing agent
Microcrystalline Cellulose73 - 80Diluent, Binder
Hydroxypropyl Cellulose40 - 60Binder
Silicon Dioxide2 - 3Glidant
Magnesium Stearate3.6 - 5Lubricant

Data extracted from a patent for a stable this compound composition.[6]

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the conditions for inducing degradation of this compound to identify potential degradation products and to develop a stability-indicating analytical method.

  • Acid Hydrolysis:

    • Dissolve 20 mg of this compound in 1.0 mL of 0.1 M HCl.

    • Maintain the solution at room temperature for 3 hours.

    • Neutralize the solution with 0.1 M NaOH before analysis.[1][2]

  • Base Hydrolysis:

    • Dissolve 20 mg of this compound in 1.0 mL of 0.1 M NaOH.

    • Maintain the solution at room temperature for 3 hours.

    • Neutralize the solution with 0.1 M HCl before analysis.[1][2]

  • Oxidative Degradation:

    • Dissolve 20 mg of this compound in 1.0 mL of 10% hydrogen peroxide (H₂O₂).

    • Store the solution at room temperature for 20 minutes.[1][2]

  • Thermal Degradation:

    • Place the solid drug substance in an oven at 60°C for 5 days or at 80°C for 12 hours.

    • Allow the sample to cool to room temperature before preparing for analysis.[2]

  • Photolytic Degradation:

    • Expose the solid drug substance to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).

    • Analyze the sample alongside a control sample protected from light.

Protocol 2: Stability-Indicating HPLC Method

This method is adapted from a published study on Cefotiam hydrochloride and is suitable for separating this compound from its potential degradation products.[2]

  • Chromatographic System:

    • Column: Kromasil reversed-phase C18 (4.6 x 250 mm, 5 µm)

    • Column Temperature: 40°C

    • Detection Wavelength: 254 nm

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

  • Mobile Phase:

    • A gradient elution using a suitable buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol). The exact gradient program should be optimized to achieve adequate separation of all degradation products from the parent drug.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in a suitable diluent (e.g., a mixture of water and acetonitrile) to a final concentration within the linear range of the method.

    • Filter the sample through a 0.45 µm filter before injection.

  • Method Validation:

    • The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Mandatory Visualizations

degradation_pathway cluster_hydrolysis Ester Hydrolysis cluster_isomerization Core Isomerization Cefotiam Hexetil Cefotiam Hexetil Cefotiam Cefotiam Cefotiam Hexetil->Cefotiam Hydrolysis Inactive Products Inactive Products Cefotiam->Inactive Products Further Degradation Active Cefotiam (Δ³-isomer) Active Cefotiam (Δ³-isomer) Inactive Cefotiam (Δ²-isomer) Inactive Cefotiam (Δ²-isomer) Active Cefotiam (Δ³-isomer)->Inactive Cefotiam (Δ²-isomer) Isomerization

Caption: Primary degradation pathways of this compound.

experimental_workflow cluster_formulation Formulation Development cluster_stability Stability Testing Excipient Compatibility Excipient Compatibility Prototype Formulation Prototype Formulation Excipient Compatibility->Prototype Formulation Selection Process Optimization Process Optimization Prototype Formulation->Process Optimization e.g., Wet Granulation Forced Degradation Forced Degradation Process Optimization->Forced Degradation Stress Testing Stability-Indicating HPLC Method Stability-Indicating HPLC Method Forced Degradation->Stability-Indicating HPLC Method Develop & Validate Analysis of Stability Samples Analysis of Stability Samples Stability-Indicating HPLC Method->Analysis of Stability Samples Routine Testing

Caption: Workflow for developing a stable pharmaceutical formulation.

References

Technical Support Center: Cefotiam Hexetil Hydrochloride Pediatric Formulation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on pediatric formulations of Cefotiam Hexetil Hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the primary formulation challenges associated with this compound for pediatric use?

A1: The main challenges in developing pediatric formulations of this compound are its poor aqueous solubility, inherent bitter taste, and chemical stability in liquid dosage forms. These factors can significantly impact patient compliance, bioavailability, and the overall therapeutic efficacy in children.

Q2: What is the aqueous solubility of this compound, and how can it be improved for a liquid formulation?

A2: this compound is known to have low water solubility. While specific quantitative data in pediatric-relevant media is limited in publicly available literature, its solubility in water is reported to be 33 mg/mL.[1] For pediatric oral suspensions or solutions, enhancing solubility is crucial for dose uniformity and absorption.

Troubleshooting Guide: Solubility Enhancement

Problem Possible Cause Suggested Solution
Drug precipitation in the formulationPoor solubility of this compound in the aqueous vehicle.1. Co-solvents: Investigate the use of pediatric-safe co-solvents such as glycerin or propylene glycol.[2] 2. pH adjustment: The stability of cephalosporins is pH-dependent. Determine the pH of maximum stability and solubility for this compound, likely in the range of pH 4.5-6.5.[3] 3. Complexation: Explore the use of complexing agents like cyclodextrins (e.g., β-cyclodextrin) to form inclusion complexes and enhance solubility.[4][5][6]
Inconsistent drug contentInadequate dissolution of the drug during manufacturing.1. Particle size reduction: Micronization of the API can increase the surface area for dissolution. 2. Use of surfactants: Employ non-ionic surfactants at safe pediatric levels to improve wetting and dissolution.

Q3: How can the bitter taste of this compound be masked in a pediatric formulation?

A3: Masking the bitter taste of this compound is critical for patient adherence in the pediatric population. Several techniques can be employed, often in combination.

Troubleshooting Guide: Taste Masking

Problem Possible Cause Suggested Solution
Poor palatability and patient refusalInherent bitterness of the API.1. Sweeteners and Flavors: Utilize a combination of sweeteners (e.g., sucrose, sucralose, sorbitol) and flavors (e.g., cherry, bubblegum) that are appealing to children.[2][7] 2. Polymer Coating: Microencapsulation of the drug particles with a polymer barrier can prevent the drug from dissolving in the mouth and interacting with taste buds.[8] 3. Ion-Exchange Resins: Complexation of the drug with an ion-exchange resin can effectively mask the taste.[9] 4. Complexation with Cyclodextrins: Formation of an inclusion complex with cyclodextrins can physically block the drug from interacting with taste receptors.[4][5][6][9]
Ineffective taste maskingInsufficient concentration of taste-masking agents or inappropriate technique.1. Optimize Sweetener/Flavor Concentration: Conduct sensory panel studies to determine the optimal concentration of sweeteners and flavors. 2. Evaluate Coating Efficiency: If using polymer coating, assess the coating thickness and integrity to ensure it withstands the oral transit time. 3. Assess Complexation Efficiency: For cyclodextrin or ion-exchange resin complexes, confirm the degree of complexation.

Q4: What are the key stability considerations for a this compound pediatric suspension?

A4: this compound, like other β-lactam antibiotics, is susceptible to hydrolysis, which can lead to loss of potency and the formation of degradation products. The stability of a pediatric suspension is influenced by pH, temperature, and excipients.

Troubleshooting Guide: Formulation Stability

Problem Possible Cause Suggested Solution
Loss of drug potency over timeHydrolysis of the β-lactam ring.1. pH Control: Maintain the formulation pH within the range of maximum stability (typically pH 4.5-6.5 for cephalosporins) using a suitable buffering system.[3] 2. Storage Conditions: Recommend refrigerated storage to slow down degradation kinetics.
Formation of degradation productsChemical degradation of the API.1. Excipient Compatibility: Conduct compatibility studies with all excipients to ensure they do not accelerate drug degradation. 2. Antioxidants: If oxidative degradation is a concern, consider the inclusion of pediatric-safe antioxidants.
Physical instability (e.g., caking, poor redispersibility)Inadequate suspension properties.1. Suspending Agents: Use appropriate suspending agents (e.g., xanthan gum, hypromellose) to maintain a uniform dispersion. 2. Flocculating Agents: Introduce flocculating agents to create easily redispersible flocs.

Quantitative Data Summary

Table 1: Solubility of this compound

Solvent Solubility Reference
Dimethyl Sulfoxide (DMSO)55 mg/mL[10]
Water33 mg/mL[1]
Ethanol22 mg/mL[1]

Table 2: Example of a Stable Tablet Formulation Composition for this compound (Per Unit Dose)

Component Amount Reference
Cefotiam hexetil100 - 200 mg[2]
Anhydrous citric acid72 - 76 mg[2]
L-tartaric acid0 - 30 mg[2]
Microcrystalline cellulose73 - 80 mg[2]
Beta-cyclodextrin54 - 67 mg[2]
Hydroxypropyl cellulose40 - 60 mg[2]
Silicon dioxide2 - 3 mg[2]
Magnesium stearate3.6 - 5 mg[2]

Note: This tablet formulation provides insights into excipients that are compatible with this compound and could be adapted for a pediatric powder for suspension formulation.

Experimental Protocols

Protocol 1: Evaluation of Taste-Masking Efficiency using a Human Taste Panel

Objective: To quantitatively assess the bitterness of a this compound formulation and the effectiveness of taste-masking strategies.

Methodology:

  • Panel Selection: Recruit a panel of trained adult volunteers.

  • Standard Preparation: Prepare a series of standard solutions of quinine hydrochloride with known bitterness scores (e.g., on a 5-point scale).[11]

  • Sample Preparation: Prepare the this compound formulation (placebo, unmasked drug, and taste-masked formulations).

  • Evaluation Procedure:

    • Volunteers rinse their mouths with purified water.

    • A measured amount of the sample is held in the mouth for a specific duration (e.g., 10-30 seconds) and then expectorated.

    • Volunteers rate the bitterness of the sample based on the quinine hydrochloride standard scale.

    • A washout period with water and unsalted crackers is provided between samples.

  • Data Analysis: Analyze the bitterness scores statistically to compare the different formulations.

Protocol 2: Preparation and Evaluation of a Taste-Masked this compound Suspension using Cyclodextrin Complexation

Objective: To prepare a taste-masked oral suspension of this compound using β-cyclodextrin and evaluate its in vitro characteristics.

Methodology:

  • Complexation:

    • Prepare an aqueous solution of β-cyclodextrin.

    • Slowly add this compound to the cyclodextrin solution while stirring continuously.

    • Continue stirring for a specified period (e.g., 24 hours) to allow for complex formation.

    • Lyophilize or spray-dry the resulting solution to obtain the drug-cyclodextrin complex powder.

  • Suspension Formulation:

    • Disperse a suspending agent (e.g., xanthan gum) in a portion of purified water.

    • In a separate vessel, dissolve sweeteners, preservatives, and buffering agents in the remaining water.

    • Gradually add the drug-cyclodextrin complex to the sweetened, buffered solution with continuous mixing.

    • Incorporate the suspending agent dispersion and mix until a uniform suspension is obtained.

    • Add flavor and mix.

  • In Vitro Evaluation:

    • Drug Content: Determine the drug content uniformity of the suspension.

    • pH: Measure the pH of the suspension.

    • Viscosity and Redispersibility: Evaluate the rheological properties and the ability of the sediment to redisperse upon shaking.

    • In Vitro Drug Release: Perform dissolution testing in a medium simulating gastrointestinal fluid (e.g., simulated gastric fluid followed by simulated intestinal fluid) to ensure the drug is released from the complex for absorption.

Visualizations

Taste_Masking_Workflow cluster_formulation Formulation Development cluster_evaluation Evaluation API Cefotiam Hexetil HCl (Bitter API) Complexation Complexation (e.g., Cyclodextrin) API->Complexation Coating Polymer Coating API->Coating Suspension Final Pediatric Suspension Complexation->Suspension Coating->Suspension Excipients Addition of Sweeteners & Flavors Excipients->Suspension InVitro In Vitro Testing (Dissolution, Stability) Suspension->InVitro Sensory Sensory Panel (Taste Assessment) Suspension->Sensory Palatable Palatable Pediatric Formulation InVitro->Palatable Sensory->Palatable

Caption: Workflow for the development and evaluation of a taste-masked pediatric formulation.

Solubility_Enhancement_Strategy cluster_methods Solubility Enhancement Methods Start Poorly Soluble API (Cefotiam Hexetil HCl) Decision Is solubility adequate for pediatric liquid dosage? Start->Decision CoSolvency Co-solvency Decision->CoSolvency No pH_Adjust pH Adjustment Decision->pH_Adjust No Complex Complexation (Cyclodextrins) Decision->Complex No ParticleSize Particle Size Reduction Decision->ParticleSize No Formulation Proceed to Formulation Decision->Formulation Yes CoSolvency->Formulation pH_Adjust->Formulation Complex->Formulation ParticleSize->Formulation

Caption: Decision tree for selecting a solubility enhancement strategy.

References

Validation & Comparative

A Comparative Analysis of In Vitro Activity: Cefotiam Hexetil Hydrochloride versus Cefpodoxime Proxetil

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of third-generation oral cephalosporins, Cefotiam hexetil hydrochloride and Cefpodoxime proxetil stand out for their broad spectrum of activity against a variety of bacterial pathogens. This guide provides a detailed comparison of their in vitro efficacy, supported by experimental data, to inform researchers, scientists, and drug development professionals.

Comparative Antibacterial Spectrum

Both Cefotiam and Cefpodoxime are prodrugs, hydrolyzed in the body to their active forms, Cefotiam and Cefpodoxime, respectively.[1][2] These active metabolites exhibit potent bactericidal activity by inhibiting bacterial cell wall synthesis.[3][4] While both are effective against a wide range of Gram-positive and Gram-negative bacteria, notable differences in their in vitro activity profiles exist.

Cefpodoxime generally demonstrates superior in vitro activity compared to Cefotiam against many common pathogens.[5] It is highly effective against respiratory tract pathogens such as Streptococcus pneumoniae, Haemophilus influenzae, and Moraxella catarrhalis.[6] Cefpodoxime also shows potent activity against a wide array of Enterobacteriaceae.[5][6]

Cefotiam is also active against many Gram-positive and Gram-negative organisms, including Staphylococcus aureus (methicillin-susceptible strains), various Streptococcus species, Escherichia coli, and Klebsiella pneumoniae.[7][8][9] However, its activity against some Gram-negative bacteria, such as Proteus mirabilis, may be less pronounced compared to Cefpodoxime.[5][9] Both antibiotics exhibit limited activity against Pseudomonas aeruginosa and enterococci.[4][9][10]

Minimum Inhibitory Concentration (MIC) Data

The following table summarizes the comparative in vitro activity of Cefotiam and Cefpodoxime against key bacterial isolates, as indicated by their Minimum Inhibitory Concentration (MIC) values. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

Bacterial SpeciesCefotiam MIC (µg/mL)Cefpodoxime MIC (µg/mL)
Staphylococcus aureus (MSSA)0.5 - 1[8]4 (MIC90)[11]
Streptococcus pneumoniae0.05 (MIC60)[12]≤ 0.015 (MIC90)[5]
Haemophilus influenzae (β-lactamase negative)-≤ 1[13]
Haemophilus influenzae (β-lactamase positive)0.1 (MIC60)[12]≤ 1[13]
Moraxella catarrhalis-≤ 1 (90%)[5]
Escherichia coli-≤ 1 (90%)[5]
Klebsiella pneumoniae-≤ 1 (90%)[5]
Proteus mirabilis1.56[8]≤ 1 (90%)[5]

Note: MIC values can vary depending on the specific strain and testing methodology. The data presented is a synthesis from multiple sources for comparative purposes.

Experimental Protocols

The determination of in vitro antibacterial activity, specifically the Minimum Inhibitory Concentration (MIC), is a standardized process crucial for comparing the efficacy of antibiotics. The following outlines a typical experimental protocol.

Workflow for Determining Minimum Inhibitory Concentration (MIC)

G cluster_prep Preparation cluster_assay MIC Assay cluster_analysis Data Analysis start Bacterial Isolate Selection culture Overnight Culture in Broth start->culture suspension Standardized Bacterial Suspension (e.g., 0.5 McFarland) culture->suspension dilution Serial Dilution of Antibiotics suspension->dilution Inoculum inoculation Inoculation of Microtiter Plates dilution->inoculation incubation Incubation (e.g., 35°C for 18-24h) inoculation->incubation reading Visual or Spectrophotometric Reading incubation->reading mic Determination of MIC reading->mic

Caption: Workflow for MIC determination.

Detailed Methodology:

  • Bacterial Strains and Culture Conditions: A diverse panel of recent clinical isolates of both Gram-positive and Gram-negative bacteria are selected. The bacteria are cultured overnight at 35-37°C in a suitable broth medium, such as Mueller-Hinton Broth (MHB).

  • Preparation of Inoculum: The overnight bacterial culture is diluted to achieve a standardized turbidity, typically corresponding to a 0.5 McFarland standard. This ensures a consistent number of bacteria are used in each test.

  • Antimicrobial Agents: Stock solutions of this compound and Cefpodoxime proxetil are prepared. Serial twofold dilutions of the antibiotics are then made in microtiter plates using broth medium to achieve a range of concentrations.

  • MIC Determination: The standardized bacterial suspension is added to each well of the microtiter plates containing the serially diluted antibiotics. The plates are then incubated at 35-37°C for 18-24 hours.

  • Interpretation of Results: Following incubation, the MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria.

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

Both Cefotiam and Cefpodoxime are β-lactam antibiotics that exert their bactericidal effect by interfering with the synthesis of the bacterial cell wall.

G cluster_drug Antibiotic Action cluster_bacterium Bacterial Cell drug Cefotiam / Cefpodoxime (β-Lactam Antibiotic) pbp Penicillin-Binding Proteins (PBPs) drug->pbp Binds to and Inactivates transpeptidation Transpeptidation Reaction pbp->transpeptidation Catalyzes cell_wall Peptidoglycan Cell Wall Synthesis transpeptidation->cell_wall Final Step in lysis Cell Lysis transpeptidation->lysis Inhibition leads to

Caption: Mechanism of action of β-lactam antibiotics.

The active forms of these drugs bind to and inactivate penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis. Peptidoglycan provides structural integrity to the bacterial cell wall. By inhibiting this process, the cell wall becomes weakened, leading to cell lysis and bacterial death.

References

Navigating Penicillin Allergy: A Comparative Guide to Cefotiam Hexetil Hydrochloride Cross-reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity of cephalosporins in penicillin-allergic patients is a critical aspect of antibiotic development and clinical practice. This guide provides a detailed comparison of Cefotiam hexetil hydrochloride's potential for cross-reactivity in this patient population, supported by available data and experimental methodologies.

The central tenet of beta-lactam cross-reactivity has shifted from a broad-class effect to a more nuanced understanding based on structural similarities, particularly of the R1 side chain. While the historically cited 10% cross-reactivity rate between penicillins and cephalosporins is now considered an overestimation, the potential for hypersensitivity reactions remains a significant clinical concern. This guide will delve into the specifics of this compound, a second-generation cephalosporin, and its place within the landscape of antibiotic alternatives for penicillin-allergic individuals.

The Decisive Role of the R1 Side Chain in Cross-Reactivity

The immunological basis for cross-reactivity between penicillins and cephalosporins lies predominantly in the similarity of their R1 side chains, not the shared β-lactam ring.[1][2][3][4][5] The R1 side chain is the most immunogenic part of the molecule. When an individual has an IgE-mediated allergy to a specific penicillin, their immune system may recognize and react to a cephalosporin with a structurally similar or identical R1 side chain.

Cefotiam possesses a (2-amino-1,3-thiazol-4-yl)acetamido group at its R1 position. A crucial step in assessing its cross-reactivity potential is to compare this structure with the R1 side chains of various penicillins. While a direct structural analog among commonly prescribed penicillins is not readily apparent, this dissimilarity suggests a potentially lower risk of cross-reactivity.

Comparative Analysis of Cross-Reactivity Rates

While specific large-scale clinical trials on Cefotiam cross-reactivity in penicillin-allergic patients are limited in the readily available literature, we can infer its potential by examining data from second-generation cephalosporins as a class and comparing them to other cephalosporins and alternative antibiotics.

It's important to note that for penicillin-allergic patients, the use of third- or fourth-generation cephalosporins or cephalosporins with dissimilar side chains to the offending penicillin carries a negligible risk of a cross-allergy.[6] The overall cross-reactivity rate between penicillins and cephalosporins is estimated to be around 1% when using first-generation cephalosporins or those with similar R1 side chains.[6]

Antibiotic ClassCross-Reactivity Rate in Penicillin-Allergic Patients (General)Key Considerations
First-Generation Cephalosporins Higher risk, especially with similar R1 side chains to aminopenicillins (e.g., amoxicillin, ampicillin).[6]Share structural similarities with some penicillins.
Second-Generation Cephalosporins (e.g., Cefotiam) Generally lower risk than first-generation.[2][6]Risk is dependent on R1 side chain similarity.
Third/Fourth-Generation Cephalosporins Negligible risk.[6]R1 side chains are significantly different from penicillins.
Carbapenems Less than 1%.[7]Structurally distinct from penicillins.
Monobactams (e.g., Aztreonam) No significant reported cross-reactivity.[7]Unique β-lactam ring structure.

Experimental Protocols for Assessing Cross-Reactivity

Several methodologies are employed to evaluate the cross-reactivity of β-lactam antibiotics. These protocols are essential for both clinical diagnosis and drug development research.

Skin Testing

Skin testing is a primary method for identifying IgE-mediated hypersensitivity.

  • Procedure: Involves epicutaneous (prick) and intradermal tests with non-irritating concentrations of the antibiotic.

  • Reagents: Major determinants (e.g., penicilloyl-polylysine for penicillin) and minor determinants are used. For cephalosporins, the specific drug is tested.

  • Interpretation: A positive test is indicated by a wheal and flare reaction larger than the negative control.

  • Limitations: Negative predictive value is high, but a negative result does not completely rule out the possibility of a reaction.

In Vitro IgE Immunoassays

These laboratory tests measure the presence of specific IgE antibodies to the antibiotic in a patient's serum.

  • Procedure: Techniques like Radioallergosorbent Test (RAST) or Enzyme-Linked Immunosorbent Assay (ELISA) are used.[8]

  • Application: Can help in identifying sensitization to specific β-lactam structures.

  • Limitations: May have lower sensitivity compared to skin testing.

Drug Provocation Test (DPT)

Considered the gold standard for diagnosing drug hypersensitivity, a DPT involves the controlled administration of the drug to the patient.

  • Procedure: The drug is given in gradually increasing doses under close medical supervision.[9]

  • Indication: Performed when skin tests are negative or unavailable, and the clinical need for the drug is high.

  • Outcome: A negative DPT confirms the patient can tolerate the drug.

Visualizing the Pathways and Processes

To better understand the underlying mechanisms and experimental workflows, the following diagrams are provided.

Hypersensitivity_Pathway cluster_Initial_Exposure Initial Exposure to Penicillin cluster_Sensitization Sensitization Phase cluster_Reexposure Re-exposure & Cross-Reactivity Penicillin Penicillin APC Antigen Presenting Cell Penicillin->APC Processed TH2 T-Helper 2 Cell APC->TH2 Presents Antigen B_Cell B-Cell TH2->B_Cell Activates Plasma_Cell Plasma Cell B_Cell->Plasma_Cell Differentiates IgE Penicillin-specific IgE Plasma_Cell->IgE Produces Mast_Cell Mast Cell IgE->Mast_Cell Binds to Cefotiam Cefotiam Cefotiam->Mast_Cell Cross-links IgE (if R1 side chain is similar) Mediators Release of Inflammatory Mediators Mast_Cell->Mediators Degranulation Symptoms Allergic Symptoms Mediators->Symptoms

Caption: IgE-Mediated Hypersensitivity and Cross-Reactivity Mechanism.

Experimental_Workflow Patient Patient with History of Penicillin Allergy Clinical_Eval Clinical Evaluation of Allergy History Patient->Clinical_Eval Skin_Test Penicillin & Cephalosporin Skin Testing Clinical_Eval->Skin_Test In_Vitro_Test In Vitro IgE Assay (RAST/ELISA) Clinical_Eval->In_Vitro_Test Risk_Strat Risk Stratification Skin_Test->Risk_Strat In_Vitro_Test->Risk_Strat Low_Risk Low Risk of Cross-Reactivity Risk_Strat->Low_Risk High_Risk High Risk of Cross-Reactivity Risk_Strat->High_Risk DPT Drug Provocation Test Low_Risk->DPT Avoid_Cefotiam Avoid Cefotiam / Consider Alternatives High_Risk->Avoid_Cefotiam Safe_Admin Safe Administration of Cefotiam DPT->Safe_Admin Negative DPT->Avoid_Cefotiam Positive

Caption: Experimental Workflow for Assessing Cefotiam Cross-Reactivity.

Conclusion and Future Directions

The available evidence suggests that the risk of cross-reactivity between penicillins and second-generation cephalosporins like this compound is low, particularly if the R1 side chains are dissimilar. However, a cautious approach is always warranted, especially in patients with a history of severe, IgE-mediated reactions to penicillin.

For drug development professionals, there is a clear need for further research to generate specific data on the cross-reactivity of Cefotiam. Prospective clinical trials involving penicillin-allergic patients, utilizing standardized skin testing and drug provocation tests, would provide invaluable quantitative data to guide clinical decision-making. Furthermore, in vitro studies exploring the binding affinity of penicillin-specific IgE antibodies to Cefotiam and its metabolites would offer deeper mechanistic insights. Such data would not only enhance the safety profile of Cefotiam but also contribute to the broader understanding of β-lactam cross-reactivity.

References

A Comparative Guide to the Quantification of Cefotiam Hexetil Hydrochloride: HPLC vs. UV Spectrophotometry

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of active pharmaceutical ingredients (APIs) is paramount for ensuring product quality, safety, and efficacy. This guide provides a detailed comparison of two common analytical techniques, High-Performance Liquid Chromatography (HPLC) and Ultraviolet-Visible (UV) Spectrophotometry, for the quantification of Cefotiam hexetil hydrochloride, a cephalosporin antibiotic. This comparison is supported by established experimental protocols and performance data to aid in method selection and validation.

High-Performance Liquid Chromatography (HPLC): A High-Precision Approach

HPLC stands as the gold standard for the quantification of this compound, offering high specificity, sensitivity, and the ability to separate the API from its impurities and degradation products. The United States Pharmacopeia (USP) provides an official assay method for the closely related Cefotiam Hydrochloride, which is readily adaptable for this compound.

Experimental Protocol: HPLC Method

This protocol is based on the principles outlined in the USP monograph for Cefotiam Hydrochloride and common practices for related cephalosporins.

Chromatographic Conditions:

ParameterSpecification
Column C18, 4.6 mm x 250 mm, 5 µm packing
Mobile Phase A mixture of a suitable buffer (e.g., phosphate or acetate buffer, pH adjusted) and an organic modifier (e.g., acetonitrile or methanol). A common starting point is a ratio of 85:15 (buffer:organic modifier).
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Detection UV at 254 nm
Column Temperature 40 °C

Standard and Sample Preparation:

  • Standard Preparation: Accurately weigh a suitable amount of this compound reference standard and dissolve in the mobile phase to achieve a known concentration (e.g., 0.1 mg/mL).

  • Sample Preparation: Accurately weigh the sample containing this compound, dissolve it in the mobile phase to achieve a similar concentration as the standard solution, and filter through a 0.45 µm filter before injection.

Performance Data: HPLC Method Validation

The following table summarizes the typical validation parameters for an HPLC method for this compound quantification, as per International Council for Harmonisation (ICH) guidelines.

Validation ParameterTypical Acceptance CriteriaExpected Performance
Linearity (r²) ≥ 0.999Excellent linearity is expected over a concentration range of approximately 50-150% of the target concentration.
Accuracy (% Recovery) 98.0% - 102.0%High accuracy is achievable with this method.
Precision (% RSD) ≤ 2.0%Both repeatability and intermediate precision should be well within this limit.
Limit of Detection (LOD) Signal-to-noise ratio of 3:1Expected to be in the low ng/mL range.
Limit of Quantification (LOQ) Signal-to-noise ratio of 10:1Expected to be in the ng/mL to low µg/mL range.
Specificity No interference from placebo or degradation productsThe chromatographic separation should effectively resolve the this compound peak from all potential interfering peaks.

Experimental Workflow: HPLC Quantification

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh_std Weigh Reference Standard dissolve_std Dissolve in Mobile Phase weigh_std->dissolve_std weigh_sample Weigh Sample dissolve_sample Dissolve in Mobile Phase weigh_sample->dissolve_sample inject Inject into HPLC System dissolve_std->inject filter_sample Filter Sample (0.45 µm) dissolve_sample->filter_sample filter_sample->inject separate Chromatographic Separation (C18 Column) inject->separate detect UV Detection at 254 nm separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Concentration integrate->calculate

HPLC Quantification Workflow for this compound.

UV-Visible Spectrophotometry: A Simpler, High-Throughput Alternative

Experimental Protocol: UV Spectrophotometric Method

This proposed protocol is based on methods developed for other cephalosporins.

Instrumental Parameters:

ParameterSpecification
Spectrophotometer Double beam UV-Visible Spectrophotometer
Wavelength of Maximum Absorbance (λmax) To be determined by scanning a solution of this compound in the chosen solvent (typically between 250-290 nm for cephalosporins). A reported λmax for Cefotiam is around 260 nm.[1]
Solvent A suitable solvent in which the drug is soluble and stable (e.g., 0.1 M HCl, methanol, or a buffer solution).

Standard and Sample Preparation:

  • Standard Preparation: Prepare a stock solution of the this compound reference standard in the chosen solvent. From this stock, prepare a series of dilutions to create a calibration curve.

  • Sample Preparation: Prepare a solution of the sample in the same solvent to obtain a concentration that falls within the range of the calibration curve.

Performance Data: UV Spectrophotometric Method Validation

The following table outlines the expected performance of a validated UV spectrophotometric method for this compound quantification.

Validation ParameterTypical Acceptance CriteriaExpected Performance
Linearity (r²) ≥ 0.999Good linearity is expected over a defined concentration range.
Accuracy (% Recovery) 98.0% - 102.0%High accuracy is achievable, provided there is no interference from excipients.
Precision (% RSD) ≤ 2.0%Good precision for replicate measurements.
Limit of Detection (LOD) Based on the standard deviation of the response and the slope of the calibration curve.Generally higher than HPLC, in the µg/mL range.
Limit of Quantification (LOQ) Based on the standard deviation of the response and the slope of the calibration curve.Generally higher than HPLC, in the µg/mL range.
Specificity Potential for interference from UV-absorbing excipients.This method is less specific than HPLC and may be susceptible to interference from other components in the sample matrix.

Comparison Summary: HPLC vs. UV Spectrophotometry

FeatureHPLCUV Spectrophotometry
Specificity High (separates analyte from impurities)Lower (measures total absorbance at a specific wavelength)
Sensitivity High (LOD/LOQ in ng/mL range)Moderate (LOD/LOQ in µg/mL range)
Throughput Lower (longer run times per sample)High (rapid measurements)
Cost (Instrument & Consumables) HigherLower
Complexity More complex (requires skilled operators)Simpler to operate
Application R&D, stability studies, impurity profiling, final product releaseRoutine QC, in-process control, raw material testing (where specificity is not a major concern)

Conclusion

Both HPLC and UV Spectrophotometry are valuable analytical tools for the quantification of this compound. The choice of method depends on the specific requirements of the analysis.

  • HPLC is the preferred method when high specificity and sensitivity are required, such as in drug development, for stability-indicating assays, and for the analysis of complex mixtures.

  • UV Spectrophotometry offers a rapid and cost-effective solution for routine quality control applications where the sample matrix is well-characterized and interference from other components is minimal.

For drug development professionals, a validated HPLC method is indispensable for comprehensive characterization and quality control. However, a validated UV spectrophotometric method can serve as a valuable and efficient tool for routine analysis throughout the manufacturing process.

References

A Head-to-Head Comparison of Cefotiam Hexetil Hydrochloride and Other Oral Cephalosporins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the oral cephalosporin Cefotiam hexetil hydrochloride with other commonly used oral cephalosporins, namely Cefuroxime axetil, Cefpodoxime proxetil, and Cefaclor. The comparison is based on available experimental data on in vitro activity, pharmacokinetic properties, clinical efficacy, and safety profiles.

In Vitro Activity

The in vitro activity of cephalosporins is a crucial indicator of their potential clinical efficacy. This is typically determined by the minimum inhibitory concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The lower the MIC value, the more potent the antibiotic is against the pathogen.

A study of respiratory pathogens revealed that the active form of Cefotiam hexetil, Cefotiam, demonstrates notable activity against key bacteria. Its Minimum Inhibitory Concentrations (MICs) against 46 strains of Haemophilus influenzae ranged from 0.20 to 3.13µg/ml, and against 49 strains of Streptococcus pneumoniae, the range was ≤0.012 to 0.78µg/ml.

Cefpodoxime has demonstrated potent activity against members of the Enterobacteriaceae family and is particularly effective against common respiratory pathogens like Streptococcus pneumoniae (MIC90, 0.12 µg/ml), Haemophilus influenzae (MIC90, 0.12 µg/ml), and Moraxella catarrhalis (MIC90, 1 µg/ml).[1] Compared to other oral cephalosporins, cefpodoxime shows a broader spectrum of activity.[1][2] Against ampicillin-sensitive and beta-lactamase-producing strains of Haemophilus influenzae, the MIC90s of cefpodoxime were 0.12 and 0.25 mg/l, respectively.[3] For penicillin-sensitive pneumococci, the MIC90 was 0.06 mg/l.[3] In a comparative study, cefpodoxime was found to be about eight-fold more active than cefuroxime and 8-16-fold more active than cefaclor and cephalexin against Enterobacteriaceae.[4]

PathogenCefotiam (MIC Range)Cefpodoxime (MIC90)Cefuroxime (MIC90)Cefaclor (MIC90)
Streptococcus pneumoniae≤0.012 - 0.78 µg/ml0.12 µg/ml--
Haemophilus influenzae0.20 - 3.13 µg/ml0.12 µg/ml-4 - 32 mg/l
Moraxella catarrhalis-1 µg/ml--
Staphylococcus aureus-4 mg/l--
Enterobacteriaceae-≤ 1 mg/l> 8 mg/l> 16 mg/l

Data for Cefotiam is presented as a range from a single study. MIC90 values for other cephalosporins are from various sources and may not be directly comparable.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC of an antimicrobial agent can be determined using various methods, with agar and broth dilution being the most common.

Agar Dilution Method
  • Preparation of Antibiotic Plates : A series of agar plates are prepared, each containing a different concentration of the antibiotic. This is achieved by adding specific volumes of a stock antibiotic solution to molten agar before it solidifies.

  • Inoculum Preparation : The bacterial strains to be tested are cultured overnight and then diluted to a standardized concentration, typically 10^4 colony-forming units (CFU) per spot.

  • Inoculation : A small, fixed volume of the standardized bacterial suspension is spotted onto the surface of each antibiotic-containing agar plate.

  • Incubation : The plates are incubated at a suitable temperature (usually 37°C) for 16-20 hours.

  • Reading Results : The MIC is determined as the lowest concentration of the antibiotic that completely inhibits the visible growth of the bacteria on the agar surface.

MIC_Determination_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis start Start prep_antibiotic Prepare serial dilutions of antibiotic start->prep_antibiotic mix Mix antibiotic dilutions with agar and pour plates prep_antibiotic->mix prep_agar Prepare molten agr medium prep_agar->mix prep_inoculum Prepare standardized bacterial inoculum inoculate Inoculate plates with bacterial suspension prep_inoculum->inoculate mix->inoculate incubate Incubate plates (16-20 hours) inoculate->incubate read_results Observe for bacterial growth incubate->read_results determine_mic Determine MIC read_results->determine_mic end_point End determine_mic->end_point

Workflow for MIC Determination using Agar Dilution

Pharmacokinetic Properties

Pharmacokinetics describes how the body absorbs, distributes, metabolizes, and excretes a drug. Key parameters include Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the curve, representing total drug exposure). Cefotiam hexetil is a prodrug that is hydrolyzed to its active form, cefotiam, after oral administration.

After a 400 mg oral dose of Cefotiam hexetil, the active metabolite cefotiam reaches a maximum plasma concentration (Cmax) of 2.6 mg/ml at a Tmax of 2.1 hours. The bioavailability of oral Cefotiam hexetil is approximately 45%. The plasma protein binding of cefotiam is about 40%, and it has a serum elimination half-life of approximately 1 hour in healthy individuals.[4]

For comparison, the pharmacokinetic profiles of other oral cephalosporins are presented in the table below. It is important to note that these values can vary depending on the study population, dosage, and whether the drug was taken with food.

ParameterCefotiam HexetilCefuroxime AxetilCefpodoxime ProxetilCefaclor
Dose 400 mg250 mg100 mg250 mg
Cmax (mg/L) 2.6-1.12 ± 0.284.95 ± 2.41
Tmax (h) 2.1-2.38 ± 0.43-
Elimination Half-life (h) ~1.0-1.92 ± 0.550.69 ± 0.6
Protein Binding (%) ~40-18 - 23-
Bioavailability (%) ~45-~50-

Pharmacokinetic parameters can vary significantly between studies.

Clinical Efficacy

Clinical trials are essential for evaluating the efficacy and safety of antibiotics in treating infections.

In a randomized, double-blind study comparing Cefotiam hexetil (200 mg twice daily) with cefixime (200 mg twice daily) for the treatment of chronic sinusitis, the clinical success rates (cure + improvement) were similar between the two groups. The success rate for Cefotiam hexetil was 82%, while for cefixime it was 80%.[5] Another study on the use of Cefotiam hexetil for ear, nose, and throat infections reported a clinical success rate of 90% with a daily dose of 600 mg.[6]

In the treatment of acute sinusitis, cefpodoxime proxetil was found to be more effective than cefaclor, with a complete clinical cure in 84% of cases compared to 68% for cefaclor.[7] However, the overall clinical efficacy (cure + improvement) was similar for both drugs (95% for cefpodoxime proxetil and 93% for cefaclor).[7] For skin and soft tissue infections, both cefpodoxime proxetil and cefaclor were highly effective, with a 99% pathogen eradication rate and an 86% cure rate for both treatments.[8]

A study comparing cefuroxime axetil and cefaclor in children with acute otitis media who had failed amoxicillin therapy found that both antibiotics were equally effective. Clinical success was achieved in 92.3% of patients treated with cefaclor and 89.1% of those treated with cefuroxime axetil.[9]

IndicationCefotiam Hexetil (Success Rate)Cefuroxime Axetil (Success Rate)Cefpodoxime Proxetil (Success Rate)Cefaclor (Success Rate)Comparator (Success Rate)
Chronic Sinusitis 82%---Cefixime (80%)
Acute Sinusitis --95%93%-
ENT Infections 90%----
Acute Otitis Media (post-amoxicillin failure) -89.1%-92.3%-
Skin & Soft Tissue Infections --86% (cure rate)86% (cure rate)-

Experimental Protocol: Randomized Controlled Clinical Trial

A randomized controlled trial (RCT) is the gold standard for evaluating the efficacy and safety of a new drug compared to a standard treatment.

Clinical_Trial_Workflow cluster_setup Trial Setup cluster_intervention Intervention cluster_followup Follow-up & Analysis protocol Develop Protocol & Obtain Ethical Approval recruitment Patient Recruitment & Informed Consent protocol->recruitment screening Screening for Inclusion/Exclusion Criteria recruitment->screening randomization Randomization screening->randomization treatment_a Treatment Group A (e.g., Cefotiam Hexetil) randomization->treatment_a treatment_b Treatment Group B (Comparator Drug) randomization->treatment_b blinding Blinding (Double-Blind) treatment_a->blinding treatment_b->blinding follow_up Follow-up Visits & Data Collection blinding->follow_up efficacy_assessment Assessment of Clinical & Bacteriological Efficacy follow_up->efficacy_assessment safety_assessment Monitoring of Adverse Events follow_up->safety_assessment analysis Statistical Analysis of Data efficacy_assessment->analysis safety_assessment->analysis results Results & Conclusion analysis->results

Workflow of a Randomized Controlled Clinical Trial

Safety and Tolerability

Oral cephalosporins are generally well-tolerated. The most common adverse events are gastrointestinal disturbances.

In a study comparing Cefotiam hexetil to cefixime for chronic sinusitis, the incidence of adverse events was lower in the Cefotiam hexetil group (14.5%) compared to the cefixime group (19%).[5] In a separate study of Cefotiam hexetil for ENT infections, side effects were observed in 12 out of 60 patients, with treatment being discontinued in 7 of these patients due to the side effects, resulting in an intolerance rate of 12%.[6]

A large-scale analysis in Korea found that while the overall incidence of adverse drug reactions to cefaclor was lower than for other second and third-generation cephalosporins, hypersensitivity reactions (60.9%) and anaphylaxis (19.8%) were more common with cefaclor.[10] In a comparative study of cefuroxime axetil and amoxicillin/clavulanate for upper respiratory tract infections, drug-related adverse events occurred in 7% of patients treated with cefuroxime axetil (4% with diarrhea) and 12% of patients in the amoxicillin/clavulanate group (5% with diarrhea).[11] A study comparing cefuroxime axetil with cefixime for acute bronchitis found a significantly higher incidence of drug-related gastrointestinal adverse events with cefixime (18%) compared to cefuroxime axetil (10%), primarily due to a higher incidence of diarrhea with cefixime (15% vs 5%).[7]

Adverse Event ProfileCefotiam HexetilCefuroxime AxetilCefpodoxime ProxetilCefaclor
Overall Adverse Events 14.5% (vs 19% for Cefixime)10% (vs 18% for Cefixime)--
Gastrointestinal Events -11% (vs 23% for Amoxicillin/clavulanate)--
Diarrhea -5% (vs 15% for Cefixime)--
Hypersensitivity/Anaphylaxis ---Higher proportion compared to other 2nd & 3rd gen. cephalosporins
Intolerance Rate 12% (in one study)---

Data is from different studies and may not be directly comparable.

Conclusion

This compound is an effective oral cephalosporin with a clinical efficacy profile comparable to other oral cephalosporins like cefixime in the treatment of specific infections such as chronic sinusitis. Its in vitro activity against common respiratory pathogens is well-documented. The available data suggests a generally favorable safety profile, with a potentially lower incidence of adverse events compared to cefixime in one study.

Cefpodoxime proxetil often demonstrates a broader in vitro spectrum and high activity against many respiratory pathogens. Cefuroxime axetil and cefaclor remain effective options for various community-acquired infections, though differences in their safety profiles, particularly regarding gastrointestinal side effects and hypersensitivity reactions, have been noted in some studies.

The choice of an oral cephalosporin should be guided by the specific pathogen and its susceptibility, the clinical indication, and the individual patient's characteristics and tolerance. Further direct head-to-head comparative trials of Cefotiam hexetil against other widely used oral cephalosporins like cefuroxime axetil and cefpodoxime proxetil would be beneficial to more definitively establish its relative positioning in the therapeutic arsenal.

References

A Comparative Analysis of In Vivo Efficacy: Cefotiam Hexetil Hydrochloride versus Amoxicillin in Murine Pneumonia Models

Author: BenchChem Technical Support Team. Date: November 2025

An Indirect Comparison of Therapeutic Potential in Preclinical Respiratory Tract Infection Models

In the landscape of antibacterial drug development, rigorous in vivo evaluation is paramount to predicting clinical success. This guide provides a comparative overview of the in vivo efficacy of two prominent beta-lactam antibiotics: Cefotiam hexetil hydrochloride, a third-generation cephalosporin, and amoxicillin, a widely used aminopenicillin. Due to a lack of direct head-to-head in vivo comparative studies, this analysis presents data from independent murine pneumonia models to offer insights into their respective therapeutic potential against key respiratory pathogens.

The following sections detail the experimental protocols employed in representative studies, present a summary of the in vivo efficacy data, and visualize the experimental workflows and mechanisms of action to provide a comprehensive resource for researchers, scientists, and drug development professionals.

Comparative In Vivo Efficacy

The therapeutic efficacy of Cefotiam and amoxicillin has been evaluated in separate murine pneumonia models. The following table summarizes the key efficacy parameters from studies investigating their activity against Klebsiella pneumoniae and Streptococcus pneumoniae, respectively. It is important to note that these are indirect comparisons, and the differing experimental conditions, including the bacterial strains and specific endpoints, should be considered when interpreting the data.

Parameter This compound Amoxicillin Reference
Animal Model Mice (ddY strain)Leukopenic Swiss mice[1]
Pathogen Klebsiella pneumoniae DT-SStreptococcus pneumoniae (various strains)[1]
Infection Route IntranasalIntratracheal[1]
Key Efficacy Endpoint 50% Effective Dose (ED₅₀)Log₁₀ CFU reduction in lungs[1]
Observed Efficacy ED₅₀: 2.1 mg/kg/day (subcutaneous)Significant reduction in bacterial lung counts at various dosages. For a penicillin-susceptible strain, a single 10 mg/kg subcutaneous dose resulted in a >4 log₁₀ CFU reduction.[1]

Detailed Experimental Protocols

The methodologies employed in preclinical in vivo studies are critical for the interpretation of efficacy data. Below are the detailed experimental protocols from representative studies for Cefotiam and amoxicillin in murine pneumonia models.

Cefotiam Experimental Protocol (Adapted from Nishi & Tsuchiya, 1980)

This protocol outlines the methodology used to assess the therapeutic effects of Cefotiam against experimental pneumonia caused by Klebsiella pneumoniae in mice.

Parameter Description
Animal Model Male ddY mice, 5 weeks old, weighing 24-26g.
Bacterial Strain Klebsiella pneumoniae DT-S.
Infection Model Mice were infected intranasally with 0.05 ml of a bacterial suspension containing 10⁵ CFU of K. pneumoniae suspended in brain heart infusion broth.
Drug Administration Cefotiam was administered subcutaneously.
Dosage Regimen Various dosage schedules were tested, starting at 3, 18, and 30 hours post-infection.
Efficacy Evaluation The 50% effective dose (ED₅₀) was calculated based on the survival rate of the mice over a 7-day observation period.
Amoxicillin Experimental Protocol (Generalized from multiple sources)

This protocol represents a generalized methodology for evaluating the in vivo efficacy of amoxicillin against Streptococcus pneumoniae in a murine pneumonia model, based on common practices in the field.

Parameter Description
Animal Model Immunocompetent or leukopenic Swiss mice.
Bacterial Strain Various strains of Streptococcus pneumoniae with differing penicillin susceptibility.
Infection Model Mice were anesthetized and infected via intratracheal instillation of a bacterial suspension.
Drug Administration Amoxicillin was typically administered subcutaneously.
Dosage Regimen A range of doses and dosing intervals were investigated.
Efficacy Evaluation Primary endpoint was the change in bacterial load (log₁₀ CFU) in the lungs compared to untreated control animals. Survival rates were also monitored.

Visualizing the Experimental Process

To further clarify the experimental designs, the following diagrams illustrate the workflows for the in vivo efficacy studies of Cefotiam and amoxicillin.

Cefotiam_Experimental_Workflow cluster_setup Preparation cluster_infection Infection cluster_treatment Treatment cluster_evaluation Evaluation Animal_Prep Acclimatize ddY Mice Infection Intranasal Inoculation (10^5 CFU/mouse) Animal_Prep->Infection Bacterial_Prep Culture K. pneumoniae DT-S Strain Bacterial_Prep->Infection Treatment Subcutaneous Cefotiam Administration (Various Dosing Schedules) Infection->Treatment Observation 7-Day Observation for Survival Treatment->Observation Data_Analysis Calculate ED50 Observation->Data_Analysis

Caption: Experimental workflow for Cefotiam in a murine pneumonia model.

Amoxicillin_Experimental_Workflow cluster_setup Preparation cluster_infection Infection cluster_treatment Treatment cluster_evaluation Evaluation Animal_Prep Acclimatize Swiss Mice (Optional: Induce Leukopenia) Infection Intratracheal Instillation Animal_Prep->Infection Bacterial_Prep Culture S. pneumoniae Strains Bacterial_Prep->Infection Treatment Subcutaneous Amoxicillin Administration (Dose-Ranging) Infection->Treatment Lung_Homogenization Lung Harvest & Homogenization Treatment->Lung_Homogenization Survival_Monitoring Monitor Survival Rates Treatment->Survival_Monitoring Bacterial_Quantification Quantify Bacterial Load (CFU/lungs) Lung_Homogenization->Bacterial_Quantification

Caption: Generalized experimental workflow for amoxicillin in a murine pneumonia model.

Mechanism of Action: A Shared Pathway

Both Cefotiam and amoxicillin are beta-lactam antibiotics and share a common mechanism of action, which involves the inhibition of bacterial cell wall synthesis.

Mechanism_of_Action Beta_Lactam Beta-Lactam Antibiotic (Cefotiam / Amoxicillin) PBP Penicillin-Binding Proteins (PBPs) (Transpeptidases) Beta_Lactam->PBP Binds to & Inhibits Cross_Linking Peptidoglycan Cross-Linking Cell_Wall Bacterial Cell Wall Synthesis Lysis Cell Lysis & Bacterial Death Cell_Wall->Lysis Inhibition leads to

Caption: Simplified mechanism of action for beta-lactam antibiotics.

References

Beta-lactamase stability of Cefotiam hexetil hydrochloride compared to other cephalosporins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the beta-lactamase stability of Cefotiam hexetil hydrochloride against other key cephalosporins, including Cefuroxime, Cefoxitin, and Cefoperazone. The information presented herein is intended to support research and development efforts in the field of antibacterial therapeutics by offering a comprehensive overview of the relative performance of these agents in the presence of beta-lactamase enzymes.

Introduction to Beta-Lactamase Stability

Beta-lactamases are a major mechanism of bacterial resistance to beta-lactam antibiotics, including cephalosporins. These enzymes hydrolyze the amide bond in the beta-lactam ring, rendering the antibiotic inactive. The stability of a cephalosporin in the presence of beta-lactamases is a critical determinant of its clinical efficacy against resistant bacterial strains. Cephalosporins are classified into generations, and later generations generally exhibit greater stability against common beta-lactamases. Cefotiam is a second-generation cephalosporin, and its stability profile is a key aspect of its antibacterial spectrum.

Comparative Beta-Lactamase Stability

The stability of Cefotiam and other cephalosporins against various beta-lactamases can be assessed through in vitro studies. While comprehensive, directly comparable quantitative kinetic data (Vmax, Km) across a wide range of enzymes is not always available in a single study, a combination of qualitative and quantitative findings from multiple sources provides a clear picture of their relative stabilities.

Table 1: Qualitative and Quantitative Comparison of Beta-Lactamase Stability

CephalosporinClassGeneral Stability ProfileSpecific Notes on Hydrolysis
Cefotiam Second GenerationGood activity against many beta-lactamase-producing strains. However, it is susceptible to hydrolysis by some chromosomal cephalosporinases.[1]Hydrolyzed by chromosomal cephalosporinases from Enterobacter and Klebsiella species.[1]
Cefuroxime Second GenerationGenerally stable to many common plasmid-mediated beta-lactamases.[2]Can be hydrolyzed by some chromosomal beta-lactamases and extended-spectrum beta-lactamases (ESBLs).
Cefoxitin Second Generation (Cephamycin)Highly resistant to hydrolysis by a broad range of beta-lactamases, including many plasmid-mediated and chromosomal enzymes.[2]Often used as a benchmark for stability against AmpC beta-lactamases.
Cefoperazone Third GenerationGenerally more stable than earlier generation cephalosporins against many beta-lactamases.Can be hydrolyzed by some beta-lactamases produced by E. coli.

Experimental Protocols for Assessing Beta-Lactamase Stability

The determination of a cephalosporin's stability against beta-lactamases is typically conducted using in vitro enzymatic assays. The following are detailed methodologies for two common experimental approaches.

Spectrophotometric Assay using Nitrocefin

This method relies on the chromogenic cephalosporin, nitrocefin, which changes color upon hydrolysis by a beta-lactamase.

Objective: To quantitatively measure the rate of hydrolysis of a cephalosporin by a specific beta-lactamase.

Materials:

  • Purified beta-lactamase enzyme

  • Nitrocefin solution (typically 100 µM in phosphate buffer, pH 7.0)

  • Test cephalosporin (e.g., this compound) at various concentrations

  • Phosphate buffer (pH 7.0)

  • Spectrophotometer capable of measuring absorbance at 486 nm

  • 96-well microplate (optional, for high-throughput screening)

Procedure:

  • Enzyme Preparation: Prepare a stock solution of the purified beta-lactamase in phosphate buffer. The final concentration will depend on the specific activity of the enzyme.

  • Substrate and Inhibitor Preparation: Prepare stock solutions of nitrocefin and the test cephalosporin in phosphate buffer.

  • Assay Setup: In a cuvette or microplate well, combine the phosphate buffer, the beta-lactamase solution, and the test cephalosporin (at a specific concentration).

  • Initiation of Reaction: Add the nitrocefin solution to the mixture to start the reaction.

  • Measurement: Immediately begin monitoring the change in absorbance at 486 nm over time using the spectrophotometer. The rate of color change is proportional to the rate of nitrocefin hydrolysis.

  • Data Analysis: The initial rate of reaction is calculated from the linear portion of the absorbance versus time plot. By varying the concentration of the test cephalosporin, its inhibitory effect on nitrocefin hydrolysis can be determined, and kinetic parameters such as the inhibition constant (Ki) can be calculated. To determine if the test cephalosporin is a substrate, its direct hydrolysis can be monitored by a change in its own UV absorbance spectrum in the absence of nitrocefin.

Iodometric Assay

This method measures the decrease in iodine concentration as it is consumed by the hydrolyzed beta-lactam ring.

Objective: To determine the rate of cephalosporin hydrolysis by a beta-lactamase.

Materials:

  • Purified beta-lactamase enzyme

  • Test cephalosporin solution

  • Phosphate buffer (pH 7.0)

  • Iodine solution (I₂ in potassium iodide)

  • Starch indicator solution

  • Sodium thiosulfate solution (for titration)

Procedure:

  • Reaction Mixture: Prepare a reaction mixture containing the test cephalosporin and the beta-lactamase enzyme in phosphate buffer. Incubate at a constant temperature (e.g., 37°C).

  • Sampling: At specific time intervals, withdraw aliquots from the reaction mixture.

  • Quenching: Immediately add the aliquot to an acidic solution to stop the enzymatic reaction.

  • Iodine Reaction: Add a known amount of iodine solution to the quenched sample. The iodine will react with the hydrolyzed beta-lactam product.

  • Titration: Titrate the remaining unreacted iodine with a standardized sodium thiosulfate solution, using starch as an indicator. The endpoint is the disappearance of the blue color.

  • Calculation: The amount of hydrolyzed cephalosporin is calculated based on the amount of iodine consumed. The rate of hydrolysis can then be determined from the data collected at different time points.

Mechanism of Beta-Lactamase Action and Experimental Workflow

The following diagrams illustrate the general mechanism of cephalosporin hydrolysis by a serine beta-lactamase and a typical experimental workflow for assessing beta-lactamase stability.

G Mechanism of Serine Beta-Lactamase Hydrolysis of a Cephalosporin cluster_0 Acylation Step cluster_1 Deacylation Step Enzyme_Substrate Enzyme-Substrate Complex (Non-covalent) Acyl_Enzyme Acyl-Enzyme Intermediate (Covalent) Enzyme_Substrate->Acyl_Enzyme Nucleophilic attack by Serine residue Hydrolysis Hydrolysis Acyl_Enzyme->Hydrolysis Water molecule attacks Product_Release Inactive Cephalosporin + Regenerated Enzyme Hydrolysis->Product_Release Release of hydrolyzed product Serine_Beta_Lactamase Serine_Beta_Lactamase Product_Release->Serine_Beta_Lactamase Enzyme regeneration Cephalosporin Cephalosporin Cephalosporin->Enzyme_Substrate Serine_Beta_Lactamase->Enzyme_Substrate G Experimental Workflow for Beta-Lactamase Stability Assay Start Start Preparation Prepare Reagents: - Purified Beta-Lactamase - Cephalosporin Solutions - Buffer - Detection Reagent (e.g., Nitrocefin) Start->Preparation Incubation Incubate Cephalosporin with Beta-Lactamase Preparation->Incubation Measurement Measure Hydrolysis Rate (e.g., Spectrophotometry) Incubation->Measurement Data_Analysis Calculate Kinetic Parameters (Vmax, Km, kcat) Measurement->Data_Analysis Comparison Compare Stability Profiles of Different Cephalosporins Data_Analysis->Comparison End End Comparison->End

References

A Comparative Analysis of the Pharmacokinetic Profiles of Cefotiam and its Prodrug, Cefotiam Hexetil

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the pharmacokinetic profiles of the parenteral cephalosporin antibiotic, Cefotiam, and its orally administered prodrug, Cefotiam hexetil. The following sections present a summary of their pharmacokinetic parameters, detailed experimental protocols for their evaluation, and a visualization of the underlying mechanism of action.

Pharmacokinetic Data Summary

The oral administration of the prodrug Cefotiam hexetil is designed to improve the bioavailability of Cefotiam, which is poorly absorbed in its active form from the gastrointestinal tract. The following table summarizes the key pharmacokinetic parameters of intravenous Cefotiam and Cefotiam following oral administration of its prodrug, Cefotiam hexetil.

Pharmacokinetic ParameterCefotiam (Intravenous Administration)Cefotiam (from oral Cefotiam Hexetil)
Bioavailability 100%Approximately 45%[1]
Peak Plasma Concentration (Cmax) 30 - 170 µg/mL (dose-dependent)[1][2]2.6 µg/mL (after a 400 mg dose)[1]
Time to Peak Plasma Concentration (Tmax) End of infusion[2]2.1 hours[1]
Elimination Half-life (t½) 0.6 - 1.1 hours[1][2]Approximately 1 hour[1]
Protein Binding Approximately 40%[1]Approximately 40%[1]
Primary Route of Excretion Renal[1][3]Renal[1][3]

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the pharmacokinetic evaluation of Cefotiam and Cefotiam hexetil.

Pharmacokinetic Study of Intravenous Cefotiam in Healthy Volunteers

Objective: To determine the pharmacokinetic profile of intravenously administered Cefotiam.

Study Design: An open-label, crossover study involving healthy adult volunteers[2].

Subjects: Healthy adult volunteers (typically 8-16 participants) with no history of significant medical conditions, allergies to β-lactam antibiotics, or abnormal renal or hepatic function.

Drug Administration: Cefotiam was administered as an intravenous infusion over a 15-minute period at doses of 0.5 g, 1.0 g, and 2.0 g[2].

Blood Sampling: Venous blood samples were collected at predefined time points, such as before dosing (0 hours) and at 0.25, 0.5, 1, 1.5, 2, 3, 4, 5, and 6 hours after the start of the infusion[4].

Sample Processing and Analysis:

  • Blood samples were collected in heparinized tubes and centrifuged to separate the plasma.

  • Plasma samples were stored at -20°C until analysis.

  • Cefotiam concentrations in plasma were determined using a validated high-performance liquid chromatography (HPLC) method with UV detection[4][5].

Pharmacokinetic Study of Oral Cefotiam Hexetil in Healthy Volunteers

Objective: To assess the bioavailability and pharmacokinetic profile of Cefotiam after oral administration of its prodrug, Cefotiam hexetil.

Study Design: An open-label, single-dose study in healthy adult volunteers.

Subjects: Healthy adult volunteers meeting similar inclusion/exclusion criteria as the intravenous study.

Drug Administration: A single oral dose of Cefotiam hexetil (e.g., 400 mg) was administered with a standardized volume of water after an overnight fast[1].

Blood Sampling: Blood samples were collected at 0 (pre-dose), 0.5, 1, 1.5, 2, 3, 4, 6, 8, and 12 hours after drug administration.

Sample Processing and Analysis: Plasma was separated and stored as described for the intravenous study. The concentration of the active moiety, Cefotiam, was quantified using a validated HPLC-UV method.

High-Performance Liquid Chromatography (HPLC) Method for Cefotiam Quantification in Plasma

Principle: A reversed-phase HPLC method with UV detection is commonly used for the quantification of Cefotiam in biological matrices.

Instrumentation:

  • HPLC system with a pump, autosampler, and UV detector.

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Chromatographic Conditions:

  • Mobile Phase: A mixture of a buffer solution (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile).

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 20 µL.

Sample Preparation:

  • To 1 mL of plasma, an internal standard is added.

  • Proteins are precipitated by adding an equal volume of acetonitrile.

  • The mixture is vortexed and then centrifuged.

  • The supernatant is collected, evaporated to dryness, and the residue is reconstituted in the mobile phase for injection into the HPLC system.

Visualizations

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

Cefotiam, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. This process is crucial for maintaining the structural integrity of the bacterium. The following diagram illustrates the key steps in this inhibitory pathway.

Mechanism of Action of Cefotiam cluster_bacterium Bacterial Cell PBP Penicillin-Binding Proteins (PBPs) CellWall Bacterial Cell Wall PBP->CellWall Synthesis Inhibition Inhibition Peptidoglycan Peptidoglycan Precursors Peptidoglycan->PBP Cross-linking Lysis Cell Lysis and Death CellWall->Lysis Weakened Cell Wall Cefotiam Cefotiam Cefotiam->PBP

Caption: Cefotiam inhibits bacterial cell wall synthesis.

Experimental Workflow: Pharmacokinetic Analysis

The following diagram outlines the general workflow for a clinical pharmacokinetic study of an orally administered drug like Cefotiam hexetil.

Experimental Workflow for Pharmacokinetic Analysis SubjectRecruitment Subject Recruitment (Healthy Volunteers) InformedConsent Informed Consent SubjectRecruitment->InformedConsent Screening Screening (Inclusion/Exclusion Criteria) InformedConsent->Screening DrugAdministration Oral Administration of Cefotiam Hexetil Screening->DrugAdministration BloodSampling Timed Blood Sampling DrugAdministration->BloodSampling SampleProcessing Plasma Separation and Storage BloodSampling->SampleProcessing HPLC HPLC-UV Analysis of Cefotiam SampleProcessing->HPLC DataAnalysis Pharmacokinetic Data Analysis HPLC->DataAnalysis

Caption: Workflow for a pharmacokinetic study.

References

A Comparative Guide to Bioanalytical Method Validation for Cefotiam Hexetil Hydrochloride in Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the robust validation of bioanalytical methods is a cornerstone of successful preclinical studies. This guide provides a comprehensive comparison of two common analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), for the quantification of Cefotiam, the active metabolite of Cefotiam hexetil hydrochloride, in preclinical plasma samples.

This compound is a prodrug that is hydrolyzed to the active antibiotic, Cefotiam. Accurate measurement of Cefotiam concentrations in biological matrices is crucial for pharmacokinetic and toxicokinetic assessments during preclinical development. The choice of the bioanalytical method can significantly impact the quality and reliability of these studies. This guide outlines the experimental protocols and performance characteristics of representative HPLC-UV and LC-MS/MS methods, enabling an informed decision for your specific research needs.

Method Comparison: HPLC-UV vs. LC-MS/MS

The selection of a bioanalytical method depends on various factors, including the required sensitivity, selectivity, and the nature of the biological matrix. Below is a summary of the typical performance of HPLC-UV and LC-MS/MS methods for the analysis of cephalosporins in preclinical plasma.

Validation ParameterHPLC-UV (Representative Method for Cephalosporin)LC-MS/MS (Representative Method for Cephalosporin)
Linearity Range 0.1 - 20 µg/mL1 - 2000 ng/mL
Lower Limit of Quantification (LLOQ) 0.1 µg/mL1 ng/mL
Accuracy (% Bias) Within ±15%Within ±15%
Precision (% CV) < 15%< 15%
Recovery 85 - 95%90 - 105%
Selectivity Good, but potential for interference from endogenous compoundsExcellent, high specificity due to mass-based detection
Sample Volume ~100 µL~50 µL
Run Time per Sample 10 - 15 minutes3 - 8 minutes

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of bioanalytical assays. The following sections provide representative protocols for both HPLC-UV and LC-MS/MS methods.

Representative HPLC-UV Method

This method is suitable for the quantification of Cefotiam in rat plasma.

1. Sample Preparation (Protein Precipitation):

  • To 100 µL of rat plasma in a microcentrifuge tube, add 200 µL of acetonitrile.

  • Vortex for 1 minute to precipitate plasma proteins.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A mixture of phosphate buffer (pH 7.0) and acetonitrile (85:15, v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 20 µL.

Representative LC-MS/MS Method

This highly sensitive and selective method is ideal for quantifying Cefotiam in dog plasma.

1. Sample Preparation (Protein Precipitation):

  • To 50 µL of dog plasma, add 150 µL of acetonitrile containing an internal standard (e.g., a structurally similar cephalosporin).

  • Vortex for 30 seconds.

  • Centrifuge at 12,000 rpm for 5 minutes.

  • Inject an aliquot of the clear supernatant directly into the LC-MS/MS system.

2. LC-MS/MS Conditions:

  • LC Column: A suitable C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: Gradient elution with (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • MRM Transitions: Specific precursor-to-product ion transitions for Cefotiam and the internal standard would be monitored.

Visualizing the Validation Workflow and Parameters

To further clarify the processes involved in bioanalytical method validation, the following diagrams illustrate the typical experimental workflow and the logical relationships between key validation parameters.

G cluster_0 Method Development & Optimization cluster_1 Method Validation cluster_2 Sample Analysis A Select Analytical Technique (HPLC-UV or LC-MS/MS) B Optimize Chromatographic Conditions A->B C Develop Sample Preparation Procedure B->C D Selectivity & Specificity C->D E Linearity & Range D->E F Accuracy & Precision E->F G Recovery & Matrix Effect F->G H Stability G->H I Lower Limit of Quantification (LLOQ) H->I J Process Preclinical Samples I->J K Analyze Samples with Validated Method J->K L Data Analysis & Reporting K->L

Experimental Workflow for Bioanalytical Method Validation.

G cluster_performance Performance Characteristics cluster_sample Sample Handling Method Validation Method Validation Accuracy Accuracy Method Validation->Accuracy Precision Precision Method Validation->Precision Linearity Linearity Method Validation->Linearity Recovery Recovery Method Validation->Recovery Matrix Effect Matrix Effect Method Validation->Matrix Effect Stability Stability Method Validation->Stability Selectivity Selectivity Method Validation->Selectivity Range Range Linearity->Range LLOQ LLOQ Range->LLOQ

Key Parameters of Bioanalytical Method Validation.

A Comparative Analysis of Cefotiam Hexetil Hydrochloride and Cefixime: In Vitro Efficacy Against Respiratory Pathogens

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a side-by-side evaluation of the in vitro activity of two key cephalosporin antibiotics: Cefotiam hexetil hydrochloride and Cefixime. This analysis is centered on their Minimum Inhibitory Concentration (MIC) values against common respiratory pathogens.

This guide synthesizes available data to offer a comparative perspective on the potency of these two third-generation cephalosporins. While direct head-to-head comparative studies are limited, this document collates and presents MIC data from various sources to facilitate an informed assessment of their respective antimicrobial profiles.

Comparative In Vitro Activity: MIC Values

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for this compound and Cefixime against key bacterial species implicated in respiratory tract infections. The data presented is compiled from multiple independent studies; therefore, direct comparison should be made with consideration for potential variations in experimental methodologies.

Bacterial SpeciesAntibioticMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Streptococcus pneumoniae CefotiamData not availableData not available
Cefixime0.5 - 1.01.0 - 2.0
Haemophilus influenzae Cefotiam4.0>4.0
Cefixime≤0.06 - 0.120.06 - 0.25
Moraxella catarrhalis CefotiamData not availableData not available
Cefixime≤0.06 - 0.25≤0.06 - 0.5

Note: MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively. The data for Cefotiam against Streptococcus pneumoniae and Moraxella catarrhalis was not sufficiently available in the reviewed literature.

Experimental Protocols: Determining Minimum Inhibitory Concentration

The MIC values presented in this guide are typically determined using standardized laboratory procedures. The broth microdilution method is a commonly accepted and widely used technique for quantitative antimicrobial susceptibility testing.

Broth Microdilution Method
  • Preparation of Antimicrobial Solutions: Stock solutions of this compound and Cefixime are prepared at a known concentration. A series of twofold serial dilutions are then made in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a range of desired concentrations. For fastidious organisms like Streptococcus pneumoniae and Haemophilus influenzae, the broth is often supplemented with lysed horse blood.

  • Inoculum Preparation: Pure, overnight cultures of the test bacteria are suspended in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This standardized suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well of the microtiter plate.

  • Inoculation and Incubation: Each well of a 96-well microtiter plate, containing 100 µL of the serially diluted antibiotic, is inoculated with 100 µL of the prepared bacterial suspension. Positive control wells (containing bacteria and broth without antibiotic) and negative control wells (containing only broth) are also included. The plates are then incubated at 35-37°C for 16-20 hours in ambient air. For Streptococcus pneumoniae, incubation is typically performed in an atmosphere enriched with 5% CO₂.

  • Determination of MIC: Following incubation, the microtiter plates are examined for visible bacterial growth (turbidity). The MIC is defined as the lowest concentration of the antibiotic that completely inhibits the visible growth of the organism.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the determination of Minimum Inhibitory Concentration using the broth microdilution method.

MIC_Workflow cluster_prep Preparation cluster_plate Plate Setup cluster_exp Experiment cluster_analysis Analysis A Bacterial Colony B Prepare Inoculum (0.5 McFarland) A->B C Dilute Inoculum B->C F Inoculate Plate C->F D Prepare Antibiotic Serial Dilutions E Dispense into 96-Well Plate D->E E->F G Incubate (35-37°C, 16-20h) F->G H Read Results (Visual Inspection) G->H I Determine MIC H->I

Workflow for MIC Determination by Broth Microdilution.

A Head-to-Head Comparison of Cefotiam Hexetil Hydrochloride and Cefaclor: A Review of Adverse Effect Profiles

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the available clinical data on the second-generation cephalosporins, Cefotiam hexetil hydrochloride and cefaclor, reveals comparable overall safety profiles, with gastrointestinal disturbances being the most frequently reported adverse events for both drugs. However, nuanced differences in the incidence and types of side effects have been observed in comparative and individual clinical trials.

This guide provides a detailed comparative study of the side effects associated with this compound and cefaclor, intended for researchers, scientists, and drug development professionals. The information is based on a systematic review of available clinical trial data and pharmacovigilance studies.

Executive Summary

Both this compound and cefaclor are effective second-generation oral cephalosporin antibiotics. Their adverse effect profiles are largely similar, characterized primarily by gastrointestinal issues. Direct comparative clinical trials are limited, but existing data from a double-blind study in acute tonsillitis, alongside indirect comparisons from other clinical trials, allow for a substantive evaluation of their relative safety.

Comparative Analysis of Adverse Events

A key double-blind, comparative study in the treatment of acute tonsillitis provides the most direct evidence for comparing the side effect profiles of this compound and cefaclor. In this study, Cefotiam hexetil was administered at a dose of 200 mg three times daily, while cefaclor was given at 250 mg three times daily.[1] While the full quantitative data from this specific study is not widely available, the findings from this and other clinical investigations are summarized below.

Quantitative Comparison of Side Effects

The following table summarizes the incidence of common adverse events reported in various clinical trials for this compound and cefaclor. It is important to note that direct head-to-head data is limited, and the presented figures are compiled from studies that may have different designs and patient populations.

Adverse Event CategoryThis compoundCefaclor
Gastrointestinal
DiarrheaReported5.6% - 16.84%[2][3]
Nausea/VomitingReported[4]Reported[5]
Abdominal PainReported0.4% - 2.5%[5]
Hypersensitivity
Rash/UrticariaReportedReported[6]
Nervous System
HeadacheReported5.6%[2]

Note: The data for this compound is primarily qualitative due to the limited availability of full-text comparative studies. The data for cefaclor is derived from comparative studies against other antibiotics.

Detailed Experimental Protocols

To ensure the reproducibility and critical evaluation of the cited data, the following section outlines the typical methodologies employed in clinical trials investigating the side effects of this compound and cefaclor.

Representative Clinical Trial Protocol: Double-Blind, Randomized, Comparative Study in Acute Tonsillitis

Objective: To compare the efficacy and safety of this compound and cefaclor in the treatment of acute tonsillitis.

Study Design: A multicenter, randomized, double-blind, parallel-group study.

Patient Population: Adult patients with a clinical diagnosis of acute tonsillitis, confirmed by a positive throat swab for beta-hemolytic streptococci.[7] Key exclusion criteria would typically include a history of hypersensitivity to cephalosporins or penicillins, pregnancy or lactation, and significant renal or hepatic impairment.

Treatment Regimen:

  • Group A: this compound 200 mg, administered orally three times daily for 7-10 days.[1]

  • Group B: Cefaclor 250 mg, administered orally three times daily for 7-10 days.[1]

Data Collection and Analysis:

  • Adverse events are recorded at each follow-up visit, based on patient interviews and clinical examination. The severity and relationship to the study drug are assessed by the investigator.

  • Laboratory tests, including complete blood count and liver and kidney function tests, are performed before and after the treatment period to monitor for any drug-induced abnormalities.

  • Statistical analysis of adverse event incidence is performed using appropriate statistical tests, such as the Chi-squared test or Fisher's exact test, to compare the two treatment groups.

Mechanism of Cephalosporin-Induced Neurotoxicity: A Signaling Pathway

One of the more severe, albeit rare, side effects of cephalosporins is neurotoxicity, which can manifest as seizures.[8][9] The primary mechanism is believed to be the inhibition of the gamma-aminobutyric acid (GABA) type A (GABA-A) receptor in the central nervous system.[8][9][10][11][12]

GABAA_Inhibition cluster_neuron Postsynaptic Neuron Cephalosporins Cephalosporins (e.g., Cefotiam, Cefaclor) GABA_A_Receptor GABA-A Receptor Cephalosporins->GABA_A_Receptor Blocks GABA binding Chloride_Channel Chloride Ion (Cl-) Channel GABA_A_Receptor->Chloride_Channel Opens Excitation Increased Neuronal Excitability (Seizures) GABA_A_Receptor->Excitation Leads to Inhibition Inhibition of Neuronal Firing Chloride_Channel->Inhibition Cl- influx leads to Neuronal_Membrane Neuronal Membrane GABA GABA (Neurotransmitter) GABA->GABA_A_Receptor Binds to

Caption: Mechanism of cephalosporin-induced neurotoxicity via GABA-A receptor antagonism.

Experimental Workflow for Assessing Neurotoxicity

The following workflow illustrates a typical experimental approach to investigating the neurotoxic potential of cephalosporins.

Neurotoxicity_Workflow start Start: Hypothesis of Cephalosporin Neurotoxicity in_vitro In Vitro Studies: Receptor Binding Assays (e.g., [3H]muscimol binding) start->in_vitro in_vivo In Vivo Studies: Animal Models (e.g., Intracerebroventricular administration in mice) start->in_vivo electrophysiology Electrophysiology: Patch-clamp studies on neurons in_vitro->electrophysiology data_analysis Data Analysis: Correlation of in vitro, in vivo, and clinical data in_vivo->data_analysis electrophysiology->data_analysis clinical_trials Clinical Trials: Monitoring for neurological adverse events in patients clinical_trials->data_analysis conclusion Conclusion: Confirmation of GABA-A receptor inhibition as a mechanism of neurotoxicity data_analysis->conclusion

Caption: Experimental workflow for investigating cephalosporin-induced neurotoxicity.

Conclusion

References

Validation of a dissolution test for Cefotiam hexetil hydrochloride generic formulations

Author: BenchChem Technical Support Team. Date: November 2025

A Validation Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive comparison of dissolution testing for generic Cefotiam hexetil hydrochloride formulations against a reference product. The content herein is intended to offer objective, data-driven insights and detailed experimental protocols to support researchers, scientists, and drug development professionals in the validation of their dissolution test methods.

This compound is a third-generation cephalosporin antibiotic administered orally as a prodrug.[1][2] The in-vivo performance of such formulations is critically dependent on the dissolution characteristics of the drug product. Therefore, establishing a robust and validated dissolution test method is paramount for ensuring the therapeutic equivalence of generic formulations.

Physicochemical Properties and BCS Classification Considerations

This compound is a white crystalline powder.[3] There is conflicting information regarding its solubility, with some sources indicating high solubility in water and others suggesting it may be a Biopharmaceutics Classification System (BCS) Class II compound, characterized by low solubility and high permeability. This ambiguity necessitates a thorough evaluation of the dissolution medium to ensure that the test method is discriminating and can detect potential formulation-related issues that might affect bioavailability. For the purpose of this guide, a conservative approach assuming BCS Class II characteristics will be adopted to develop a robust dissolution method.

Experimental Protocol: Validation of a Dissolution Test for this compound Tablets

The following protocol outlines a systematic approach to validating a dissolution test method for this compound tablets, in line with FDA and EMA guidelines.

2.1. Materials and Apparatus

  • Drug Products: Generic this compound tablets and Reference Listed Drug (RLD) tablets.

  • Apparatus: USP Apparatus 2 (Paddle Apparatus).

  • Dissolution Media:

    • 0.1 N Hydrochloric Acid (pH 1.2)

    • Acetate Buffer (pH 4.5)

    • Phosphate Buffer (pH 6.8)

  • Analytical Instrumentation: UV-Vis Spectrophotometer or a validated HPLC method.

2.2. Dissolution Test Parameters

ParameterRecommended ConditionJustification
Apparatus USP Apparatus 2 (Paddle)Commonly used for tablets and provides good hydrodynamics.
Rotation Speed 50 RPMA standard and gentle agitation speed suitable for immediate-release tablets.
Dissolution Medium 900 mL of 0.1 N HCl, Acetate Buffer (pH 4.5), and Phosphate Buffer (pH 6.8)To assess dissolution across the physiological pH range of the gastrointestinal tract.[4]
Temperature 37 ± 0.5 °CTo simulate human body temperature.
Sampling Times 10, 15, 20, 30, 45, and 60 minutesTo adequately characterize the dissolution profile of an immediate-release product.
Analytical Method UV-Vis spectrophotometry at a predetermined λmax or a validated stability-indicating HPLC method.To quantify the amount of this compound dissolved.

2.3. Validation Parameters

The dissolution method should be validated for the following parameters:

  • Specificity: The ability to assess the analyte in the presence of components that may be expected to be present.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst).

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Workflow for Dissolution Test Validation

The following diagram illustrates the logical workflow for the validation of a dissolution test for generic this compound formulations.

Dissolution_Validation_Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation cluster_2 Phase 3: Comparative Dissolution Study start Start select_params Select Initial Dissolution Parameters (Apparatus, Speed, Medium, Temperature) start->select_params prelim_testing Preliminary Testing with Reference and Generic Products select_params->prelim_testing optimize_params Optimize Parameters for Discrimination and Reproducibility prelim_testing->optimize_params validation_params optimize_params->validation_params specificity Specificity linearity Linearity accuracy Accuracy precision Precision (Repeatability & Intermediate) robustness Robustness perform_dissolution Perform Dissolution Profiling (n=12) for Reference and Generic Formulations robustness->perform_dissolution validation_params->specificity validation_params->linearity validation_params->accuracy validation_params->precision validation_params->robustness calculate_f2 Calculate Similarity Factor (f2) perform_dissolution->calculate_f2 compare_profiles Compare Dissolution Profiles calculate_f2->compare_profiles conclusion Conclusion on Bioequivalence compare_profiles->conclusion

Caption: Workflow for the validation of a dissolution test method.

Comparative Dissolution Data

The following table presents hypothetical dissolution data for a generic this compound formulation compared to a reference product in a phosphate buffer at pH 6.8.

Time (minutes)Reference Product (% Dissolved, Mean ± SD, n=12)Generic Product (% Dissolved, Mean ± SD, n=12)
10 48 ± 545 ± 6
15 65 ± 462 ± 5
20 78 ± 375 ± 4
30 88 ± 286 ± 3
45 95 ± 294 ± 2
60 98 ± 197 ± 1

Similarity Factor (f2) Calculation:

The similarity factor (f2) is a logarithmic transformation of the sum-squared error of differences between the two profiles and is a measure of the closeness of the two profiles. An f2 value between 50 and 100 suggests that the two dissolution profiles are similar.

Based on the hypothetical data, the calculated f2 value would be greater than 50, indicating similarity between the dissolution profiles of the generic and reference products under these test conditions.

Conclusion

The validation of a dissolution test method is a critical step in the development of generic drug products to ensure their quality and in-vivo performance. This guide provides a framework for the validation of a dissolution test for this compound tablets. The detailed experimental protocol, validation workflow, and comparative data presentation are intended to assist researchers in establishing a robust and reliable test method. The similarity in dissolution profiles between the generic and reference products, as demonstrated by an f2 value within the acceptable range, provides strong evidence for the potential bioequivalence of the generic formulation. It is essential to conduct these validation studies in accordance with regulatory guidelines to ensure the safety and efficacy of generic medicines.

References

Assessing the Equivalence of Cefotiam Hexetil Hydrochloride Salt Forms: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the different salt forms of Cefotiam, a second-generation cephalosporin antibiotic. The primary focus is on the distinction and relative properties of Cefotiam Hydrochloride (for parenteral administration) and its orally active prodrug, Cefotiam Hexetil Hydrochloride. This document synthesizes available data on their physicochemical properties, pharmacokinetics, and stability, supported by experimental insights.

Introduction to Cefotiam and its Salt Forms

Cefotiam is a broad-spectrum beta-lactam antibiotic effective against a range of Gram-positive and Gram-negative bacteria.[1] Its clinical utility is delivered through two principal salt forms:

  • Cefotiam Hydrochloride (or Dihydrochloride): A water-soluble salt designed for intravenous administration.[1]

  • This compound: An ester prodrug of Cefotiam, formulated for oral administration. Following absorption, it is hydrolyzed to release the active Cefotiam moiety.

The choice of salt form is intrinsically linked to the desired route of administration and the need to overcome the poor oral bioavailability of the parent Cefotiam molecule.

Physicochemical Properties: A Comparative Analysis

The fundamental differences in the chemical structures of Cefotiam Hydrochloride and this compound give rise to distinct physicochemical properties that dictate their formulation and application.

PropertyCefotiam HydrochlorideThis compoundReferences
Molecular Formula C18H25Cl2N9O4S3C27H39Cl2N9O7S3[2][3]
Molecular Weight 598.55 g/mol 768.76 g/mol [1][2]
Form Solid, powderSolid, powder
Water Solubility SolubleInformation not available[4]
DMSO Solubility 100 mg/mL (167.07 mM)55 mg/mL (71.54 mM)[5]
Stability HygroscopicStable oral composition has been patented

Pharmacokinetic Equivalence: Intravenous vs. Oral Administration

A direct comparison of the pharmacokinetic profiles of the two salt forms highlights the role of the hexetil ester in achieving oral bioavailability for Cefotiam.

ParameterCefotiam (from Intravenous Cefotiam Hydrochloride)Cefotiam (from Oral this compound)References
Route of Administration IntravenousOral[1]
Bioavailability 100% (by definition)Approximately 45%[1]
Time to Peak Plasma Concentration (Tmax) End of infusion2.1 hours (for a 400 mg dose)[1]
Peak Plasma Concentration (Cmax) 30-170 µg/mL (dose-dependent)2.6 µg/mL (for a 400 mg dose)[1]
Biological Half-life (of active Cefotiam) Approximately 1 hourApproximately 1 hour[1][4]
Protein Binding (of active Cefotiam) ~40%~40%[1][4]
Elimination Primarily renal excretion of unchanged drugPrimarily renal excretion of unchanged drug[4]

Experimental Protocols

Solubility Determination

Objective: To quantify the solubility of each salt form in aqueous and organic solvents.

Methodology:

  • Equilibrium Solubility Method: An excess amount of the salt is added to a known volume of the solvent (e.g., water, phosphate buffer at various pH values, DMSO).

  • The suspension is agitated at a constant temperature until equilibrium is reached (typically 24-48 hours).

  • The saturated solution is filtered to remove undissolved solid.

  • The concentration of the dissolved salt in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Stability Studies

Objective: To assess the chemical stability of the salt forms under various stress conditions.

Methodology (based on ICH guidelines):

  • Forced Degradation Studies: Samples of each salt form are subjected to conditions such as:

    • Acidic Hydrolysis: 0.1 M HCl at room temperature for a defined period.

    • Alkaline Hydrolysis: 0.1 M NaOH at room temperature for a defined period.

    • Oxidative Degradation: 3-30% H2O2 at room temperature.

    • Thermal Stress: Exposure to elevated temperatures (e.g., 60-80°C).

    • Photostability: Exposure to light as per ICH Q1B guidelines.

  • Analysis: At specified time points, the samples are analyzed by a stability-indicating HPLC method to quantify the remaining parent compound and detect the formation of degradation products.

Pharmacokinetic Studies

Objective: To determine and compare the absorption, distribution, metabolism, and excretion (ADME) profiles of the two salt forms.

Methodology:

  • Study Design: A randomized, crossover study in healthy human volunteers is the gold standard.

  • Drug Administration:

    • Group 1: Receives a single intravenous dose of Cefotiam Hydrochloride.

    • Group 2: Receives a single oral dose of this compound.

    • After a washout period, subjects cross over to the other treatment arm.

  • Sample Collection: Blood samples are collected at predefined time points post-dosing. Urine may also be collected to assess renal clearance.

  • Bioanalysis: Plasma and urine concentrations of the active Cefotiam are quantified using a validated bioanalytical method, typically LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).

  • Pharmacokinetic Analysis: Non-compartmental analysis is used to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC (Area Under the Curve), half-life, and clearance. Bioavailability of the oral form is calculated as (AUCoral / AUCIV) * (DoseIV / Doseoral).

Mechanism of Action and Experimental Workflow

The antibacterial action of Cefotiam, irrespective of the initial salt form, relies on the inhibition of bacterial cell wall synthesis. The following diagrams illustrate the mechanism of action and a typical experimental workflow for comparing the salt forms.

cluster_0 Mechanism of Action PBP Penicillin-Binding Proteins (PBPs) Crosslinking Peptidoglycan Cross-linking PBP->Crosslinking Inhibits CellWall Bacterial Cell Wall Synthesis Crosslinking->CellWall Essential for Lysis Cell Lysis and Death CellWall->Lysis Disruption leads to cluster_1 Experimental Workflow for Salt Form Comparison SaltForms Cefotiam HCl vs. Cefotiam Hexetil HCl PhysChem Physicochemical Characterization (Solubility, Stability) SaltForms->PhysChem PK Pharmacokinetic Study (in vivo) SaltForms->PK Data Data Analysis and Equivalence Assessment PhysChem->Data PK->Data

References

Inter-laboratory validation of Cefotiam hexetil hydrochloride analytical methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of two common High-Performance Liquid Chromatography (HPLC) methods for the analysis of Cefotiam hexetil hydrochloride, a prodrug ester of the second-generation cephalosporin antibiotic, cefotiam. The selection of an appropriate analytical method is critical for ensuring the quality, safety, and efficacy of pharmaceutical products. This document outlines a standard isocratic HPLC method suitable for routine quality control assays and a gradient HPLC method designed for the separation and identification of impurities.

While a formal inter-laboratory validation study for a single, universally accepted method for this compound is not publicly available, this guide consolidates typical methodologies and performance data from published studies on Cefotiam and other cephalosporins to offer a valuable comparative tool. The experimental protocols and validation parameters are based on established practices and guidelines from the International Council for Harmonisation (ICH).

Comparison of Chromatographic Methods

The two methods presented here are a standard isocratic reverse-phase HPLC (RP-HPLC) method (Method A) and a gradient RP-HPLC method (Method B). Method A is designed for the quantification of the main compound and is generally faster and simpler to run, making it ideal for routine assays. Method B, with its changing mobile phase composition, is more powerful for separating a wider range of compounds with different polarities, which is essential for impurity profiling and stability studies.

ParameterMethod A: Isocratic RP-HPLC for AssayMethod B: Gradient RP-HPLC for Impurity Profiling
Column C18, 250 mm x 4.6 mm, 5 µmC18, 150 mm x 2.1 mm, 3.5 µm
Mobile Phase A 0.05 M Ammonium Acetate Buffer (pH 6.8)0.1% Formic Acid in Water
Mobile Phase B AcetonitrileAcetonitrile
Elution Mode Isocratic (e.g., 85:15 v/v Mobile Phase A:B)Gradient
Flow Rate 1.0 mL/min0.3 mL/min
Detection UV at 254 nmUV at 254 nm (or MS)
Column Temp. 30°C35°C
Injection Vol. 20 µL5 µL
Primary Use Quantitative assay of Cefotiam hexetil HClIdentification and quantification of impurities and degradation products

Comparative Validation Data

The following table summarizes typical performance characteristics for the two methods, based on validation studies of similar cephalosporin analytical methods. These values serve as a benchmark for what can be expected from a well-validated method.

Validation ParameterMethod A: Isocratic RP-HPLCMethod B: Gradient RP-HPLC
Linearity (Correlation Coefficient, r²) ≥ 0.999≥ 0.999
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%
Precision (RSD%)
- Repeatability≤ 1.0%≤ 2.0%
- Intermediate Precision≤ 2.0%≤ 3.0%
Limit of Detection (LOD) ~0.1 µg/mL~0.05 µg/mL
Limit of Quantitation (LOQ) ~0.3 µg/mL~0.15 µg/mL
Specificity Demonstrated by peak purity and no interference from excipients.Demonstrated by resolution from known impurities and degradation products.
Robustness Tolerant to small variations in pH, mobile phase composition, and flow rate.May be more sensitive to variations in gradient timing and mobile phase composition.

Experimental Protocols

Below is a detailed methodology for the validation of an isocratic HPLC method (Method A) for the quantitative analysis of this compound, following ICH guidelines.

Specificity

The specificity of the analytical method is its ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.

  • Procedure:

    • Prepare a solution of this compound reference standard.

    • Prepare a solution of the drug product containing this compound and its excipients.

    • Prepare a placebo solution containing only the excipients.

    • Subject a solution of the drug product to stress conditions (e.g., acid, base, oxidation, heat, light) to induce degradation.

    • Inject all solutions into the HPLC system.

    • Acceptance Criteria: The peak for this compound in the drug product chromatogram should be free of interference from any excipient or degradation product peaks. The peak should also pass peak purity analysis.

Linearity

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Procedure:

    • Prepare a stock solution of this compound reference standard.

    • Prepare a series of at least five dilutions of the stock solution, ranging from 50% to 150% of the target assay concentration.

    • Inject each dilution in triplicate.

    • Plot the mean peak area against the concentration and perform a linear regression analysis.

    • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

Accuracy

The accuracy of an analytical procedure expresses the closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found.

  • Procedure:

    • Prepare a placebo solution of the drug product.

    • Spike the placebo solution with known amounts of this compound reference standard at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare each concentration level in triplicate.

    • Analyze the samples and calculate the percentage recovery of the analyte.

    • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% for each concentration level.

Precision

The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.

  • Procedure:

    • Repeatability (Intra-assay precision):

      • Prepare six independent samples of the drug product at 100% of the target concentration.

      • Analyze the samples on the same day, with the same analyst and instrument.

      • Calculate the relative standard deviation (RSD) of the results.

      • Acceptance Criteria: The RSD should be ≤ 1.0%.

    • Intermediate Precision (Inter-assay precision):

      • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

      • Calculate the RSD for the combined results from both studies.

      • Acceptance Criteria: The RSD should be ≤ 2.0%.

Robustness

The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

  • Procedure:

    • Analyze a standard solution of this compound while making small, deliberate changes to the method parameters, one at a time.

    • Typical variations include:

      • Flow rate (e.g., ± 0.1 mL/min).

      • Mobile phase pH (e.g., ± 0.2 units).

      • Column temperature (e.g., ± 2°C).

      • Mobile phase organic composition (e.g., ± 2%).

    • Acceptance Criteria: The system suitability parameters (e.g., tailing factor, theoretical plates) should remain within acceptable limits, and the assay results should not significantly change.

Visualizing the Validation Workflow

An inter-laboratory validation study, also known as a collaborative study, is a crucial step in standardizing an analytical method. It assesses the reproducibility of the method when performed by different analysts in different laboratories.

G Inter-Laboratory Validation Workflow cluster_0 Phase 1: Method Development & Pre-validation cluster_1 Phase 2: Protocol & Material Preparation cluster_2 Phase 3: Inter-Laboratory Study Execution cluster_3 Phase 4: Data Analysis & Reporting A Develop & Optimize Analytical Method B Single-Lab Method Validation (ICH Guidelines) A->B C Draft Collaborative Study Protocol B->C D Prepare & Distribute Homogeneous Samples & Reference Standards C->D E Participating Labs Analyze Samples D->E F Labs Report Results & Raw Data E->F G Statistical Analysis (Repeatability & Reproducibility) F->G H Final Report & Method Standardization G->H

Caption: Workflow for an inter-laboratory analytical method validation study.

Comparative Cost-Effectiveness of Cefotiam Hexetil Hydrochloride Therapy: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the cost-effectiveness of Cefotiam hexetil hydrochloride therapy against other antibiotic alternatives. This document synthesizes available clinical efficacy and safety data and outlines the methodologies for a comprehensive pharmacoeconomic evaluation.

Executive Summary

Data Presentation: Clinical Efficacy and Safety

The following tables summarize the available quantitative data from comparative clinical trials involving this compound.

Table 1: Comparative Efficacy and Safety of this compound vs. Cefixime in the Treatment of Super-Infected Chronic Sinusitis

Outcome MeasureThis compound (200 mg bid)Cefixime (200 mg bid)Statistical Significance
Number of Patients 6259N/A
Treatment Duration 10 days10 daysN/A
Clinical Success Rate (Cure + Improvement) 82%80%Not Statistically Significant
Incidence of Adverse Events 14.5%19%Cefotiam group showed a lower incidence

Source: Based on a randomized, double-blind, multicenter study.[1]

Table 2: Comparative Efficacy of Cefotiam vs. Cephalothin in the Therapy of Skin and Soft Tissue Infections

Outcome MeasureCefotiamCephalothinKey Finding
Number of Patients 39 (total in study)39 (total in study)N/A
Primary Diagnosis Cellulitis, abscesses, wound infectionsCellulitis, abscesses, wound infectionsN/A
Most Common Pathogen Staphylococcus aureus (78%)Staphylococcus aureus (78%)N/A
Clinical Efficacy As effective as cephalothinAs effective as cefotiamNo significant difference in efficacy observed

Source: Based on a comparative open-label randomized trial.

Experimental Protocols

Detailed methodologies from the cited studies are crucial for the critical appraisal of the evidence. While the full protocols are not publicly available, the following outlines the key aspects based on the published abstracts.

Study of this compound vs. Cefixime in Chronic Sinusitis
  • Study Design: A randomized, double-blind, double-dummy, multicenter, prospective study.[1]

  • Patient Population: 122 ambulatory adult patients with a diagnosis of chronic sinusitis confirmed by sinus X-ray. Key exclusion criteria included concomitant use of other antibiotics or corticosteroids.[1]

  • Intervention: Patients were randomized to receive either this compound 200 mg twice daily or Cefixime 200 mg twice daily for a duration of 10 days.[1]

  • Primary Outcome Measures: The primary efficacy endpoint was the overall clinical success rate, defined as cure or improvement at the end of treatment. Safety was assessed by monitoring the incidence of adverse events.[1]

  • Statistical Analysis: A comparative analysis of the clinical success rates and incidence of adverse events between the two treatment groups was performed.

Study of Cefotiam vs. Cephalothin in Skin and Soft Tissue Infections
  • Study Design: A comparative, open-label, randomized trial.

  • Patient Population: 39 patients with skin and soft tissue infections.

  • Intervention: Patients were randomized to receive either Cefotiam or Cephalothin. Dosing and administration details were not specified in the abstract.

  • Primary Outcome Measures: The primary endpoint was clinical efficacy, determined by the resolution of signs and symptoms of infection. Bacteriological response was also assessed.

  • Statistical Analysis: The clinical and bacteriological efficacies of the two treatment groups were compared.

Mandatory Visualization

Signaling Pathway: Mechanism of Action of Cefotiam

Cefotiam, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[2][3][4] The following diagram illustrates this signaling pathway.

cluster_extracellular Extracellular Space cluster_periplasm Periplasmic Space cluster_cellwall Bacterial Cell Wall Cefotiam Cefotiam PBP Penicillin-Binding Proteins (PBPs) (Transpeptidases) Cefotiam->PBP Binds to active site Cefotiam_PBP Cefotiam-PBP Complex (Inactive) PBP->Cefotiam_PBP Inactivation CellWall_synthesis Peptidoglycan Cross-linking Cefotiam_PBP->CellWall_synthesis Inhibition Peptidoglycan_precursors Peptidoglycan Precursors Peptidoglycan_precursors->CellWall_synthesis Catalyzed by PBPs CellWall_weakened Weakened Cell Wall CellWall_synthesis->CellWall_weakened Leads to CellLysis Cell Lysis (Bactericidal Effect) CellWall_weakened->CellLysis Results in

Caption: Mechanism of action of Cefotiam.

Experimental Workflow: Cost-Effectiveness Analysis

A robust cost-effectiveness analysis is essential for determining the economic value of a new therapeutic agent. The following diagram outlines a standard workflow for such an analysis.

A Define Research Question (e.g., Is Cefotiam cost-effective vs. Comparator?) B Identify Comparators (e.g., Cefixime, Cephalothin) A->B C Gather Clinical Data (Efficacy, Adverse Events) B->C D Gather Cost Data (Drug, Hospitalization, AE treatment) B->D E Develop Decision-Analytic Model (e.g., Decision Tree, Markov Model) C->E D->E F Calculate Incremental Cost-Effectiveness Ratio (ICER) E->F G Conduct Sensitivity Analysis (Probabilistic and Deterministic) F->G H Interpret Results and Formulate Conclusion G->H

Caption: Workflow for a cost-effectiveness analysis.

Conclusion

Based on the available evidence, this compound presents a clinically effective and well-tolerated treatment option for specific bacterial infections. Its lower incidence of adverse events compared to some alternatives could translate into cost savings by reducing the need for additional medical interventions. However, the lack of direct and comprehensive pharmacoeconomic studies is a significant knowledge gap. Future research should focus on conducting robust cost-effectiveness analyses, incorporating real-world data on drug acquisition costs, healthcare resource utilization, and quality-of-life measures to definitively establish the economic value of this compound in clinical practice.

References

Safety Operating Guide

Proper Disposal of Cefotiam Hexetil Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential guidelines for the safe and compliant disposal of Cefotiam hexetil hydrochloride in a research environment, ensuring the safety of personnel and protection of the environment.

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This compound, a third-generation cephalosporin antibiotic, requires careful handling and disposal to prevent environmental contamination and the potential development of antibiotic resistance.[1][2] This guide provides a procedural framework for the proper disposal of this compound from a laboratory setting.

Regulatory Framework

The primary regulations governing pharmaceutical waste in the United States are the Resource Conservation and Recovery Act (RCRA), overseen by the Environmental Protection Agency (EPA), and regulations from the Drug Enforcement Administration (DEA) for controlled substances.[3][4][5] this compound is not a controlled substance, so DEA regulations do not apply.

Under RCRA, pharmaceutical waste is categorized as either hazardous or non-hazardous.[5][6] While Safety Data Sheets (SDS) for this compound do not classify it as a hazardous material, they stipulate that it is the responsibility of the waste generator to determine if the waste meets the criteria for hazardous waste at the time of disposal.[7]

Step-by-Step Disposal Procedure

The recommended best practice for the disposal of non-hazardous pharmaceutical waste, including what this compound is likely to be considered in most laboratory contexts, is incineration through a licensed medical or chemical waste disposal service.[6][8] This method ensures the complete destruction of the active pharmaceutical ingredient.

1. Waste Identification and Segregation:

  • Clearly identify all waste containing this compound, including pure compound, solutions, and contaminated labware (e.g., vials, pipette tips, gloves).

  • Segregate this waste from other laboratory waste streams at the point of generation. Use dedicated, clearly labeled, leak-proof containers.[7] For non-hazardous pharmaceutical waste, white containers with blue lids are often used.[6]

2. Containerization and Labeling:

  • Package the waste in containers approved by your institution's Environmental Health and Safety (EHS) department or your contracted waste management provider.

  • Ensure containers are sealed to prevent spills.

  • Label the container clearly as "Non-Hazardous Pharmaceutical Waste for Incineration" and include "this compound."

3. Storage:

  • Store the segregated waste in a secure, designated area away from general lab traffic. This area should be inaccessible to unauthorized personnel.[6]

4. Arrange for Pickup and Disposal:

  • Contact your institution's EHS department or a licensed pharmaceutical waste contractor to arrange for pickup and disposal.

  • Ensure you receive and retain all documentation, such as waste manifests and certificates of destruction, as proof of proper disposal.[7]

What Not to Do

  • Do Not Flush Down the Drain: The EPA advises against flushing pharmaceuticals down the toilet or drain.[3] Wastewater treatment facilities are generally not equipped to remove active pharmaceutical ingredients, which can then enter waterways and harm aquatic life.[9][10]

  • Do Not Dispose of in Regular Trash: Landfilling of pharmaceutical waste is discouraged as it can lead to the leaching of active compounds into the soil and groundwater.[8]

  • Do Not Autoclave Stock Solutions: While autoclaving can be used to decontaminate media containing some antibiotics, it is not a suitable method for disposing of concentrated stock solutions of this compound.[11]

Decontamination of Lab Surfaces and Equipment

For cleaning and decontaminating surfaces and equipment that have come into contact with this compound, use a suitable detergent or solvent.[7] After cleaning, wash hands and any exposed skin thoroughly.

Quantitative Data on Cephalosporin Degradation

While not standard laboratory disposal procedures, research has been conducted on methods to degrade cephalosporins in pharmaceutical residues. The following table summarizes the efficiency of different treatment methods on Cephalosporin C.

Treatment MethodDosage/ConditionsRemoval Efficiency
Ionizing Radiation100 kGy85.5%
Ozonation5.2 g O₃/L79.9%
Thermal Treatment60°C for 4 hours71.9%
Thermal Treatment90°C for 4 hours87.3%
Data from a study on Cephalosporin C fermentation residues.[12]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.

G cluster_0 start Start: Cefotiam Hexetil Hydrochloride Waste Generated is_hazardous Consult SDS, local regulations, and EHS. Is the waste classified as RCRA hazardous? start->is_hazardous hazardous_disposal Follow institutional procedures for hazardous pharmaceutical waste disposal. is_hazardous->hazardous_disposal Yes non_hazardous_disposal Treat as Non-Hazardous Pharmaceutical Waste for Incineration is_hazardous->non_hazardous_disposal No segregate Segregate in a dedicated, labeled, leak-proof container. non_hazardous_disposal->segregate store Store in a secure, designated area. segregate->store pickup Arrange for pickup by a licensed waste management contractor. store->pickup document Obtain and retain all disposal documentation. pickup->document end End: Proper Disposal Complete document->end

Disposal decision workflow for this compound.

References

Essential Safety and Handling Protocols for Cefotiam Hexetil Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety and logistical information for handling Cefotiam hexetil hydrochloride in a laboratory setting. Adherence to these procedures is critical to ensure personal safety and maintain a secure research environment.

This compound is a third-generation cephalosporin antibiotic.[1][2] While a valuable compound in research and development, it presents potential hazards, primarily as a respiratory and skin sensitizer.[3] Inhalation of dust or direct skin contact may provoke allergic reactions, including asthma-like symptoms in sensitized individuals.[3]

Personal Protective Equipment (PPE) Requirements

A comprehensive PPE strategy is mandatory to minimize exposure. The following table summarizes the required PPE for handling this compound powder.

PPE CategorySpecificationRationale
Respiratory Protection NIOSH-approved respirator (e.g., N95 or higher) for dust-generating procedures. Use in conjunction with an effective respirator program.[3]To prevent inhalation of aerosolized particles, which can cause respiratory sensitization.[3]
Eye Protection ANSI Z87-compliant safety glasses with side shields or chemical splash goggles.[3]To protect eyes from dust particles that may cause irritation.
Hand Protection Nitrile or other synthetic non-latex gloves. Avoid powdered latex gloves due to allergy risks.[3]To prevent skin contact, which can lead to skin sensitization and allergic reactions.[3]
Body Protection Laboratory coat. For larger quantities, dedicated work clothing may be necessary to prevent contamination of personal clothing.[3]To protect skin and clothing from contamination.

Operational Handling Workflow

Proper handling procedures are crucial to mitigate the risks associated with this compound. The following workflow outlines the key steps for safe handling, from preparation to disposal.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_workspace Prepare Ventilated Workspace (e.g., Fume Hood) prep_ppe->prep_workspace prep_materials Gather All Necessary Materials prep_workspace->prep_materials handling_weigh Weigh this compound prep_materials->handling_weigh handling_dissolve Prepare Solution handling_weigh->handling_dissolve cleanup_decontaminate Decontaminate Surfaces and Equipment handling_dissolve->cleanup_decontaminate cleanup_dispose Dispose of Waste in Accordance with Regulations cleanup_decontaminate->cleanup_dispose cleanup_doff Doff PPE Correctly cleanup_dispose->cleanup_doff cleanup_wash Wash Hands Thoroughly cleanup_doff->cleanup_wash

Caption: A procedural workflow for the safe handling of this compound.

Step-by-Step Handling Procedures

  • Preparation:

    • Don PPE: Before handling, put on all required personal protective equipment as specified in the table above.

    • Work Area: All manipulations of solid this compound that could generate dust, such as weighing and transferring, must be conducted in a certified chemical fume hood or other ventilated enclosure.[3]

    • Materials: Assemble all necessary equipment (spatulas, weigh boats, vials, solvents) within the fume hood to minimize movement in and out of the containment area.

  • Handling:

    • Weighing: Carefully weigh the desired amount of this compound. Avoid creating dust clouds.

    • Solution Preparation: When preparing solutions, add the solvent to the solid slowly to prevent splashing. If solubility is an issue, the use of heat or sonication may be necessary; ensure containers are appropriately sealed during these processes.

  • Spill Management:

    • Evacuate: In the event of a spill, evacuate non-essential personnel from the area.

    • Contain: Wearing appropriate PPE, cover the spill with an absorbent material.

    • Clean-up: Carefully sweep or vacuum the spilled material into a suitable container for disposal.[3] Avoid generating dust during clean-up.[3] Decontaminate the spill area with alcohol or another suitable disinfectant.

Disposal Plan

Proper disposal of this compound and associated waste is imperative to prevent environmental contamination and accidental exposure.

  • Solid Waste: All solid waste, including contaminated gloves, weigh boats, and paper towels, should be collected in a clearly labeled, sealed container.

  • Liquid Waste: Unused solutions containing this compound should be collected in a designated, sealed waste container.

  • Disposal: All waste must be disposed of in accordance with local, state, and federal environmental regulations.[3][4] Consult your institution's environmental health and safety (EHS) department for specific guidance on hazardous waste disposal. Empty containers may retain product residue and should be disposed of in the same manner as the chemical itself.[3]

Emergency Procedures

  • Inhalation: If inhalation occurs, immediately move the affected individual to fresh air.[5] If breathing is difficult, seek immediate medical attention.[3]

  • Skin Contact: In case of skin contact, wash the affected area thoroughly with soap and water.[5] If skin irritation or a rash develops, seek medical advice.[3] Contaminated clothing should be removed and washed before reuse.[3]

  • Eye Contact: If the substance enters the eyes, rinse cautiously with water for several minutes.[5] Remove contact lenses if present and easy to do so. Continue rinsing and seek medical attention if irritation persists.[5]

  • Ingestion: If ingested, rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[5]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cefotiam hexetil hydrochloride
Reactant of Route 2
Reactant of Route 2
Cefotiam hexetil hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.